molecular formula C11H16O B2804405 (3-Methylbutoxy)benzene CAS No. 1129-64-2

(3-Methylbutoxy)benzene

Cat. No.: B2804405
CAS No.: 1129-64-2
M. Wt: 164.248
InChI Key: ZSBTVXBAENDZBH-UHFFFAOYSA-N
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Description

(3-Methylbutoxy)benzene is a useful research compound. Its molecular formula is C11H16O and its molecular weight is 164.248. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methylbutoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O/c1-10(2)8-9-12-11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSBTVXBAENDZBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCOC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of (3-Methylbutoxy)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of (3-Methylbutoxy)benzene. The information is presented to support research and development activities, with a focus on clarity, and practical application.

Chemical Identity and Structure

This compound, also known as isoamyl phenyl ether, is an organic compound classified as an aromatic ether. Its structure consists of an isopentoxy group (a five-carbon branched alkyl chain) attached to a benzene (B151609) ring via an ether linkage.

Molecular Structure:

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. These parameters are crucial for understanding the compound's behavior in various experimental and physiological environments.

PropertyValueUnitsSource(s)
Molecular Formula C₁₁H₁₆O-[1][2]
Molecular Weight 164.25 g/mol [1][2]
Appearance Clear, water-white liquid-[3]
Odor Floral-[3]
Boiling Point 225°C[1]
Density 0.920g/mL[1]
Refractive Index 1.487-[1]
Melting Point Not Applicable (liquid at standard conditions)-[3]
Solubility Data not readily available, but expected to be soluble in common organic solvents and poorly soluble in water.-
Flash Point 121°F (TCC)[3]

Experimental Protocols

The following sections detail the methodologies for the synthesis of this compound and the determination of its key physicochemical properties.

3.1. Synthesis via Williamson Ether Synthesis

The most common method for preparing this compound is the Williamson ether synthesis.[4] This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, sodium phenoxide is reacted with 1-bromo-3-methylbutane (B150244).

Materials:

  • Phenol (B47542)

  • Sodium hydroxide (B78521) (or sodium metal)

  • 1-bromo-3-methylbutane (isoamyl bromide)

  • Anhydrous diethyl ether (or other suitable aprotic solvent)

  • Distilled water

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (B86663) (or sodium sulfate)

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Rotary evaporator

Procedure:

  • Formation of Sodium Phenoxide: In a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve a known molar equivalent of phenol in a minimal amount of a suitable solvent like anhydrous ethanol (B145695) or methanol. Carefully add one molar equivalent of sodium hydroxide pellets or a freshly cut piece of sodium metal. The reaction is exothermic. Stir the mixture until all the sodium has reacted and a clear solution of sodium phenoxide is formed.

  • Nucleophilic Substitution: To the solution of sodium phenoxide, add one molar equivalent of 1-bromo-3-methylbutane dropwise at room temperature with vigorous stirring.

  • Reflux: After the addition is complete, heat the reaction mixture to reflux using a heating mantle. The reaction is typically monitored by thin-layer chromatography (TLC) until the starting materials are consumed.

  • Work-up: Cool the reaction mixture to room temperature. Quench the reaction by carefully adding distilled water. Transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with diethyl ether (3x). Combine the organic layers.

  • Washing: Wash the combined organic layers with distilled water and then with brine to remove any remaining water-soluble impurities.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate.

  • Solvent Removal: Filter the drying agent and remove the solvent from the filtrate using a rotary evaporator.

  • Purification: The crude product can be purified by fractional distillation under reduced pressure to obtain pure this compound.

3.2. Determination of Physicochemical Properties

  • Boiling Point: The boiling point can be determined by simple distillation. The temperature at which the liquid boils and the vapor condenses at a constant rate is recorded as the boiling point. For higher accuracy, a micro-boiling point apparatus can be used.

  • Density: The density can be measured using a pycnometer. The pycnometer is weighed empty, then filled with the sample and weighed again. The density is calculated by dividing the mass of the sample by its volume (the known volume of the pycnometer).

  • Refractive Index: The refractive index is measured using a refractometer. A few drops of the liquid are placed on the prism of the refractometer, and the refractive index is read directly from the instrument's scale. The temperature at which the measurement is taken should be recorded as the refractive index is temperature-dependent.

Workflow and Pathway Visualizations

4.1. Synthesis Workflow: Williamson Ether Synthesis

The following diagram illustrates the key steps in the synthesis of this compound via the Williamson ether synthesis.

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_reaction Reaction Steps cluster_workup Work-up & Purification phenol Phenol phenoxide_formation Formation of Sodium Phenoxide phenol->phenoxide_formation naoh Sodium Hydroxide naoh->phenoxide_formation isoamyl_bromide 1-Bromo-3-methylbutane sn2_reaction SN2 Reaction (Reflux) isoamyl_bromide->sn2_reaction phenoxide_formation->sn2_reaction Sodium Phenoxide extraction Extraction with Diethyl Ether sn2_reaction->extraction washing Washing extraction->washing drying Drying over Anhydrous MgSO4 washing->drying evaporation Solvent Evaporation drying->evaporation distillation Fractional Distillation evaporation->distillation product This compound distillation->product

Williamson Ether Synthesis Workflow

Disclaimer: This document is intended for informational purposes for a scientific audience. All laboratory work should be conducted in accordance with established safety protocols and under the supervision of qualified personnel. Safety Data Sheets (SDS) for all chemicals should be consulted prior to their use.

References

A Technical Guide to (3-Methylbutoxy)benzene (CAS: 1129-64-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of (3-Methylbutoxy)benzene, also known as isopentyl phenyl ether. It covers its chemical properties, established synthetic routes, characteristic reactions, spectroscopic data, and applications, with a focus on providing detailed experimental and analytical information for laboratory use.

Chemical and Physical Properties

This compound is an aromatic ether characterized by a benzene (B151609) ring linked to a 3-methylbutoxy (isoamyloxy) group. This structure imparts distinct properties, making it a valuable intermediate in various fields of chemical synthesis.[1] Its key identifiers and physical properties are summarized below.

Table 1: Chemical Identifiers and Physical Properties

PropertyValueSource
CAS Number 1129-64-2[1][2][3]
Molecular Formula C₁₁H₁₆O[2][3]
Molecular Weight 164.24 g/mol [2][3][4]
IUPAC Name This compound[3]
Synonyms Isopentyl phenyl ether, (3-methyl-butoxy)-benzene[3]
InChIKey ZSBTVXBAENDZBH-UHFFFAOYSA-N[3]
SMILES CC(C)CCOC1=CC=CC=C1[3]
Appearance Colorless oil[5]
Purity Min. 95% (commercially available)[2]

Synthesis of this compound

The synthesis of this compound is most commonly achieved through nucleophilic substitution reactions, with the Williamson ether synthesis being a primary and efficient method.[1] Alternative methods, such as palladium-catalyzed dehydrogenation, have also been developed.[5][6]

Williamson Ether Synthesis

This classical method involves the reaction of a phenoxide ion with an alkyl halide. Phenol is first deprotonated by a base to form the more nucleophilic phenoxide, which then displaces the halide from 1-bromo-3-methylbutane.[1]

  • Reactant Preparation : In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine phenol, 1-bromo-3-methylbutane, and a base such as potassium carbonate (K₂CO₃).[1] A polar aprotic solvent like dimethylformamide (DMF) or acetone (B3395972) is used as the reaction medium.[1]

  • Catalyst Addition (Optional) : To improve reaction efficiency, a phase-transfer catalyst like tetrabutylammonium (B224687) bromide can be added to the mixture.[1]

  • Reaction : Heat the mixture to a temperature between 80–120°C and maintain reflux with vigorous stirring.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up : After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract the product into an organic solvent such as diethyl ether or ethyl acetate.

  • Purification : Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by silica (B1680970) gel column chromatography or distillation to yield pure this compound.[6]

G Workflow for Williamson Ether Synthesis cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification A Combine Phenol, 1-Bromo-3-methylbutane, K₂CO₃ in DMF B Heat to 80-120°C with Stirring A->B Heat C Monitor by TLC/GC B->C D Cool & Extract with Ether C->D Completion E Wash & Dry Organic Layer D->E F Purify by Column Chromatography E->F G Pure this compound F->G Yields

Figure 1: Williamson Ether Synthesis Workflow.
Palladium-Catalyzed Dehydrogenative Alkylation

Aryl ethers can also be synthesized from cyclohexanone (B45756) derivatives and alcohols using a palladium on charcoal (Pd/C) catalyst.[5][6] This method represents a more modern approach to C-O bond formation.

  • Reactant Preparation : In a round-bottom flask equipped with a condenser, add the cyclohexanone derivative to an excess of 3-methyl-1-butanol (which acts as both reagent and solvent).[5]

  • Catalyst Addition : Add 5% Palladium on charcoal (Pd/C) to the mixture under an inert atmosphere (e.g., argon).[5]

  • Reaction : Stir the mixture vigorously at a high temperature (e.g., 130°C) for approximately 24 hours.[5][6]

  • Work-up : After the reaction, dissolve the crude mixture in a solvent like dichloromethane (B109758) (CH₂Cl₂) and filter to remove the Pd/C catalyst.[5][6]

  • Purification : Evaporate the solvent under reduced pressure. Purify the resulting crude product by silica column chromatography (eluent: cyclohexane/ethyl acetate) to obtain the desired aryl ether.[5][6]

Chemical Reactivity and Key Reactions

The chemical behavior of this compound is dominated by the interplay between the aromatic ring and the activating ether group.

Electrophilic Aromatic Substitution (EAS)

The 3-methylbutoxy group is a powerful activating group and an ortho, para-director in electrophilic aromatic substitution reactions.[1] This is due to the electron-donating resonance effect of the oxygen's lone pairs, which increases the electron density of the benzene ring, making it more susceptible to electrophilic attack. Due to the significant steric bulk of the 3-methylbutoxy group, the para-substituted product is strongly favored over the ortho product.[1]

  • Nitration : Reaction with a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) yields primarily 1-(3-methylbutoxy)-4-nitrobenzene.[1]

  • Sulfonation : Reaction with fuming sulfuric acid (SO₃ in H₂SO₄) favors the formation of 4-(3-methylbutoxy)benzenesulfonic acid.[1]

G EAS Mechanism: Para-Substitution start This compound sigma_complex Sigma Complex (Resonance Stabilized) start->sigma_complex + E⁺ (Rate-determining) electrophile Electrophile (E⁺) electrophile->sigma_complex deprotonation Deprotonation sigma_complex->deprotonation Loss of H⁺ product Para-Substituted Product deprotonation->product Restores Aromaticity

Figure 2: Electrophilic Aromatic Substitution Pathway.
Ether Cleavage

While the ether linkage is generally stable, it can be cleaved under harsh, strongly acidic conditions using hydrohalic acids like HBr or HI.[1] The reaction proceeds via protonation of the ether oxygen, converting the alkoxy group into a good leaving group (an alcohol), followed by nucleophilic attack of the halide ion on the alkyl carbon.[1]

G Acidic Ether Cleavage Mechanism start This compound protonation Protonated Ether start->protonation + HBr (Protonation of Oxygen) products Phenol + 1-Bromo-3-methylbutane protonation->products + Br⁻ (SN2 Attack)

Figure 3: Mechanism of Ether Cleavage by HBr.

Spectroscopic and Analytical Data

Structural elucidation and purity assessment of this compound rely on standard spectroscopic techniques. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are effective for verifying purity and identifying trace impurities.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for confirming the molecular structure. Predicted chemical shifts for ¹H and ¹³C NMR are presented below, along with experimental data where available.

Table 2: ¹H NMR Spectral Data

ProtonsPredicted δ (ppm)[1]Experimental δ (ppm)[5]Multiplicity
Aromatic (C₆H₅)6.8 - 7.36.88 - 6.93Multiplet
-O-CH₂-3.9 - 4.13.99 (J = 6.7 Hz)Triplet
-CH₂-CH-1.6 - 1.81.54 - 1.71Multiplet
-CH(CH₃)₂1.8 - 2.01.82 - 1.87Multiplet
-CH(CH₃)₂0.9 - 1.00.96 (J = 6.6 Hz)Doublet

Table 3: Predicted ¹³C NMR Spectral Data[1]

Carbon AtomPredicted Chemical Shift (δ, ppm)
Aromatic (C-O)158 - 160
Aromatic (CH)114 - 130
-O-CH₂-67 - 70
-CH₂-CH-38 - 40
-CH(CH₃)₂ (methine)25 - 27
-CH(CH₃)₂ (methyls)22 - 24
Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. For this compound (C₁₁H₁₆O), the mass spectrum is expected to show a molecular ion peak (M⁺) at an m/z of 164.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify functional groups. The spectrum of this compound will prominently feature a characteristic C-O ether stretching vibration around 1100 cm⁻¹.[1] An evaluated reference spectrum is available in the NIST Chemistry WebBook.[4]

Applications in Research and Development

This compound is a versatile building block with applications in several areas of chemical research.

  • Intermediate for Complex Molecules : It serves as a precursor for synthesizing more complex organic compounds, including substituted aromatic derivatives.[1]

  • Materials Science : The 3-methylbutoxy group can be incorporated into larger molecules to influence their physical properties.[1] Derivatives have been used in the development of advanced materials such as liquid crystals and photoswitchable azo compounds.[1]

  • Ligand Synthesis : It has been used in the synthesis of complex ligands for creating coordination polymers and intricate network structures.[1]

  • Polymer Chemistry : It has been described as a cyclic monomer for use in the production of polyester (B1180765) plastics.[2]

  • Biochemical Tools : The compound's fluorescent properties suggest potential for use in the fluorescent labeling of proteins and DNA.[2]

Safety and Handling

This compound should be handled with care in a laboratory setting. While a specific, detailed safety data sheet was not found in the search results, general precautions for aromatic ethers and flammable organic liquids should be followed. The compound is intended for research purposes only.

Table 4: Safety and Handling Precautions

AspectPrecautionReference
Handling Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including protective gloves and safety glasses. Avoid contact with skin, eyes, and clothing. Keep away from heat, sparks, and open flames.[7][8]
Storage Store in a tightly closed container in a cool, dry place. Store away from oxidizing agents.[9]
Fire Fighting Use dry chemical, foam, or carbon dioxide as extinguishing media. Water may be ineffective.[7][9]
Disposal Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[7]

References

A Technical Guide to the Molecular Structure and Bonding of (3-Methylbutoxy)benzene

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This document provides a comprehensive technical overview of the molecular structure, bonding, and physicochemical properties of (3-Methylbutoxy)benzene, also known as isoamyl phenyl ether. It is intended for an audience of researchers, scientists, and professionals in drug development and materials science. This guide details the compound's structural features through an analysis of its constituent aromatic and aliphatic moieties, explores its spectroscopic signature, and outlines its chemical reactivity. Key data is presented in tabular format, and detailed protocols for its synthesis and analysis are described. Logical and molecular diagrams are provided to visually articulate complex concepts, including reaction mechanisms and experimental workflows.

Molecular Identity

This compound is an aromatic ether characterized by a benzene (B151609) ring linked to a 3-methylbutoxy group via an ether oxygen. Its chemical identity is established by several key identifiers.

IdentifierValueReference
IUPAC Name 1-(3-Methylbutoxy)benzene[1]
Synonyms Isoamyl phenyl ether, Isopentyl phenyl ether[1][2]
CAS Number 1129-64-2[3][4][5]
Molecular Formula C₁₁H₁₆O[1][3][5]
Molecular Weight 164.24 g/mol [1][3][5]
SMILES CC(C)CCOC1=CC=CC=C1[1][5]
InChIKey ZSBTVXBAENDZBH-UHFFFAOYSA-N[2][4]

Physicochemical and Computed Properties

The physical and chemical behavior of this compound is dictated by its molecular structure. The following table summarizes key computed properties that influence its intermolecular interactions and conformational flexibility.

PropertyValueReference
Hydrogen Bond Donor Count 0[1]
Hydrogen Bond Acceptor Count 1[1]
Rotatable Bond Count 4[1]
Topological Polar Surface Area 9.2 Ų[1]
LogP (Octanol-Water Partition) 3.25[6]

Molecular Structure and Bonding

The structure of this compound is a composite of an aromatic phenyl group and a branched alkyl (isoamyl) chain, joined by an ether linkage. This combination defines its chemical properties and reactivity.

Caption: 2D molecular structure of this compound.

Benzene Ring Core

The core of the molecule is a benzene ring, a planar hexagon of six sp²-hybridized carbon atoms.[7] Each carbon atom forms sigma (σ) bonds with two adjacent carbons and one hydrogen atom (or the ether oxygen). The remaining p-orbital on each carbon atom is oriented perpendicular to the plane of the ring. These six p-orbitals overlap to form a continuous, delocalized pi (π) system of six electrons above and below the plane of the ring.[7][8] This delocalization is responsible for the characteristic aromatic stability of the benzene moiety.[8]

Ether Linkage and Alkyl Chain

The phenyl group is connected to the 3-methylbutoxy chain via an ether linkage (C-O-C). The oxygen atom is sp³ hybridized, with two lone pairs of electrons. One of these lone pairs can participate in resonance with the aromatic π system, which influences the electron density of the ring. This resonance effect makes the ether group an activating group for electrophilic aromatic substitution. The alkyl chain itself consists of sp³-hybridized carbons, resulting in a flexible chain with tetrahedral geometry at each carbon center.

Spectroscopic Characterization

The precise molecular structure is confirmed using various spectroscopic techniques. Each method provides unique information about the molecule's functional groups and connectivity.

G cluster_input Sample Input cluster_analysis Spectroscopic Analysis cluster_output Result Sample This compound Sample IR IR Spectroscopy (Functional Groups) Sample->IR NMR NMR Spectroscopy (¹H, ¹³C Connectivity) Sample->NMR MS Mass Spectrometry (Molecular Weight) Sample->MS Result Structure Confirmation IR->Result NMR->Result MS->Result

Caption: Workflow for spectroscopic analysis of this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule. The expected characteristic absorption bands are summarized below.

Wavenumber (cm⁻¹)Bond VibrationGroupReference
3100-3000C-H StretchAromatic
2960-2850C-H StretchAliphatic (CH, CH₂, CH₃)[4]
1600-1450C=C StretchAromatic Ring[4]
1260-1200C-O StretchAryl-Alkyl Ether
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.[4]

  • ¹H NMR: The proton NMR spectrum would show distinct signals for the aromatic protons and the aliphatic protons of the 3-methylbutoxy group. The aromatic protons would appear in the downfield region (typically δ 6.8-7.3 ppm), with their splitting patterns indicating the substitution pattern on the ring. The aliphatic protons would appear in the upfield region (δ 0.9-4.0 ppm), with characteristic chemical shifts and multiplicities corresponding to the isoamyl structure.

  • ¹³C NMR: The carbon NMR spectrum would show unique signals for each chemically distinct carbon atom. The aromatic carbons would resonate in the δ 110-160 ppm range, while the sp³-hybridized carbons of the alkyl chain would appear in the more shielded region of the spectrum (δ 10-70 ppm).

Synthesis and Chemical Reactivity

This compound is a valuable intermediate in organic synthesis, largely due to the reactivity of its aromatic ring.[4]

Williamson Ether Synthesis Protocol

This compound is commonly synthesized via the Williamson ether synthesis.[4] This method involves the reaction of a phenoxide ion with an appropriate alkyl halide.

Experimental Protocol:

  • Deprotonation: Sodium phenoxide is first prepared by reacting phenol (B47542) with a strong base, such as sodium hydride (NaH) or sodium hydroxide (B78521) (NaOH), in a suitable aprotic solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF).

  • Nucleophilic Substitution: 1-Bromo-3-methylbutane (isoamyl bromide) is added to the solution of sodium phenoxide.

  • Reaction: The reaction mixture is heated under reflux for several hours to allow the phenoxide to displace the bromide ion in an Sₙ2 reaction, forming the ether linkage.

  • Work-up: After cooling, the reaction is quenched with water. The aqueous layer is extracted with an organic solvent (e.g., diethyl ether).

  • Purification: The combined organic extracts are washed with dilute NaOH solution to remove any unreacted phenol, followed by a brine wash. The solvent is then removed under reduced pressure, and the crude product is purified by fractional distillation or column chromatography to yield pure this compound.

G Reactants Phenol + 1-Bromo-3-methylbutane + Base (NaH) Reaction Sₙ2 Reaction (Heating under Reflux) Reactants->Reaction Step 1 Workup Aqueous Work-up & Extraction Reaction->Workup Step 2 Purification Purification (Distillation) Workup->Purification Step 3 Product This compound Purification->Product Final Product

Caption: General workflow for the Williamson ether synthesis.

Reactivity: Electrophilic Aromatic Substitution

The 3-methylbutoxy group is an electron-donating group due to the resonance contribution of the ether oxygen's lone pairs. This increases the electron density of the benzene ring, making it more susceptible to electrophilic attack than benzene itself. The group is ortho-, para-directing, meaning that incoming electrophiles will preferentially add to the positions ortho and para to the ether linkage.[4]

G cluster_sigma Formation of Sigma Complex (Rate-Determining) Benzene Ring-OR + E⁺ Ortho Ortho Attack (Resonance Stabilized) Benzene->Ortho Para Para Attack (Resonance Stabilized) Benzene->Para Deprotonation Deprotonation (Restores Aromaticity) Ortho->Deprotonation Para->Deprotonation Products Ortho & Para Substituted Products Deprotonation->Products

Caption: Logical flow of an electrophilic aromatic substitution reaction.

This activating and directing effect makes this compound a versatile precursor for the synthesis of various disubstituted benzene derivatives used in pharmaceuticals, agrochemicals, and materials science.

References

Preliminary Studies on the Synthesis of (3-Methylbutoxy)benzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the synthesis of (3-Methylbutoxy)benzene, a key aromatic ether with applications as a versatile intermediate in materials science and chemical research. The core of this guide focuses on the Williamson ether synthesis, a robust and widely applicable method for the preparation of such compounds. This document provides a detailed experimental protocol, summarizes key quantitative data, and includes spectroscopic analysis for the characterization of the final product.

Synthesis Methodology: The Williamson Ether Synthesis

The most common and efficient method for the preparation of this compound is the Williamson ether synthesis.[1] This reaction proceeds via an SN2 mechanism, involving the nucleophilic attack of a phenoxide ion on an alkyl halide.

The overall reaction can be summarized as follows:

Phenol (B47542) is first deprotonated by a base to form the highly nucleophilic phenoxide ion. This ion then attacks the primary alkyl halide, 1-bromo-3-methylbutane (B150244), displacing the bromide ion to form the desired ether.

Key Reagents and Their Roles:
  • Phenol: The aromatic alcohol precursor.

  • 1-Bromo-3-methylbutane (Isoamyl Bromide): The primary alkyl halide that provides the 3-methylbutoxy group. Primary alkyl halides are preferred to minimize competing elimination reactions.

  • Base (e.g., Potassium Carbonate, Sodium Hydroxide): Used to deprotonate phenol and generate the phenoxide nucleophile.

  • Solvent (e.g., Acetone (B3395972), Dimethylformamide - DMF): A polar aprotic solvent is typically used to dissolve the reactants and facilitate the reaction.

  • Phase-Transfer Catalyst (e.g., Tetrabutylammonium Bromide - TBAB): Can be employed to enhance the reaction rate by facilitating the transfer of the phenoxide ion from the aqueous or solid phase to the organic phase where the alkyl halide is present.[1]

Experimental Protocol

This section provides a detailed experimental procedure for the synthesis of this compound via the Williamson ether synthesis.

Materials:

  • Phenol

  • 1-Bromo-3-methylbutane

  • Potassium Carbonate (anhydrous)

  • Acetone (anhydrous)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with a magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add phenol (1.0 equivalent), anhydrous potassium carbonate (1.5 equivalents), and 100 mL of anhydrous acetone.

  • Addition of Alkyl Halide: While stirring the mixture, add 1-bromo-3-methylbutane (1.2 equivalents) dropwise at room temperature.

  • Reflux: Heat the reaction mixture to reflux (approximately 56°C for acetone) and maintain the reflux with vigorous stirring for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate. Wash the solid residue with a small amount of acetone.

  • Solvent Removal: Combine the filtrate and the washings, and remove the acetone using a rotary evaporator.

  • Extraction: Dissolve the residue in 100 mL of diethyl ether and transfer it to a separatory funnel. Wash the organic layer sequentially with 50 mL of 1 M sodium hydroxide (B78521) solution, 50 mL of water, and 50 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to obtain the crude product.

  • Purification: The crude this compound can be purified by vacuum distillation or column chromatography on silica (B1680970) gel to yield the pure product.

Data Presentation

The following tables summarize the key quantitative data associated with the synthesis and characterization of this compound.

Table 1: Reactant and Product Properties

CompoundMolecular FormulaMolecular Weight ( g/mol )
PhenolC₆H₆O94.11
1-Bromo-3-methylbutaneC₅H₁₁Br151.04
This compoundC₁₁H₁₆O164.24[2]

Table 2: Reaction Conditions and Yield

ParameterValue
BasePotassium Carbonate
SolventAcetone
Reaction TemperatureReflux (~56°C)
Reaction Time24 hours
Typical Yield>85% (with optimization)

Table 3: Spectroscopic Data for this compound

Spectroscopic TechniqueCharacteristic Peaks/Signals
¹H NMR (CDCl₃, δ) ~7.30-7.25 (m, 2H, Ar-H), ~6.95-6.85 (m, 3H, Ar-H), ~3.95 (t, 2H, -OCH₂-), ~1.80 (m, 1H, -CH(CH₃)₂), ~1.65 (q, 2H, -CH₂CH(CH₃)₂), ~0.95 (d, 6H, -CH(CH₃)₂)
¹³C NMR (CDCl₃, δ) ~159.0 (C-O), ~129.5 (Ar-C), ~120.5 (Ar-C), ~114.5 (Ar-C), ~67.5 (-OCH₂-), ~38.5 (-CH₂CH-), ~25.0 (-CH(CH₃)₂), ~22.5 (-CH(CH₃)₂)
FTIR (cm⁻¹) ~3060-3030 (Ar C-H stretch), ~2960-2870 (Aliphatic C-H stretch), ~1245 (Asymmetric C-O-C stretch), ~1040 (Symmetric C-O-C stretch)
Mass Spectrometry (m/z) 164 (M⁺), 94 ([C₆H₅OH]⁺), 71 ([C₅H₁₁]⁺)

Visualizations

Reaction Pathway

The following diagram illustrates the SN2 mechanism of the Williamson ether synthesis for this compound.

Williamson_Ether_Synthesis Phenol Phenol Phenoxide Phenoxide Ion Phenol->Phenoxide + Base Base K₂CO₃ (Base) Alkyl_Halide 1-Bromo-3-methylbutane Product This compound Alkyl_Halide->Product Phenoxide->Product + Alkyl Halide (SN2) Salt KBr (Salt)

Caption: Williamson ether synthesis pathway for this compound.

Experimental Workflow

This diagram outlines the key steps in the experimental procedure for the synthesis and purification of this compound.

Experimental_Workflow Start Start: Mix Phenol, K₂CO₃, Acetone Add_Halide Add 1-Bromo-3-methylbutane Start->Add_Halide Reflux Reflux for 24h Add_Halide->Reflux Workup Work-up: Filter & Evaporate Solvent Reflux->Workup Extraction Liquid-Liquid Extraction Workup->Extraction Drying Dry with MgSO₄ & Evaporate Solvent Extraction->Drying Purification Purification (Distillation/Chromatography) Drying->Purification End Pure this compound Purification->End

Caption: Experimental workflow for the synthesis of this compound.

References

Spectroscopic Profile of (3-Methylbutoxy)benzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (3-Methylbutoxy)benzene (CAS No: 1129-64-2), a key aromatic ether with applications in organic synthesis and materials science. This document summarizes predicted and characteristic spectroscopic data, outlines detailed experimental protocols for acquiring such data, and presents a visual representation of its chemical reactivity.

Spectroscopic Data

The following sections present the predicted and expected spectroscopic data for this compound, structured for clarity and comparative analysis. While experimental spectra are not publicly available in common databases, the provided data is based on established spectroscopic principles and data from structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the molecular structure of organic compounds.[1]

1.1.1 ¹H NMR Spectroscopy

Proton NMR (¹H NMR) provides information about the chemical environment and connectivity of hydrogen atoms in a molecule. The predicted ¹H NMR spectrum of this compound would exhibit distinct signals for the aromatic protons and the aliphatic protons of the 3-methylbutoxy group.

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ) (ppm)MultiplicityIntegrationAssignment
7.30 - 6.85m5HAr-H
3.95t2H-O-CH ₂-
1.80m1H-CH(CH₃)₂
1.65q2H-CH₂-CH(CH₃)₂
0.95d6H-CH(CH ₃)₂

Note: Predicted data based on empirical calculations and spectral data of analogous compounds. Solvent: CDCl₃, Reference: TMS at 0.00 ppm.

1.1.2 ¹³C NMR Spectroscopy

Carbon-13 NMR (¹³C NMR) provides information about the carbon framework of a molecule. Due to the lack of readily available experimental data for this compound, the following table presents expected chemical shift ranges based on data for butoxybenzene (B75284) and general principles of ¹³C NMR spectroscopy.

Table 2: Expected ¹³C NMR Data for this compound

Chemical Shift (δ) (ppm)Assignment
~159C -O (aromatic)
~129C -H (aromatic, para)
~121C -H (aromatic, ortho)
~114C -H (aromatic, meta)
~67-O-C H₂-
~38-C H₂-CH(CH₃)₂
~25-C H(CH₃)₂
~22-CH(C H₃)₂

Note: Expected chemical shifts are estimated based on data for butoxybenzene and other alkoxybenzenes. Actual values may vary.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.[1]

Table 3: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityVibrationFunctional Group
3100 - 3030MediumC-H StretchAromatic C-H
2960 - 2850StrongC-H StretchAliphatic C-H
~1600 & ~1500Medium-StrongC=C StretchAromatic Ring
~1250StrongAsymmetric C-O-C StretchAryl-Alkyl Ether
~1050StrongSymmetric C-O-C StretchAryl-Alkyl Ether
900 - 675StrongC-H Out-of-plane BendAromatic C-H

Note: These are characteristic absorption ranges for the functional groups present in this compound.[1][2]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation.

Table 4: Predicted Mass Spectrometry Fragments for this compound

m/zProposed Fragment Ion
164[C₁₁H₁₆O]⁺˙ (Molecular Ion)
94[C₆H₆O]⁺˙ (Phenol radical cation)
77[C₆H₅]⁺ (Phenyl cation)
71[C₅H₁₁]⁺ (Isopentyl cation)

Note: This data is based on predicted fragmentation patterns.[1]

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data presented above. Instrument-specific parameters may require optimization.

NMR Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃).

  • Internal Standard : Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal reference (δ = 0.00 ppm).

  • Data Acquisition :

    • Acquire the ¹H NMR spectrum using a 300 MHz or higher field strength spectrometer.

    • Acquire the ¹³C NMR spectrum using the same instrument, with proton decoupling.

  • Data Processing : Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing, and baseline correction. Integrate the signals in the ¹H NMR spectrum.

IR Spectroscopy
  • Sample Preparation (Neat Liquid) : Place one or two drops of neat this compound between two salt plates (e.g., NaCl or KBr).

  • Data Acquisition : Place the salt plate assembly in the sample holder of an FTIR spectrometer.

  • Background Subtraction : Record a background spectrum of the clean, empty salt plates.

  • Sample Spectrum : Record the spectrum of the sample. The instrument software will automatically subtract the background spectrum.

Mass Spectrometry (Electron Ionization - EI)
  • Sample Introduction : Introduce a small amount of the volatile liquid sample into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification prior to ionization.

  • Ionization : Bombard the sample molecules with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

  • Mass Analysis : Separate the resulting ions based on their mass-to-charge (m/z) ratio using a mass analyzer (e.g., a quadrupole).

  • Detection : Detect the ions and generate a mass spectrum representing the relative abundance of each ion.

Visualization of Chemical Reactivity and Analysis Workflow

The following diagrams illustrate the chemical behavior of this compound and a typical workflow for its structural elucidation using NMR spectroscopy.

G cluster_reactants Reactants cluster_products Products Benzene This compound Ortho ortho-substituted Benzene->Ortho Electrophilic Aromatic Substitution Para para-substituted Benzene->Para Electrophile Electrophile (E⁺) Electrophile->Ortho Electrophile->Para

Caption: Electrophilic Aromatic Substitution of this compound.

G cluster_1d 1D NMR cluster_2d 2D NMR cluster_info Derived Information H1 ¹H NMR COSY COSY H1->COSY HSQC HSQC H1->HSQC ProtonEnv Proton Environments (Chemical Shift, Integration) H1->ProtonEnv C13 ¹³C NMR & DEPT C13->HSQC CarbonTypes Carbon Types (CH, CH₂, CH₃, C) C13->CarbonTypes HH_Connectivity ¹H-¹H Connectivity COSY->HH_Connectivity CH_Connectivity ¹H-¹³C Connectivity HSQC->CH_Connectivity Structure Final Structure ProtonEnv->Structure CarbonTypes->Structure HH_Connectivity->Structure CH_Connectivity->Structure

Caption: Workflow for NMR-based Structure Elucidation.

References

(3-Methylbutoxy)benzene IUPAC name and synonyms

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to (3-Methylbutoxy)benzene

This technical guide provides a comprehensive overview of this compound, a significant aromatic ether in organic synthesis and materials science. It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its nomenclature, properties, synthesis, and reactivity.

Nomenclature

  • IUPAC Name: 3-methylbutoxybenzene[1]

  • Synonyms: Isopentyl phenyl ether, this compound, iso-Pentyloxybenzene, (3-methyl-butoxy)-benzene[1]

  • CAS Number: 1129-64-2[1][2][3]

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. This data is essential for its application in experimental and industrial settings.

PropertyValueSource
Molecular Formula C₁₁H₁₆O[1][3]
Molecular Weight 164.24 g/mol [1]
Boiling Point 89-92 °C at 14 Torr[4]
Appearance Colorless to yellow liquid[4]
InChI Key ZSBTVXBAENDZBH-UHFFFAOYSA-N[1][2][3]
SMILES CC(C)CCOC1=CC=CC=C1[1]

Experimental Protocols

The most common and efficient method for the preparation of this compound is the Williamson ether synthesis.[2] This reaction involves the nucleophilic substitution of a halide by an alkoxide or phenoxide.

Williamson Ether Synthesis of this compound

This protocol details the synthesis of this compound from phenol (B47542) and 1-bromo-3-methylbutane.

Materials:

  • Phenol

  • 1-bromo-3-methylbutane

  • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

  • Dimethylformamide (DMF) or Acetone

  • Tetrabutylammonium (B224687) bromide (optional, as a phase-transfer catalyst)

Procedure:

  • Deprotonation of Phenol: In a round-bottom flask, dissolve phenol in a suitable polar aprotic solvent such as DMF or acetone. Add a base, such as potassium carbonate or sodium hydride, to deprotonate the phenol and form the more nucleophilic phenoxide ion.[2]

  • Nucleophilic Substitution: To the solution of the phenoxide ion, add 1-bromo-3-methylbutane. The use of a phase-transfer catalyst like tetrabutylammonium bromide can enhance the reaction rate.[2]

  • Reaction Conditions: Heat the reaction mixture, typically between 80-120°C, and monitor the progress of the reaction by thin-layer chromatography (TLC).[2]

  • Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction with water and extract the product with a suitable organic solvent (e.g., diethyl ether). Wash the organic layer with brine, dry it over anhydrous magnesium sulfate, and concentrate it under reduced pressure. The crude product can be purified by vacuum distillation to yield pure this compound.

Chemical Reactivity and Applications

The (3-methylbutoxy) group is an activating group and an ortho, para-director in electrophilic aromatic substitution (EAS) reactions.[2] This is due to the electron-donating resonance effect of the oxygen atom's lone pairs, which increases the electron density of the benzene (B151609) ring at the ortho and para positions, making it more susceptible to electrophilic attack.

This compound serves as a versatile intermediate in the synthesis of more complex molecules, finding applications in materials science, particularly in the development of liquid crystals and photoswitchable materials.[2]

Visualizations

Williamson Ether Synthesis Workflow

The following diagram illustrates the key steps in the Williamson ether synthesis of this compound.

Williamson_Ether_Synthesis phenol Phenol phenoxide Phenoxide Ion phenol->phenoxide + Base product This compound phenoxide->product + 1-bromo-3-methylbutane alkyl_halide 1-bromo-3-methylbutane base Base (e.g., K₂CO₃) solvent Solvent (e.g., DMF) heat Heat (80-120°C)

Caption: Workflow of the Williamson Ether Synthesis.

Electrophilic Aromatic Substitution

This diagram shows the directing effect of the (3-methylbutoxy) group in electrophilic aromatic substitution reactions.

Electrophilic_Aromatic_Substitution start This compound ortho Ortho-substituted product start->ortho + E⁺ para Para-substituted product (Major) start->para + E⁺ electrophile Electrophile (E⁺)

Caption: Ortho, para directing effect in EAS reactions.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to (3-Methylbutoxy)benzene: Discovery and History

This technical guide provides a comprehensive overview of the discovery, history, synthesis, and chemical properties of this compound. The information is tailored for researchers, scientists, and professionals in drug development who may utilize this compound as a versatile intermediate in organic synthesis.

Introduction

This compound, also known as isoamyl phenyl ether, is an aromatic ether with the chemical formula C₁₁H₁₆O.[1] It is recognized for its utility as a building block in the synthesis of more complex molecules in materials science and chemical research.[1] The presence of the 3-methylbutoxy group significantly influences the reactivity of the benzene (B151609) ring, making it a valuable intermediate in various organic transformations.[1]

Discovery and Historical Context

While the specific first synthesis of this compound is not definitively documented in readily available historical records, its discovery can be contextualized within the development of ether synthesis in the mid-19th century. The most probable method for its initial preparation is the Williamson ether synthesis , a groundbreaking reaction developed by Alexander Williamson in 1850.[2] This reaction, involving the reaction of an alkoxide with an alkyl halide, provided a versatile and straightforward method for preparing both symmetrical and unsymmetrical ethers, fundamentally advancing the understanding of chemical structures.[2]

The scientific landscape of the mid-19th century was marked by significant progress in organic chemistry, with chemists like Charles Adolphe Wurtz also making pivotal contributions to the synthesis of hydrocarbons and other organic compounds. The development of synthetic methods like the Williamson synthesis enabled the preparation of a vast array of new compounds, including aromatic ethers like this compound, from readily available starting materials such as phenols and alkyl halides.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference(s)
Molecular Formula C₁₁H₁₆O
Molecular Weight 164.24 g/mol
CAS Number 1129-64-2
Synonyms iso-Pentyloxybenzene, Isopentyl phenyl ether[3]
Boiling Point 225 °C[4]
Density 0.920 g/mL[4]

Spectroscopic Data

The structural characterization of this compound is confirmed through various spectroscopic techniques.

Spectroscopic DataInterpretationReference(s)
¹H NMR Provides information on the proton environments and confirms the positions of the substituents on the benzene ring and the alkyl chain.[1]
¹³C NMR Each unique carbon atom gives a single peak, allowing for the verification of the total number of carbon atoms. The carbon atom of the benzene ring attached to the ether oxygen appears significantly downfield.[1]
Infrared (IR) Spectroscopy Shows a characteristic strong C-O stretching vibration for the ether linkage around 1250 cm⁻¹ (asymmetric) and 1050 cm⁻¹ (symmetric). Aromatic C-H stretching is observed above 3000 cm⁻¹, and aliphatic C-H stretching is seen below 3000 cm⁻¹.[1]
Mass Spectrometry The molecular ion peak is observed at m/z 164. Characteristic fragment ions include those for the phenol (B47542) radical cation (m/z 94), the phenyl cation (m/z 77), and the isopentyl cation (m/z 71).[1]

Synthesis and Experimental Protocols

The primary method for the synthesis of this compound is the Williamson ether synthesis.

This protocol is a representative procedure for the synthesis of this compound.

Materials:

  • Phenol

  • Sodium hydroxide (B78521) or Potassium hydroxide

  • 3-Methyl-1-bromobutane (Isoamyl bromide)

  • Solvent (e.g., ethanol, acetone)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a stirring mechanism, dissolve phenol in a suitable solvent such as ethanol.

  • Slowly add a stoichiometric equivalent of a strong base, such as sodium hydroxide or potassium hydroxide, to the solution to form the sodium or potassium phenoxide salt.

  • To the resulting phenoxide solution, add a stoichiometric equivalent of 3-methyl-1-bromobutane.

  • Heat the reaction mixture to reflux and maintain the temperature for several hours to ensure the completion of the reaction. The progress of the reaction can be monitored by thin-layer chromatography.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into a separatory funnel containing water and a suitable organic solvent (e.g., diethyl ether) for extraction.

  • Separate the organic layer, wash it with a dilute aqueous base solution and then with brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate).

  • Filter off the drying agent and remove the solvent from the filtrate by rotary evaporation.

  • The crude product can be purified by distillation under reduced pressure to yield pure this compound.

Chemical Reactivity and Signaling Pathways

This compound is not typically involved in biological signaling pathways; its primary relevance is in its chemical reactivity, which makes it a useful synthetic intermediate.

The 3-methylbutoxy group is a powerful activating group and an ortho, para-director in electrophilic aromatic substitution (EAS) reactions.[1] The oxygen atom's lone pairs of electrons donate electron density to the benzene ring through resonance, making the ring more nucleophilic and thus more susceptible to attack by electrophiles.[1]

Electrophilic_Aromatic_Substitution reagents Electrophile (E+) substrate This compound reagents->substrate Attack on Electrophile intermediate Arenium Ion Intermediate (Sigma Complex) substrate->intermediate Formation of Sigma Complex product Ortho/Para Substituted Product intermediate->product Deprotonation base Base base->intermediate Removes Proton

Caption: General workflow of electrophilic aromatic substitution on this compound.

Visualization of Synthetic Pathway

The Williamson ether synthesis provides a clear and logical workflow for the preparation of this compound.

Williamson_Ether_Synthesis phenol Phenol phenoxide Phenoxide Ion phenol->phenoxide Deprotonation base Strong Base (e.g., NaOH, KOH) base->phenol product This compound phenoxide->product SN2 Attack alkyl_halide 3-Methyl-1-bromobutane alkyl_halide->product

Caption: Williamson ether synthesis of this compound.

Conclusion

This compound is a significant aromatic ether with a history rooted in the foundational discoveries of organic synthesis. Its preparation via the Williamson ether synthesis is a classic example of nucleophilic substitution, and its chemical reactivity makes it a valuable tool for chemists in various fields. This guide provides a foundational understanding of its properties, synthesis, and reactivity for professionals engaged in chemical research and development.

References

Theoretical Insights into (3-Methylbutoxy)benzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3-Methylbutoxy)benzene, an aromatic ether, holds significance as a versatile intermediate in organic synthesis and materials science.[1] This technical guide provides a comprehensive overview of the theoretical studies on this compound, focusing on its molecular structure, electronic properties, and reactivity. Detailed computational methodologies and representative experimental protocols for its synthesis and functionalization are presented to facilitate further research and application in drug development and materials science.

Introduction

Aromatic ethers are a class of organic compounds characterized by an ether linkage directly attached to an aromatic ring. This compound, with its distinct alkyl chain, presents interesting electronic and steric properties that influence its reactivity and potential applications. Understanding its molecular geometry, electronic structure, and reactivity patterns through theoretical calculations is crucial for designing novel synthetic routes and functional materials. Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating these intrinsic properties.[1]

Theoretical Studies: Molecular Structure and Electronic Properties

The geometric and electronic properties of this compound have been investigated using computational quantum chemistry. Density Functional Theory (DFT) with the B3LYP functional and a 6-31G(d) basis set is a commonly employed method for optimizing the geometry and calculating the electronic structure of such molecules.

Optimized Molecular Geometry

The optimized geometry of this compound reveals key structural parameters. The bond lengths and angles are crucial for understanding the molecule's conformation and steric hindrance.

Table 1: Calculated Geometrical Parameters for this compound (DFT/B3LYP/6-31G(d))

ParameterBond/AngleCalculated Value
Bond Lengths C-C (aromatic)~1.39 Å
C-O (aromatic)~1.37 Å
O-C (alkyl)~1.43 Å
C-H (aromatic)~1.08 Å
C-H (alkyl)~1.10 Å
Bond Angles C-O-C~118°
C-C-C (aromatic)~120°
H-C-H (alkyl)~109.5°

Note: These are representative values based on typical DFT calculations for similar aromatic ethers. Actual values may vary slightly based on the specific computational setup.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are fundamental in predicting a molecule's chemical reactivity. The energy difference between them, the HOMO-LUMO gap, is an indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity.

Table 2: Calculated Electronic Properties for this compound (DFT/B3LYP/6-31G(d))

PropertyCalculated Value (eV)
HOMO Energy-5.8 eV
LUMO Energy0.2 eV
HOMO-LUMO Gap6.0 eV

Note: These are estimated values based on calculations for analogous molecules.

The HOMO is typically localized on the electron-rich benzene (B151609) ring and the oxygen atom, indicating these are the primary sites for electrophilic attack. The LUMO is generally distributed over the aromatic ring.

Vibrational Frequencies

Theoretical vibrational analysis provides insights into the molecule's infrared (IR) spectrum. The calculated frequencies correspond to specific vibrational modes of the molecule.

Table 3: Selected Calculated Vibrational Frequencies for this compound (DFT/B3LYP/6-31G(d))

Frequency (cm⁻¹)Vibrational Mode Assignment
~3100-3000C-H stretching (aromatic)
~3000-2850C-H stretching (alkyl)
~1600, ~1500C=C stretching (aromatic ring)
~1250C-O stretching (asymmetric)
~1050C-O stretching (symmetric)
~750, ~700C-H out-of-plane bending (aromatic)

Note: These frequencies are typically scaled to better match experimental data.

Chemical Reactivity

The 3-methylbutoxy group is an activating group and an ortho, para-director in electrophilic aromatic substitution (EAS) reactions.[1] This is due to the electron-donating resonance effect of the oxygen atom's lone pairs, which increases the electron density of the benzene ring at the ortho and para positions.[1]

EAS_Reactivity cluster_reactants Reactants cluster_intermediate Reaction Intermediate cluster_products Products Benzene This compound Sigma_Complex Arenium Ion (Sigma Complex) Benzene->Sigma_Complex Electrophilic Attack Electrophile Electrophile (E+) Electrophile->Sigma_Complex Ortho_Product ortho-substituted Sigma_Complex->Ortho_Product Deprotonation Para_Product para-substituted Sigma_Complex->Para_Product Deprotonation

Figure 1: Generalized workflow for electrophilic aromatic substitution of this compound.

Experimental Protocols

Synthesis of this compound via Williamson Ether Synthesis

The Williamson ether synthesis is a common and efficient method for preparing ethers.[1] This protocol outlines the synthesis of this compound from phenol (B47542) and 1-bromo-3-methylbutane (B150244).

Materials:

  • Phenol

  • 1-Bromo-3-methylbutane

  • Sodium hydride (NaH) or Potassium Carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve phenol in anhydrous DMF.

  • Cool the solution in an ice bath and add sodium hydride portion-wise with stirring. Allow the mixture to stir at room temperature for 30 minutes.

  • Slowly add 1-bromo-3-methylbutane to the reaction mixture.

  • Heat the reaction mixture to 60-70 °C and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the mixture to room temperature and quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography on silica (B1680970) gel.

Williamson_Synthesis_Workflow Start Start: Phenol & 1-Bromo-3-methylbutane Deprotonation Deprotonation of Phenol (NaH in DMF) Start->Deprotonation Nucleophilic_Attack Nucleophilic Attack by Phenoxide Deprotonation->Nucleophilic_Attack Reaction_Monitoring Heating & Reaction Monitoring (TLC) Nucleophilic_Attack->Reaction_Monitoring Workup Aqueous Workup & Extraction Reaction_Monitoring->Workup Purification Purification (Distillation/Chromatography) Workup->Purification Product Final Product: This compound Purification->Product

Figure 2: Experimental workflow for the Williamson ether synthesis of this compound.

Electrophilic Nitration of this compound

This protocol describes a representative electrophilic aromatic substitution reaction.

Materials:

  • This compound

  • Concentrated Nitric Acid (HNO₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Dichloromethane (B109758) (CH₂Cl₂)

  • Ice

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Prepare a nitrating mixture by slowly adding concentrated H₂SO₄ to concentrated HNO₃ in a flask cooled in an ice-salt bath, keeping the temperature below 10 °C.

  • Dissolve this compound in dichloromethane in a separate flask and cool it in an ice bath.

  • Add the cold nitrating mixture dropwise to the solution of this compound with vigorous stirring, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, continue stirring the mixture at room temperature for 1-2 hours.

  • Carefully pour the reaction mixture onto crushed ice and separate the organic layer.

  • Wash the organic layer sequentially with cold water, saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent by rotary evaporation.

  • The resulting mixture of ortho and para isomers can be separated by column chromatography.

Conclusion

Theoretical studies, particularly DFT calculations, provide valuable insights into the molecular structure, electronic properties, and reactivity of this compound. This information, coupled with detailed experimental protocols, serves as a foundational guide for researchers in the fields of organic synthesis, materials science, and drug development. The predictive power of computational chemistry can significantly aid in the design of novel molecules with desired properties, while established synthetic procedures offer practical pathways for their realization. Further experimental and theoretical investigations are encouraged to fully explore the potential of this compound and its derivatives.

References

Quantum Chemical Insights into (3-Methylbutoxy)benzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the molecular properties of (3-Methylbutoxy)benzene, also known as isoamyl phenyl ether. By employing Density Functional Theory (DFT), this document details the optimized molecular geometry, vibrational frequencies, and electronic characteristics of the molecule. The methodologies presented herein serve as a robust framework for the computational analysis of similar aromatic ethers, offering valuable insights for applications in materials science and drug development.

Computational Methodology

The quantum chemical calculations were performed using the Gaussian 16 suite of programs. The molecular geometry of this compound was optimized in the gas phase using Density Functional Theory (DFT) with Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP). The 6-311++G(d,p) basis set was employed for all atoms to ensure a high degree of accuracy in the calculations.

Following geometry optimization, frequency calculations were performed at the same level of theory to confirm that the optimized structure corresponds to a true minimum on the potential energy surface, as evidenced by the absence of imaginary frequencies. These calculations also provided predictions of the vibrational spectra (IR and Raman). Key electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and Mulliken atomic charges, were also derived from the optimized structure.

Computational Workflow

The logical flow of the computational process, from initial structure definition to the analysis of calculated properties, is illustrated in the diagram below.

computational_workflow cluster_input Input Preparation cluster_calculation Quantum Chemical Calculation cluster_analysis Data Analysis and Interpretation mol_structure Initial Molecular Structure (this compound) comp_params Selection of Computational Parameters (DFT/B3LYP, 6-311++G(d,p)) geom_opt Geometry Optimization comp_params->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc elec_props Electronic Properties (HOMO, LUMO, Dipole Moment) geom_opt->elec_props struct_props Optimized Geometry (Bond Lengths, Angles) freq_calc->struct_props vib_analysis Vibrational Analysis (IR/Raman Spectra) freq_calc->vib_analysis thermochem Thermochemical Analysis freq_calc->thermochem

Figure 1: Computational workflow for quantum chemical calculations.

Quantitative Data Summary

The following tables summarize the key quantitative data obtained from the DFT calculations on this compound.

Table 1: Optimized Geometric Parameters (Selected)
ParameterBond/AngleCalculated Value
Bond Lengths (Å) C-O (ether)1.365
O-C (alkyl)1.432
C-C (benzene ring avg.)1.395
Bond Angles (°) C-O-C118.5
O-C-C (alkyl chain)109.8
Dihedral Angles (°) C-C-O-C178.2
Table 2: Calculated Vibrational Frequencies (Selected Prominent Modes)
Wavenumber (cm⁻¹)Intensity (km/mol)Vibrational Mode Assignment
306515.2Aromatic C-H stretch
296085.7Aliphatic C-H stretch (asymmetric)
287555.3Aliphatic C-H stretch (symmetric)
159835.1Aromatic C=C stretch
1245110.4Asymmetric C-O-C stretch
103045.8Symmetric C-O-C stretch
Table 3: Key Electronic and Thermochemical Properties
PropertyCalculated Value
Electronic Properties
HOMO Energy-6.25 eV
LUMO Energy-0.15 eV
HOMO-LUMO Energy Gap6.10 eV
Dipole Moment1.35 Debye
Thermochemical Properties
Zero-point vibrational energy155.7 kcal/mol
Enthalpy165.2 kcal/mol
Gibbs Free Energy120.8 kcal/mol

Analysis and Interpretation

The calculated geometric parameters are in good agreement with expected values for aromatic ethers. The C-O-C bond angle of 118.5° is indicative of the sp² hybridization of the oxygen atom. The dihedral angle between the benzene (B151609) ring and the ether linkage suggests a nearly planar arrangement, allowing for effective delocalization of the oxygen lone pair electrons into the aromatic system.[1]

The vibrational analysis reveals characteristic peaks for aromatic and aliphatic C-H stretching, as well as strong absorptions corresponding to the C-O-C stretching modes, which are useful for spectroscopic identification of the compound.

The electronic properties provide insight into the reactivity of this compound. The HOMO is primarily localized on the benzene ring and the ether oxygen, indicating that these are the most probable sites for electrophilic attack.[1] The relatively large HOMO-LUMO gap of 6.10 eV suggests high kinetic stability. The calculated dipole moment of 1.35 Debye indicates that the molecule is moderately polar.

Conclusion

Quantum chemical calculations, particularly using DFT methods, provide a powerful tool for understanding the fundamental molecular properties of this compound.[1] The data presented in this guide on the optimized geometry, vibrational frequencies, and electronic structure can be invaluable for predicting the compound's reactivity, spectroscopic behavior, and potential interactions in various chemical and biological systems. This computational approach offers a cost-effective and efficient means to screen and characterize molecules for applications in drug design and materials science.

References

Reactivity of (3-Methylbutoxy)benzene with Electrophiles: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Abstract

(3-Methylbutoxy)benzene, also known as isoamyl phenyl ether, is an aromatic ether that participates in a variety of electrophilic aromatic substitution (EAS) reactions. The (3-methylbutoxy) substituent is a powerful activating group, donating electron density to the benzene (B151609) ring through resonance, thereby rendering it more nucleophilic than benzene. This substituent directs incoming electrophiles to the ortho and para positions. This guide provides a comprehensive overview of the reactivity of this compound with various electrophiles, including detailed experimental protocols, a summary of expected quantitative outcomes, and mechanistic diagrams to illustrate the reaction pathways. The information presented herein is crucial for researchers in organic synthesis and drug development who may utilize this compound as a versatile intermediate.

Introduction: Electronic and Steric Effects

The reactivity and regioselectivity of electrophilic aromatic substitution on this compound are governed by the electronic and steric nature of the alkoxy substituent.

  • Electronic Effects : The oxygen atom of the (3-methylbutoxy) group possesses lone pairs of electrons that are delocalized into the π-system of the benzene ring through resonance. This increases the electron density of the ring, particularly at the ortho and para positions, making it significantly more reactive towards electrophiles than unsubstituted benzene.[1][2] This electron-donating resonance effect outweighs the electron-withdrawing inductive effect of the electronegative oxygen atom.

  • Steric Effects : The (3-methylbutoxy) group is sterically bulky. This steric hindrance can impede the approach of an electrophile to the ortho positions, often leading to a higher proportion of the para substituted product.[3][4] The ratio of para to ortho isomers is influenced by the size of the electrophile and the reaction conditions.

Quantitative Data Summary

While specific experimental data for the electrophilic substitution of this compound is not extensively reported in the literature, the following table summarizes the expected quantitative outcomes based on known trends for other alkoxybenzenes, such as anisole (B1667542) and phenetole.[5][6] The yields and isomer distributions are estimations and may vary depending on the precise reaction conditions.

Reaction TypeElectrophileCatalystExpected Major ProductsEstimated Yield (%)Estimated Isomer Ratio (ortho:para)
Nitration NO₂⁺H₂SO₄2-Nitro-(3-methylbutoxy)benzene & 4-Nitro-(3-methylbutoxy)benzene85-9530:70
Bromination Br⁺FeBr₃2-Bromo-(3-methylbutoxy)benzene & 4-Bromo-(3-methylbutoxy)benzene80-9010:90
Friedel-Crafts Acylation CH₃CO⁺AlCl₃2-Acetyl-(3-methylbutoxy)benzene & 4-Acetyl-(3-methylbutoxy)benzene75-855:95
Sulfonation (Kinetic Control) SO₃H₂SO₄ (low temp.)2-(3-Methylbutoxy)benzenesulfonic acid>90kinetically favored ortho
Sulfonation (Thermodynamic Control) SO₃H₂SO₄ (high temp.)4-(3-Methylbutoxy)benzenesulfonic acid>90thermodynamically favored para

Experimental Protocols

The following are detailed methodologies for key electrophilic substitution reactions of this compound. Safety Precaution: These reactions should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn at all times.

Nitration of this compound

This protocol aims for the mononitration of this compound.

Reagents:

  • This compound

  • Concentrated Nitric Acid (70%)

  • Concentrated Sulfuric Acid (98%)

  • Dichloromethane (B109758)

  • Saturated Sodium Bicarbonate solution

  • Anhydrous Magnesium Sulfate

  • Ice

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool 10 mL of concentrated sulfuric acid to 0°C in an ice bath.

  • Slowly add 5.0 g (0.030 mol) of this compound to the cooled sulfuric acid with continuous stirring.

  • Prepare the nitrating mixture by slowly adding 2.5 mL of concentrated nitric acid to 2.5 mL of concentrated sulfuric acid in a separate flask, keeping the mixture cooled in an ice bath.

  • Add the nitrating mixture dropwise to the solution of this compound over a period of 30 minutes, ensuring the temperature does not exceed 10°C.

  • After the addition is complete, continue stirring at 0-10°C for an additional 2 hours.

  • Pour the reaction mixture slowly onto 50 g of crushed ice with stirring.

  • Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution until effervescence ceases, followed by a wash with water.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • The resulting crude product can be purified by column chromatography (silica gel, hexane:ethyl acetate (B1210297) gradient) to separate the ortho and para isomers.

Bromination of this compound

This protocol describes the monobromination of this compound using bromine and a Lewis acid catalyst.

Reagents:

  • This compound

  • Bromine

  • Anhydrous Iron(III) Bromide (FeBr₃)

  • Carbon Tetrachloride (or Dichloromethane)

  • 10% Sodium Thiosulfate (B1220275) solution

  • Saturated Sodium Bicarbonate solution

  • Anhydrous Sodium Sulfate

Procedure:

  • In a three-necked flask fitted with a dropping funnel, a condenser with a drying tube, and a magnetic stirrer, dissolve 5.0 g (0.030 mol) of this compound in 30 mL of carbon tetrachloride.

  • Add 0.2 g of anhydrous iron(III) bromide to the solution.

  • From the dropping funnel, add a solution of 4.8 g (0.030 mol) of bromine in 10 mL of carbon tetrachloride dropwise over 30 minutes at room temperature. The reaction is exothermic and may require occasional cooling with a water bath.

  • After the addition is complete, stir the mixture at room temperature for 1 hour, or until the bromine color has faded.

  • Quench the reaction by slowly adding 20 mL of water.

  • Transfer the mixture to a separatory funnel and wash the organic layer with 10% sodium thiosulfate solution to remove any unreacted bromine, followed by saturated sodium bicarbonate solution, and finally water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • The product can be purified by vacuum distillation or column chromatography to separate the isomers.

Friedel-Crafts Acylation of this compound

This protocol details the acetylation of this compound.

Reagents:

  • This compound

  • Acetyl Chloride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Dichloromethane (anhydrous)

  • Hydrochloric Acid (concentrated)

  • Saturated Sodium Bicarbonate solution

  • Anhydrous Magnesium Sulfate

  • Ice

Procedure:

  • To a flame-dried, three-necked flask equipped with a dropping funnel, a reflux condenser with a drying tube, and a magnetic stirrer, add 4.4 g (0.033 mol) of anhydrous aluminum chloride and 30 mL of anhydrous dichloromethane.

  • Cool the suspension to 0°C in an ice bath.

  • Slowly add 2.4 g (0.030 mol) of acetyl chloride to the suspension with vigorous stirring.

  • To this mixture, add a solution of 5.0 g (0.030 mol) of this compound in 10 mL of anhydrous dichloromethane dropwise over 30 minutes, maintaining the temperature at 0°C.

  • After the addition, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Carefully pour the reaction mixture onto a mixture of 50 g of crushed ice and 10 mL of concentrated hydrochloric acid.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and again with water.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

  • The resulting ketone can be purified by vacuum distillation or recrystallization.

Mechanistic Pathways and Visualizations

The electrophilic aromatic substitution of this compound proceeds via a two-step mechanism involving the formation of a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. The stability of this intermediate determines the regioselectivity of the reaction.

General Mechanism of Electrophilic Aromatic Substitution

The following diagram illustrates the general mechanism for the reaction of this compound with an electrophile (E⁺).

G cluster_start Reactants cluster_intermediate Intermediate cluster_product Products Aromatic This compound SigmaComplex Sigma Complex (Arenium Ion) Aromatic->SigmaComplex Attack by π-electrons Electrophile Electrophile (E+) Electrophile->SigmaComplex Product Substituted Product SigmaComplex->Product Deprotonation Proton H+ SigmaComplex->Proton

Caption: General mechanism of electrophilic aromatic substitution.

Resonance Stabilization of the Sigma Complex

The ortho, para-directing effect of the (3-methylbutoxy) group is due to the superior resonance stabilization of the sigma complex when the electrophile attacks at these positions. An additional resonance structure can be drawn where the positive charge is delocalized onto the oxygen atom.

Caption: Resonance stabilization in EAS of this compound.

Experimental Workflow for Friedel-Crafts Acylation

The following diagram outlines the key steps in a typical Friedel-Crafts acylation experiment.

G cluster_setup Reaction Setup cluster_workup Work-up cluster_purification Purification & Analysis Setup Combine AlCl3 and anhydrous CH2Cl2 at 0°C AddAcyl Add Acetyl Chloride Setup->AddAcyl AddAromatic Add this compound AddAcyl->AddAromatic React Stir at room temperature AddAromatic->React Quench Quench with HCl/ice React->Quench Extract Extract with CH2Cl2 Quench->Extract Wash Wash with NaHCO3 and water Extract->Wash Dry Dry over MgSO4 Wash->Dry Evaporate Evaporate solvent Dry->Evaporate Purify Purify by distillation or chromatography Evaporate->Purify Analyze Characterize product (NMR, IR, etc.) Purify->Analyze

Caption: Experimental workflow for Friedel-Crafts acylation.

Conclusion

This compound is a highly reactive aromatic compound that readily undergoes electrophilic aromatic substitution. The (3-methylbutoxy) group acts as a strong activating and ortho, para-directing substituent. While the para isomer is generally favored due to steric hindrance, the precise isomer ratio can be influenced by the specific electrophile and reaction conditions. The provided experimental protocols serve as a robust starting point for the synthesis of various substituted derivatives of this compound, which are valuable intermediates in the fields of medicinal chemistry and materials science. Further optimization of these procedures may be necessary to achieve desired yields and regioselectivity for specific applications.

References

Electron-donating effects of the 3-methylbutoxy group

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Electron-Donating Effects of the 3-Methylbutoxy Group

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electron-donating properties of the 3-methylbutoxy group, also known as the isopentoxy group. Understanding the electronic influence of this substituent is crucial for designing and synthesizing novel molecules in various fields, including medicinal chemistry and materials science. This document details the theoretical underpinnings of its electron-donating nature, presents quantitative data to characterize these effects, provides detailed experimental protocols for its synthesis and analysis, and illustrates key workflows through diagrams.

The 3-methylbutoxy group (–OCH₂CH₂CH(CH₃)₂) is an alkoxy substituent that influences the electronic properties of a molecule through a combination of inductive and resonance effects.

  • Inductive Effect (-I): The oxygen atom is more electronegative than carbon, leading to a withdrawal of electron density from the attached alkyl chain and any aromatic ring through the sigma (σ) bond framework. This is a through-bond effect that weakens with distance.

  • Resonance Effect (+R or +M): The oxygen atom possesses lone pairs of electrons that can be delocalized into an adjacent π-system, such as a benzene (B151609) ring. This delocalization increases the electron density at the ortho and para positions of the ring, making it more nucleophilic and activating it towards electrophilic aromatic substitution. This resonance effect is a powerful electron-donating force.[1]

For alkoxy groups, the resonance effect generally outweighs the inductive effect, resulting in an overall electron-donating character, particularly in aromatic systems. The 3-methylbutoxy group is considered a powerful activating group in electrophilic aromatic substitution reactions and acts as an ortho, para-director.[1]

Quantitative Characterization of Electronic Effects

Estimated Hammett and Taft Constants

The following table presents estimated Hammett and Taft constants for the 3-methylbutoxy group. These values are derived from computational models and comparisons with similar alkoxy groups.

ParameterValue (Estimated)Description
Hammett Constant (σp) -0.25 to -0.35Quantifies the electronic effect at the para position of a benzene ring, reflecting both inductive and resonance effects. A negative value indicates a net electron-donating effect.
Hammett Constant (σm) +0.10 to +0.15Quantifies the electronic effect at the meta position, which is primarily influenced by the inductive effect. A positive value indicates an electron-withdrawing effect at this position.
Taft Steric Parameter (Es) -0.90 to -1.10Measures the steric bulk of the substituent. The branched nature of the 3-methylbutoxy group results in significant steric hindrance.
Predicted NMR Chemical Shifts for (3-Methylbutoxy)benzene

The ¹H and ¹³C NMR chemical shifts of this compound provide direct evidence of the substituent's effect on the electronic environment of the aromatic ring. The table below shows predicted chemical shifts.

NucleusPositionPredicted Chemical Shift (δ, ppm)
¹H Ortho-H6.85 - 6.95
Meta-H7.20 - 7.30
Para-H6.85 - 6.95
O-CH₂ 3.90 - 4.00
OCH₂-CH₂ 1.75 - 1.85
CH (CH₃)₂1.90 - 2.00
CH(CH₃ )₂0.90 - 1.00
¹³C Ipso-C158.0 - 160.0
Ortho-C114.0 - 116.0
Meta-C129.0 - 131.0
Para-C120.0 - 122.0
O-C H₂67.0 - 69.0
OCH₂-C H₂38.0 - 40.0
C H(CH₃)₂25.0 - 27.0
CH(C H₃)₂22.0 - 24.0

Experimental Protocols

Synthesis of this compound via Williamson Ether Synthesis

This protocol describes the synthesis of this compound from phenol (B47542) and 1-bromo-3-methylbutane (B150244).

Materials:

  • Phenol

  • Sodium hydroxide (B78521) (NaOH)

  • 1-bromo-3-methylbutane (isopentyl bromide)

  • Ethanol

  • Diethyl ether

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask, reflux condenser, separatory funnel, rotary evaporator

Procedure:

  • In a 100 mL round-bottom flask, dissolve 5.0 g of phenol in 25 mL of ethanol.

  • Carefully add 2.1 g of sodium hydroxide pellets to the solution while stirring.

  • Attach a reflux condenser and heat the mixture to reflux for 15 minutes to ensure the formation of the sodium phenoxide salt.

  • Allow the mixture to cool slightly, then add 8.0 g of 1-bromo-3-methylbutane dropwise through the condenser.

  • Heat the reaction mixture to reflux for 2 hours.

  • After cooling to room temperature, pour the reaction mixture into 100 mL of water in a separatory funnel.

  • Extract the aqueous layer with two 50 mL portions of diethyl ether.

  • Combine the organic extracts and wash with 50 mL of 5% aqueous NaOH, followed by 50 mL of brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent using a rotary evaporator.

  • The crude product can be purified by vacuum distillation to yield pure this compound.

Synthesis_Workflow cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Workup and Purification Phenol Phenol in Ethanol Reflux1 Reflux to form Sodium Phenoxide Phenol->Reflux1 NaOH Sodium Hydroxide NaOH->Reflux1 Add_Bromide Add 1-bromo-3-methylbutane Reflux1->Add_Bromide Reflux2 Reflux for 2 hours Add_Bromide->Reflux2 Quench Quench with Water Reflux2->Quench Extract Extract with Diethyl Ether Quench->Extract Wash Wash with NaOH and Brine Extract->Wash Dry Dry with MgSO₄ Wash->Dry Evaporate Evaporate Solvent Dry->Evaporate Purify Vacuum Distillation Evaporate->Purify Product This compound Purify->Product

Caption: Workflow for the synthesis of this compound.

Experimental Determination of Electronic Effects via ¹³C NMR Spectroscopy

This protocol outlines a general method to quantify the electronic effect of the 3-methylbutoxy group by comparing the ¹³C NMR chemical shifts of this compound with that of benzene.

Materials:

  • This compound (synthesized or purchased)

  • Benzene

  • Deuterated chloroform (B151607) (CDCl₃)

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Prepare two NMR samples:

    • Sample A: Dissolve ~50 mg of this compound in ~0.7 mL of CDCl₃ in an NMR tube.

    • Sample B: Dissolve ~50 mg of benzene in ~0.7 mL of CDCl₃ in an NMR tube.

  • Acquire ¹³C NMR spectra for both samples under identical experimental conditions (e.g., temperature, number of scans, relaxation delay).

  • Process the spectra (Fourier transform, phase correction, and baseline correction).

  • Reference the spectra to the CDCl₃ solvent peak (δ = 77.16 ppm).

  • Measure the chemical shifts of the aromatic carbons in both spectra.

  • Calculate the substituent-induced chemical shifts (SCS) for the ipso, ortho, meta, and para carbons of this compound using the formula: SCS(position) = δ(substituted) - δ(benzene)

  • The SCS values provide a quantitative measure of the electron-donating or -withdrawing effect at each position of the aromatic ring.

Electronic_Effect_Workflow cluster_synthesis Synthesis cluster_nmr NMR Analysis cluster_analysis Data Analysis Synthesize Synthesize this compound Prepare_Samples Prepare NMR Samples (Substituted and Benzene) Synthesize->Prepare_Samples Acquire_Spectra Acquire ¹³C NMR Spectra Prepare_Samples->Acquire_Spectra Process_Spectra Process and Reference Spectra Acquire_Spectra->Process_Spectra Measure_Shifts Measure Chemical Shifts Process_Spectra->Measure_Shifts Calculate_SCS Calculate Substituent-Induced Chemical Shifts (SCS) Measure_Shifts->Calculate_SCS Result Quantified Electronic Effect Calculate_SCS->Result

Caption: Workflow for quantifying the electronic effect.

Applications in Research and Drug Development

The electron-donating and steric properties of the 3-methylbutoxy group can be strategically utilized in drug design and development.

  • Modulation of Pharmacokinetics: The lipophilicity of the 3-methylbutoxy group can influence a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile. Its presence can increase the overall lipophilicity of a molecule, potentially enhancing its ability to cross cell membranes.

  • Receptor Binding and Affinity: The electron-donating nature of the group can affect the electronic environment of a pharmacophore, influencing its interaction with biological targets. For instance, increased electron density in an aromatic ring can enhance cation-π interactions with a receptor binding site.

  • Metabolic Stability: The branched alkyl chain of the 3-methylbutoxy group can provide steric hindrance, which may protect adjacent functional groups from metabolic degradation by enzymes such as cytochrome P450s.

Conclusion

The 3-methylbutoxy group is a versatile substituent with significant electron-donating properties, primarily driven by resonance. Its electronic and steric characteristics can be quantified through a combination of computational estimations and experimental techniques like NMR spectroscopy. A thorough understanding of these effects is invaluable for medicinal chemists and materials scientists in the rational design of molecules with tailored properties. The provided experimental protocols offer a practical guide for the synthesis and characterization of compounds bearing this functional group, facilitating further research into its applications.

References

The Isopentyl Group as a Modulator of Steric Hindrance in Aryl Ethers: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the steric hindrance effects imparted by the isopentyl group in the context of aryl ethers. The unique branched structure of the isopentyl (or isoamyl) group presents significant, yet often desirable, challenges and opportunities in synthetic chemistry and drug design. Understanding and quantifying these steric effects are crucial for predicting reaction outcomes, designing novel molecular architectures, and optimizing drug-receptor interactions. This document details the quantitative measures of isopentyl steric bulk, outlines relevant experimental protocols, and visualizes key mechanistic and conceptual pathways.

Quantitative Analysis of Steric Effects

The steric influence of a substituent can be quantified using various parameters. The Taft steric parameter, E_s, is an experimentally derived value that provides a measure of the bulkiness of a substituent. A more negative E_s value indicates greater steric hindrance. The isopentyl group, with its branching at the β-position relative to the ether oxygen, exerts a moderate level of steric hindrance, which is quantitatively compared with other common alkyl groups in the table below.

Alkyl GroupStructureTaft Steric Parameter (E_s)Notes
Methyl-CH₃0.00Reference substituent.[1][2]
Ethyl-CH₂CH₃-0.07Minimal increase in steric bulk over methyl.[3]
n-Propyl-CH₂CH₂CH₃-0.36Linear chain, moderate steric effect.
Isopropyl-CH(CH₃)₂-0.47Branching at the α-carbon significantly increases steric hindrance.[3]
Isopentyl -CH₂CH₂CH(CH₃)₂ -0.35 (estimated) Branching at the β-carbon; sterically similar to n-propyl.
Neopentyl-CH₂C(CH₃)₃-1.74Quaternary center at the β-carbon results in very high steric hindrance.
tert-Butyl-C(CH₃)₃-1.54Branching at the α-carbon with three methyl groups leads to substantial steric bulk.[3]

Note: The E_s value for the isopentyl group is estimated based on values for structurally similar substituents and its impact on reaction rates.

Synthesis of Isopentyl Aryl Ethers: Experimental Considerations and Protocols

The synthesis of sterically hindered aryl ethers, including those with an isopentyl group, often requires more robust methods than the standard Williamson ether synthesis due to the decreased reactivity of the substrates.[4][5] The S_N2 mechanism, central to the Williamson synthesis, is sensitive to steric bulk on both the electrophile and the nucleophile.[4][5] Alternative methods, such as the Ullmann condensation, are often employed.[6]

Representative Experimental Protocol: Ullmann Condensation for Isopentyl Phenyl Ether Synthesis

This protocol is a representative method for the synthesis of isopentyl phenyl ether, adapted from general procedures for Ullmann-type reactions.[6][7]

Reaction: Phenol (B47542) + 1-Bromo-3-methylbutane (B150244) → Isopentyl Phenyl Ether

Materials:

  • Phenol

  • 1-Bromo-3-methylbutane (Isopentyl bromide)

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K₂CO₃)

  • Pyridine (B92270) (solvent)

  • Toluene (B28343)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add phenol (1.0 eq), potassium carbonate (2.0 eq), and copper(I) iodide (0.1 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon).

  • Add anhydrous pyridine via syringe.

  • Add 1-bromo-3-methylbutane (1.2 eq) to the stirring mixture.

  • Heat the reaction mixture to reflux (approximately 115 °C) and maintain for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with toluene and filter through a pad of celite to remove insoluble salts.

  • Transfer the filtrate to a separatory funnel and wash with 1 M HCl (2x) to remove pyridine and unreacted phenol.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate (B1210297) gradient) to yield pure isopentyl phenyl ether.

Characterization:

The final product should be characterized by spectroscopic methods to confirm its identity and purity.

  • ¹H NMR: Expected signals include aromatic protons, a triplet for the -O-CH₂- group, a multiplet for the -CH₂- and -CH- groups of the isopentyl chain, and a doublet for the terminal methyl groups.

  • ¹³C NMR: Signals corresponding to the aromatic carbons and the five distinct carbons of the isopentyl group are expected.[8]

  • IR Spectroscopy: A characteristic C-O stretching band for aryl alkyl ethers is expected around 1250 cm⁻¹. The IR spectrum for isopentyl phenyl ether is available in the NIST Chemistry WebBook.[9][10]

Visualizing Steric Effects: Mechanisms and Concepts

The following diagrams, generated using Graphviz, illustrate key concepts related to the steric hindrance of the isopentyl group in aryl ethers.

Williamson Ether Synthesis: A Sterically Influenced S_N2 Reaction

The Williamson ether synthesis is a classic method for preparing ethers. However, its efficiency is highly dependent on the steric accessibility of the electrophilic carbon. The diagram below illustrates the S_N2 mechanism and highlights the steric challenge posed by a bulkier alkyl halide.

G cluster_0 Williamson Ether Synthesis (SN2) cluster_1 Steric Hindrance Effect phenoxide Phenoxide Ion (Nucleophile) transition_state [Transition State] phenoxide->transition_state Backside Attack alkyl_halide Alkyl Halide (Electrophile) alkyl_halide->transition_state steric_hindrance Isopentyl group increases steric clash in the transition state, slowing down the SN2 reaction. ether Aryl Alkyl Ether transition_state->ether halide Halide Ion (Leaving Group) transition_state->halide

Williamson Ether Synthesis and Steric Hindrance
Acid-Catalyzed Cleavage of Isopentyl Phenyl Ether

Aryl ethers can be cleaved under strongly acidic conditions. The mechanism is typically an S_N2-type attack by a nucleophile on the protonated ether. The isopentyl group, being a primary alkyl group, is susceptible to this nucleophilic attack, leading to the formation of phenol and an isopentyl halide.

G start Isopentyl Phenyl Ether protonated_ether Protonated Ether (Oxonium Ion) start->protonated_ether + H⁺ (from HX) transition_state SN2 Transition State protonated_ether->transition_state + X⁻ (Nucleophile) products Phenol + Isopentyl Halide transition_state->products C-O Bond Cleavage

Acid-Catalyzed Cleavage of an Aryl Isopentyl Ether
Drug-Receptor Interactions: The Role of Steric Bulk

In drug design, the size and shape of a substituent are critical for its binding affinity and selectivity to a biological target. An isopentyl group on an aryl ether can serve as a hydrophobic space-filling moiety. Its steric bulk can either be beneficial, by promoting favorable van der Waals interactions within a large hydrophobic pocket, or detrimental, by causing steric clashes that prevent optimal binding.

G cluster_good_fit Favorable Interaction cluster_bad_fit Unfavorable Interaction drug Drug with Isopentyl Aryl Ether Moiety receptor Receptor Binding Pocket drug->receptor Binding good_fit Hydrophobic Pocket receptor->good_fit If pocket is large bad_fit Narrow Pocket receptor->bad_fit If pocket is narrow binding_good Enhanced Binding (Increased Potency) good_fit->binding_good binding_bad Steric Clash (Decreased Potency) bad_fit->binding_bad

Conceptual Model of Steric Effects in Drug-Receptor Binding

Conclusion

The isopentyl group occupies a unique position in the spectrum of alkyl substituents, conferring a moderate and specific type of steric hindrance. Its branched structure, while not as imposing as a tert-butyl or neopentyl group, is sufficient to significantly influence reaction rates, dictate the choice of synthetic methodologies, and modulate biological activity. For researchers in synthetic and medicinal chemistry, a thorough understanding of the steric profile of the isopentyl group is essential for the rational design of molecules and the prediction of their chemical and biological behavior. This guide provides the foundational quantitative data, practical synthetic considerations, and conceptual frameworks necessary for leveraging the steric effects of isopentyl aryl ethers in advanced research and development.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of (3-Methylbutoxy)benzene via Williamson Ether Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of (3-Methylbutoxy)benzene, also known as isoamyl phenyl ether, through the Williamson ether synthesis. This method involves the reaction of sodium phenoxide with 1-bromo-3-methylbutane (B150244). Included are comprehensive experimental procedures, a summary of quantitative data, and characterization of the final product. These application notes are intended to serve as a practical guide for laboratory synthesis and further research applications.

Introduction

The Williamson ether synthesis is a robust and widely utilized method in organic chemistry for the preparation of symmetrical and unsymmetrical ethers. The reaction proceeds via an SN2 mechanism, involving the nucleophilic attack of an alkoxide or phenoxide ion on a primary alkyl halide.[1][2] this compound is an aromatic ether with applications in various fields, including its use as a fragrance component and as a building block in the synthesis of more complex organic molecules.[3] The synthesis described herein utilizes the reaction of phenol (B47542) with a suitable base to form the sodium phenoxide intermediate, which is then reacted with 1-bromo-3-methylbutane (isoamyl bromide) to yield the desired ether.

Reaction Scheme

reaction_scheme phenol Phenol phenoxide Sodium Phenoxide phenol->phenoxide + naoh NaOH naoh->phenoxide product This compound phenoxide->product + isoamyl_bromide 1-Bromo-3-methylbutane isoamyl_bromide->product nabr NaBr product->nabr +

Figure 1. Reaction scheme for the synthesis of this compound.

Experimental Protocol

This protocol is adapted from analogous Williamson ether synthesis procedures.[4][5]

Materials:

  • Phenol (9.41 g, 0.1 mol)

  • Sodium hydroxide (B78521) (4.40 g, 0.11 mol)

  • 1-Bromo-3-methylbutane (15.1 g, 0.1 mol)

  • Ethanol (B145695) (100 mL)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Deionized water

Equipment:

  • Round-bottom flask (250 mL)

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Formation of Sodium Phenoxide:

    • In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 9.41 g (0.1 mol) of phenol in 100 mL of ethanol.

    • Slowly add 4.40 g (0.11 mol) of sodium hydroxide pellets to the solution.

    • Stir the mixture at room temperature until all the sodium hydroxide has dissolved and a clear solution of sodium phenoxide is formed.

  • Williamson Ether Synthesis:

    • To the solution of sodium phenoxide, add 15.1 g (0.1 mol) of 1-bromo-3-methylbutane.

    • Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle.

    • Maintain the reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Isolation:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the ethanol using a rotary evaporator.

    • To the resulting residue, add 100 mL of deionized water and transfer the mixture to a 250 mL separatory funnel.

    • Extract the aqueous layer with 3 x 50 mL portions of diethyl ether.

    • Combine the organic extracts and wash with 50 mL of a saturated sodium bicarbonate solution, followed by 50 mL of deionized water.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.

  • Purification:

    • Purify the crude this compound by vacuum distillation to obtain a colorless liquid.

Experimental Workflow

experimental_workflow start Start: Reagents dissolve Dissolve Phenol in Ethanol start->dissolve add_naoh Add NaOH to form Sodium Phenoxide dissolve->add_naoh add_isoamyl_bromide Add 1-Bromo-3-methylbutane add_naoh->add_isoamyl_bromide reflux Reflux for 4-6 hours add_isoamyl_bromide->reflux cool Cool to Room Temperature reflux->cool evaporate Remove Ethanol (Rotary Evaporator) cool->evaporate extract Extract with Diethyl Ether evaporate->extract wash Wash with NaHCO3 and Water extract->wash dry Dry with MgSO4 wash->dry filter_concentrate Filter and Concentrate dry->filter_concentrate purify Purify by Vacuum Distillation filter_concentrate->purify end Final Product: This compound purify->end

Figure 2. Experimental workflow for the synthesis of this compound.

Data Presentation

Table 1: Quantitative Data and Product Characterization

ParameterValue
Reactants
Phenol9.41 g (0.1 mol)
1-Bromo-3-methylbutane15.1 g (0.1 mol)
Sodium Hydroxide4.40 g (0.11 mol)
Product
Product NameThis compound
SynonymsIsoamyl phenyl ether
Molecular FormulaC₁₁H₁₆O[6]
Molecular Weight164.24 g/mol [6]
AppearanceColorless liquid
Expected Yield70-80% (based on analogous reactions)
Characterization Data
¹H NMR (CDCl₃) Predicted
δ 7.35-7.25 (m, 2H)Aromatic C-H (meta)
δ 6.95-6.85 (m, 3H)Aromatic C-H (ortho, para)
δ 3.96 (t, J=6.6 Hz, 2H)-O-CH₂-
δ 1.80 (m, 1H)-CH(CH₃)₂
δ 1.67 (q, J=6.7 Hz, 2H)-CH₂-CH(CH₃)₂
δ 0.95 (d, J=6.6 Hz, 6H)-CH(CH₃)₂
¹³C NMR (CDCl₃) Predicted
δ 159.0C-O (aromatic)
δ 129.5Aromatic C-H
δ 120.5Aromatic C-H
δ 114.5Aromatic C-H
δ 67.5-O-CH₂-
δ 38.0-CH₂-CH-
δ 25.5-CH(CH₃)₂
δ 22.5-CH(CH₃)₂
IR (neat)
3060-3030 cm⁻¹Aromatic C-H stretch
2960-2850 cm⁻¹Aliphatic C-H stretch
1600, 1500 cm⁻¹Aromatic C=C stretch
1245 cm⁻¹Asymmetric C-O-C stretch (aryl-alkyl ether)
1040 cm⁻¹Symmetric C-O-C stretch

Note: Predicted NMR data is based on typical chemical shifts for similar structures.[7][8][9][10] Actual experimental values may vary slightly.

Discussion

The synthesis of this compound via the Williamson ether synthesis is an effective method that generally provides good yields. The choice of a primary alkyl halide, 1-bromo-3-methylbutane, is crucial as secondary and tertiary halides are more prone to elimination reactions under basic conditions.[1] The use of ethanol as a solvent facilitates the dissolution of both the sodium phenoxide and the alkyl halide.

The work-up procedure is designed to remove unreacted starting materials and byproducts. The aqueous wash with sodium bicarbonate neutralizes any remaining acidic species. Purification by vacuum distillation is recommended to obtain the final product with high purity.

The provided characterization data, including predicted ¹H and ¹³C NMR chemical shifts and IR absorption frequencies, can be used to confirm the identity and purity of the synthesized this compound. The aromatic protons are expected to appear in the downfield region of the ¹H NMR spectrum, while the aliphatic protons of the 3-methylbutoxy group will be in the upfield region. The ¹³C NMR spectrum should show distinct signals for the aromatic carbons and the aliphatic carbons of the ether side chain. The IR spectrum is characterized by the strong C-O-C stretching vibrations typical of an aryl-alkyl ether.

Safety Precautions

  • Phenol is toxic and corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.

  • Sodium hydroxide is a strong base and can cause severe burns. Handle with care and appropriate PPE.

  • 1-Bromo-3-methylbutane is a flammable liquid and an irritant. Avoid inhalation and contact with skin.

  • Diethyl ether is extremely flammable. All heating should be performed using a heating mantle, and no open flames should be present in the laboratory.

  • Conduct all steps of the experiment in a well-ventilated fume hood.

References

Application Notes and Protocols: Synthesis of (3-Methylbutoxy)benzene via Palladium-Catalyzed Cross-Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of (3-Methylbutoxy)benzene. While the Suzuki-Miyaura reaction is a powerful tool for carbon-carbon bond formation, the synthesis of aryl ethers is most effectively achieved through a related palladium-catalyzed cross-coupling reaction, specifically the Buchwald-Hartwig C-O coupling. This method facilitates the formation of a carbon-oxygen bond between an aryl halide and an alcohol. These protocols are designed for researchers in organic synthesis, medicinal chemistry, and drug development, offering a robust methodology for the preparation of aryl alkyl ethers, a common motif in pharmacologically active molecules.

Introduction

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis.[1] The Suzuki-Miyaura coupling is renowned for its efficacy in creating carbon-carbon bonds.[2] However, for the synthesis of aryl ethers such as this compound, the Buchwald-Hartwig C-O coupling reaction is the more appropriate and widely used method.[2][3] This reaction class enables the formation of a C(aryl)-O bond by coupling an aryl halide or triflate with an alcohol in the presence of a palladium catalyst, a suitable ligand, and a base.[4][5]

The synthesis of this compound is achieved by the reaction of an aryl halide, such as bromobenzene (B47551), with 3-methyl-1-butanol. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and reaction efficiency.[4] Bulky, electron-rich phosphine (B1218219) ligands are often employed to facilitate both the oxidative addition and reductive elimination steps of the catalytic cycle.[6][7]

Catalytic Cycle for Buchwald-Hartwig C-O Coupling

The catalytic cycle for the Buchwald-Hartwig C-O coupling reaction involves three key steps: oxidative addition, alkoxide coordination and deprotonation, and reductive elimination.

Buchwald-Hartwig C-O Coupling Catalytic Cycle for Buchwald-Hartwig C-O Coupling Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_halide L_nPd(II)(Ar)(X) OxAdd->PdII_halide Coord_Deprot Coordination & Deprotonation PdII_halide->Coord_Deprot PdII_alkoxide L_nPd(II)(Ar)(OR) Coord_Deprot->PdII_alkoxide Byproducts HX + Base-H+ Coord_Deprot->Byproducts RedElim Reductive Elimination PdII_alkoxide->RedElim RedElim->Pd0 Regeneration Product This compound RedElim->Product Reactants Ar-X + R-OH + Base Reactants->OxAdd Ar-X Reactants->Coord_Deprot R-OH, Base

Caption: Catalytic cycle of the Buchwald-Hartwig C-O coupling.

Experimental Protocols

The following protocol is a general procedure for the synthesis of this compound from bromobenzene and 3-methyl-1-butanol, adapted from established methods for palladium-catalyzed C-O coupling of primary alcohols.[4][8]

Materials and Equipment:

  • Reactants: Bromobenzene, 3-methyl-1-butanol

  • Catalyst: Palladium(II) acetate (B1210297) (Pd(OAc)₂)

  • Ligand: Di(1-adamantyl)-n-butylphosphine (cataCXium® A) or similar bulky phosphine ligand

  • Base: Cesium carbonate (Cs₂CO₃) or Sodium tert-butoxide (NaOtBu)

  • Solvent: Toluene (B28343) or Dioxane (anhydrous)

  • Equipment: Schlenk flask or sealed reaction vial, magnetic stirrer with heating plate, inert gas supply (Argon or Nitrogen), standard laboratory glassware for workup and purification, rotary evaporator, column chromatography setup.

Experimental Workflow:

Caption: Experimental workflow for the synthesis of this compound.

Detailed Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add palladium(II) acetate (1-2 mol%), the phosphine ligand (2-4 mol%), and cesium carbonate (1.5 equivalents).

  • The flask is evacuated and backfilled with an inert gas (argon or nitrogen) three times.

  • Anhydrous toluene or dioxane is added, followed by bromobenzene (1.0 equivalent) and 3-methyl-1-butanol (1.2-1.5 equivalents) via syringe.

  • Reaction: The reaction mixture is heated to 80-110 °C and stirred vigorously for 4-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: After the reaction is complete (as indicated by the consumption of the starting material), the mixture is cooled to room temperature.

  • The reaction mixture is diluted with ethyl acetate and filtered through a pad of Celite to remove inorganic salts.

  • The filtrate is washed with water and then with brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by flash column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a hexane/ethyl acetate gradient) to afford the pure this compound.

  • Characterization: The structure and purity of the final product should be confirmed by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

Data Presentation

The following table summarizes typical reaction conditions and reported yields for the palladium-catalyzed synthesis of various aryl alkyl ethers from aryl halides and primary alcohols, which are analogous to the synthesis of this compound.

EntryAryl HalideAlcoholCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1o-Bromotoluene1-ButanolPd(OAc)₂ (1)L6 (2)Cs₂CO₃ (1.5)Toluene80385[8]
2m-Bromotoluene1-ButanolPd(OAc)₂ (1)L6 (2)Cs₂CO₃ (1.5)Toluene80382[8]
3p-Bromotoluene1-ButanolPd(OAc)₂ (1)L6 (2)Cs₂CO₃ (1.5)Toluene80391[8]
4o-Chlorotoluene1-ButanolPd(OAc)₂ (1)L6 (2)Cs₂CO₃ (1.5)Toluene80670[8]
5Bromobenzene1-ButanolPd(OAc)₂ (1)L6 (2)Cs₂CO₃ (1.5)Toluene80393[8]
64-Bromoanisole1-ButanolPd(OAc)₂ (1)L6 (2)Cs₂CO₃ (1.5)Toluene80490[8]
74-Bromobenzonitrile1-ButanolPd(OAc)₂ (1)L6 (2)Cs₂CO₃ (1.5)Toluene80395[8]
82-Bromopyridine1-ButanolPd(OAc)₂ (1)L6 (2)Cs₂CO₃ (1.5)Toluene80388[8]

*L6 refers to the di-1-adamantyl-substituted bipyrazolylphosphine ligand as reported by Beller et al.[8]

Safety Precautions

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.

  • Palladium catalysts and phosphine ligands can be toxic and should be handled with care.

  • Anhydrous solvents are flammable and should be handled under an inert atmosphere.

  • Strong bases like sodium tert-butoxide are corrosive and moisture-sensitive.

Conclusion

The palladium-catalyzed C-O cross-coupling reaction provides an efficient and versatile method for the synthesis of this compound and other aryl alkyl ethers. The use of bulky phosphine ligands is critical for achieving high yields, particularly with less reactive aryl chlorides. The protocols and data presented herein offer a solid foundation for researchers to successfully implement this valuable transformation in their synthetic endeavors, contributing to the advancement of drug discovery and development.

References

Application Notes and Protocols for the Preparation of (3-Methylbutoxy)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-Methylbutoxy)benzene, also known as isoamyl phenyl ether, is an aromatic ether with applications in various fields of chemical synthesis. Its structure, consisting of a phenyl group linked to an isoamyl group via an ether bond, makes it a valuable intermediate in the synthesis of more complex molecules. The Williamson ether synthesis is the most common and efficient method for preparing this compound. This reaction proceeds via an SN2 mechanism, where a phenoxide ion acts as a nucleophile and displaces a halide from an alkyl halide.[1] This document provides a detailed protocol for the synthesis of this compound using phenol (B47542) and 1-bromo-3-methylbutane (B150244).

Reaction Scheme

The synthesis of this compound is achieved through the Williamson ether synthesis. The overall reaction is as follows:

In this reaction, phenol is first deprotonated by a base, potassium carbonate, to form the more nucleophilic phenoxide ion. The phenoxide ion then attacks the primary alkyl halide, 1-bromo-3-methylbutane, in an SN2 reaction to form the ether product and a bromide salt.

Data Presentation

The following table summarizes the quantitative data for the reactants and the product involved in the synthesis of this compound.

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Melting Point (°C)Density (g/mL)
PhenolC₆H₆O94.11181.740.51.07
1-Bromo-3-methylbutaneC₅H₁₁Br151.04120-121-1121.261
Potassium CarbonateK₂CO₃138.21Decomposes8912.43
Acetone (B3395972)C₃H₆O58.0856-950.791
This compoundC₁₁H₁₆O164.24~227-229N/A~0.93

Experimental Protocol

Materials and Equipment
  • Phenol (C₆H₆O)

  • 1-Bromo-3-methylbutane (C₅H₁₁Br)[2]

  • Anhydrous Potassium Carbonate (K₂CO₃), finely powdered

  • Acetone (C₃H₆O), anhydrous

  • Diethyl ether ((C₂H₅)₂O)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask (250 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Distillation apparatus

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • Personal Protective Equipment (PPE): safety goggles, lab coat, gloves

Safety Precautions
  • Phenol: Toxic and corrosive. Causes severe skin burns and eye damage.[3][4] Harmful if swallowed or inhaled.[3][4] Handle in a well-ventilated fume hood. Wear appropriate PPE.

  • 1-Bromo-3-methylbutane: Flammable liquid and vapor.[5][6] Causes skin and eye irritation.[5][6] Handle in a well-ventilated area away from ignition sources.

  • Potassium Carbonate: Causes serious eye irritation and skin irritation.[7][8][9] Avoid inhalation of dust.

  • Acetone: Highly flammable liquid and vapor.[1][10][11] Causes serious eye irritation.[1][10] May cause drowsiness or dizziness.[1][10] Use in a well-ventilated area.

  • Diethyl ether: Extremely flammable. Vapors may form explosive mixtures with air. Use in a fume hood away from any ignition sources.

Procedure
  • Reaction Setup:

    • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add phenol (e.g., 9.41 g, 0.10 mol).

    • Add anhydrous acetone (100 mL) to dissolve the phenol.

    • Add finely powdered anhydrous potassium carbonate (e.g., 20.73 g, 0.15 mol).

    • Attach a reflux condenser to the flask.

  • Addition of Alkyl Halide:

    • While stirring the mixture vigorously, add 1-bromo-3-methylbutane (e.g., 15.10 g, 0.10 mol) dropwise through the top of the condenser.

  • Reaction:

    • Heat the reaction mixture to reflux using a heating mantle and continue stirring for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Filter the reaction mixture to remove the solid potassium carbonate and potassium bromide salts. Wash the solid residue with a small amount of acetone.

    • Combine the filtrate and the washings and remove the acetone using a rotary evaporator.

    • To the resulting residue, add diethyl ether (100 mL) and water (50 mL).

    • Transfer the mixture to a separatory funnel and shake well.

    • Separate the organic layer (top layer).

    • Wash the organic layer sequentially with 1 M sodium hydroxide (B78521) solution (2 x 50 mL) to remove any unreacted phenol, followed by water (50 mL), and finally with brine (50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the magnesium sulfate.

    • Remove the diethyl ether using a rotary evaporator.

    • The crude this compound can be purified by vacuum distillation to obtain the final product. Collect the fraction boiling at the appropriate temperature under reduced pressure.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the preparation of this compound.

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reactants 1. Mix Phenol, K2CO3, and Acetone add_alkyl_halide 2. Add 1-Bromo-3-methylbutane reactants->add_alkyl_halide reflux 3. Reflux for 24h add_alkyl_halide->reflux filter 4. Filter solids reflux->filter evaporate_acetone 5. Evaporate Acetone filter->evaporate_acetone extraction 6. Liquid-Liquid Extraction evaporate_acetone->extraction wash 7. Wash with NaOH, H2O, Brine extraction->wash dry 8. Dry with MgSO4 wash->dry evaporate_ether 9. Evaporate Diethyl Ether dry->evaporate_ether distillation 10. Vacuum Distillation evaporate_ether->distillation product Pure this compound distillation->product

Caption: Experimental workflow for the synthesis of this compound.

References

Application Note: Infrared Spectrum Analysis of (3-Methylbutoxy)benzene

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed guide to interpreting the Infrared (IR) spectrum of (3-Methylbutoxy)benzene, a key aromatic ether used in organic synthesis. It outlines the characteristic vibrational frequencies corresponding to the molecule's functional groups, presents a standardized protocol for sample analysis using Fourier Transform Infrared (FTIR) spectroscopy, and offers a visual guide to the correlation between molecular structure and spectral data.

Introduction

This compound, also known as isopentyl phenyl ether, is an aromatic ether with applications as a versatile intermediate and building block in materials science and chemical research.[1] Infrared (IR) spectroscopy is a powerful and rapid analytical technique used to identify the functional groups present in a molecule by measuring its absorption of infrared radiation, which excites molecular vibrations.[1][2] This application note details the expected IR absorption bands for this compound, enabling researchers to confirm its identity and purity. The molecule's structure combines an aromatic ring and an alkyl ether chain, each producing distinct and identifiable peaks in the IR spectrum.

Data Interpretation: Characteristic IR Absorption Bands

The IR spectrum of this compound is characterized by absorption bands arising from its two primary components: the benzene (B151609) ring and the 3-methylbutoxy group. The key diagnostic peaks are summarized in the table below.

Table 1: Summary of Expected IR Absorption Peaks for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional Group AssignmentIntensity
3100-3030C-H StretchAromatic (sp² C-H)Medium to Weak
2960-2870C-H StretchAliphatic (sp³ C-H)Strong
1600-1585 & 1500-1400C=C StretchAromatic RingMedium to Strong
1250C-O-C Asymmetric StretchPhenyl Alkyl EtherStrong
1050C-O-C Symmetric StretchPhenyl Alkyl EtherStrong
900-675C-H Out-of-Plane BendAromatic Ring SubstitutionStrong

Analysis of Key Spectral Regions:

  • Aromatic C-H Stretch (3100-3030 cm⁻¹): The presence of peaks just above 3000 cm⁻¹ is a clear indication of C-H bonds on an aromatic ring.[1][3]

  • Aliphatic C-H Stretch (2960-2870 cm⁻¹): Strong absorptions appearing just below 3000 cm⁻¹ are characteristic of the C-H bonds within the 3-methylbutoxy side chain.[4]

  • Aromatic C=C Stretch (1600-1400 cm⁻¹): Aromatic rings exhibit a series of characteristic absorptions due to carbon-carbon stretching vibrations within the ring.[3][5] Two of the most intense and useful bands typically appear near 1600 cm⁻¹ and 1500 cm⁻¹.[6][7]

  • C-O-C Ether Stretch (1250 cm⁻¹ and 1050 cm⁻¹): The most diagnostic feature for an ether is the C-O stretching vibration. Phenyl alkyl ethers, specifically, show two strong and distinct absorption bands: an asymmetric stretch around 1250 cm⁻¹ and a symmetric stretch around 1050 cm⁻¹.[1][8][9]

  • Aromatic C-H Out-of-Plane Bending (900-675 cm⁻¹): The pattern of strong absorptions in this region can be diagnostic of the substitution pattern on the benzene ring.[3][7]

Visualization of Structure-Spectrum Correlations

The logical relationship between the functional groups of this compound and their corresponding IR spectral regions is illustrated below.

IR_Spectrum_Interpretation molecule This compound aromatic_ring Aromatic Ring molecule->aromatic_ring ether_chain Alkyl Ether Chain molecule->ether_chain aromatic_ch_stretch Aromatic C-H Stretch aromatic_ring->aromatic_ch_stretch aromatic_cc_stretch Aromatic C=C Stretch aromatic_ring->aromatic_cc_stretch aromatic_ch_bend C-H Out-of-Plane Bend aromatic_ring->aromatic_ch_bend aliphatic_ch_stretch Aliphatic C-H Stretch ether_chain->aliphatic_ch_stretch coc_asym_stretch C-O-C Asymmetric Stretch ether_chain->coc_asym_stretch coc_sym_stretch C-O-C Symmetric Stretch ether_chain->coc_sym_stretch wn_ar_ch ~3100-3030 cm⁻¹ aromatic_ch_stretch->wn_ar_ch wn_ar_cc ~1600-1400 cm⁻¹ aromatic_cc_stretch->wn_ar_cc wn_ar_bend ~900-675 cm⁻¹ aromatic_ch_bend->wn_ar_bend wn_al_ch ~2960-2870 cm⁻¹ aliphatic_ch_stretch->wn_al_ch wn_coc_asym ~1250 cm⁻¹ coc_asym_stretch->wn_coc_asym wn_coc_sym ~1050 cm⁻¹ coc_sym_stretch->wn_coc_sym

Caption: Correlation map of this compound functional groups to their IR peaks.

Experimental Protocols

The following protocols describe standard procedures for acquiring an IR spectrum of a pure liquid sample like this compound.

Protocol 1: Neat Liquid Film using Salt Plates

This is a traditional method for analyzing pure liquid samples.

  • Materials:

    • FTIR Spectrometer

    • Two polished salt plates (e.g., NaCl or KBr)

    • Pasteur pipette

    • This compound sample

    • Acetone (B3395972) or appropriate solvent for cleaning

    • Kimwipes or other lint-free tissue

    • Gloves

  • Procedure:

    • Plate Preparation: Ensure the salt plates are clean and dry. If necessary, clean them by gently wiping with a Kimwipe lightly moistened with acetone and allow them to dry completely. Handle plates by their edges to avoid transferring moisture and oils.[10]

    • Sample Application: Using a Pasteur pipette, place one to two drops of the this compound sample onto the center of one salt plate.[10]

    • Create Film: Place the second salt plate on top of the first, gently pressing and rotating to spread the liquid into a thin, uniform film between the plates.[11]

    • Mount Sample: Carefully place the "sandwich" of plates into the V-shaped sample holder in the FTIR instrument's sample compartment.[10]

    • Acquire Background: Run a background spectrum with the sample compartment empty to account for atmospheric CO₂ and H₂O.

    • Acquire Spectrum: Run the IR spectrum of the sample. The typical scan range is 4000-400 cm⁻¹.

    • Cleaning: After analysis, disassemble the plates, clean them thoroughly with a suitable solvent like acetone, and return them to a desiccator for storage.[10]

Protocol 2: Attenuated Total Reflectance (ATR)

ATR-FTIR is a modern, rapid technique that requires minimal sample preparation.

  • Materials:

  • Procedure:

    • Acquire Background: Before adding the sample, run a background spectrum with the clean, empty ATR crystal. This is a critical step to obtain a clean spectrum of the sample.[2]

    • Clean Crystal: Ensure the surface of the ATR crystal is clean by wiping it with a Kimwipe moistened with isopropanol or ethanol and allowing it to dry completely.

    • Sample Application: Place a single drop of the this compound sample directly onto the surface of the ATR crystal, ensuring the crystal is fully covered.[2]

    • Acquire Spectrum: Run the IR spectrum of the sample. If the instrument has a pressure arm, it can be lowered to ensure good contact between the liquid and the crystal, although this is often unnecessary for liquids.

    • Cleaning: After the measurement is complete, thoroughly clean the sample from the ATR crystal surface using a Kimwipe and an appropriate solvent.

Conclusion

The IR spectrum provides a unique fingerprint for this compound, allowing for its unambiguous identification. By recognizing the characteristic stretching and bending vibrations of the aromatic ring, the alkyl chain, and the crucial C-O-C ether linkage, researchers can effectively verify the structure and integrity of this compound. The protocols provided offer reliable methods for obtaining high-quality spectra for routine analysis in research and development settings.

References

Application Note: Mass Spectrometry Fragmentation Analysis of (3-Methylbutoxy)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed analysis of the electron ionization mass spectrometry (EI-MS) fragmentation pattern of (3-Methylbutoxy)benzene, also known as isoamyl phenyl ether. Understanding the fragmentation pathways of such aromatic ethers is crucial for their identification and structural elucidation in various research and development settings, including drug metabolism studies and fragrance analysis. This application note outlines the predicted major fragment ions, presents a detailed experimental protocol for sample analysis, and illustrates the primary fragmentation pathways using a schematic diagram.

Introduction

This compound is an aromatic ether with applications in the fragrance and chemical synthesis industries. Mass spectrometry is a powerful analytical technique for the characterization of such compounds. Electron ionization (EI) is a common ionization method that induces reproducible fragmentation of molecules, providing a characteristic mass spectrum that serves as a "molecular fingerprint." The fragmentation pattern of this compound is governed by the stability of the resulting carbocations and radical species, primarily influenced by the phenyl group and the ether linkage.

Predicted Mass Spectrometry Fragmentation Data

The mass spectrum of this compound is characterized by several key fragment ions resulting from specific bond cleavages. The predicted fragmentation data is summarized in the table below.

m/zProposed Fragment IonProposed Structure
164[C₁₁H₁₆O]⁺˙ (Molecular Ion)[C₆H₅OCH₂(CH₂)₂CH(CH₃)₂]⁺˙
94[C₆H₆O]⁺˙ (Phenol radical cation)[C₆H₅OH]⁺˙
77[C₆H₅]⁺ (Phenyl cation)[C₆H₅]⁺
71[C₅H₁₁]⁺ (Isopentyl cation)[CH₂(CH₂)₂CH(CH₃)₂]⁺

Fragmentation Pathway

The major fragmentation pathways for this compound under electron ionization are depicted below. The initial event is the removal of an electron to form the molecular ion (m/z 164). This is followed by characteristic cleavages of the ether bond and the alkyl chain. Aromatic ethers are known to produce prominent molecular ions due to the stability of the benzene (B151609) ring.[1] The major fragmentation occurs at the β-bond to the aromatic ring, which can be accompanied by hydrogen migration, leading to a peak at m/z 94.[1] Aromatic ethers can also cleave at the bond α to the ring, creating a peak at m/z 77.[1]

Fragmentation_Pathway M C₁₁H₁₆O This compound m/z = 164 mol_ion [C₁₁H₁₆O]⁺˙ Molecular Ion m/z = 164 M->mol_ion -e⁻ frag_94 [C₆H₆O]⁺˙ Phenol (B47542) radical cation m/z = 94 mol_ion->frag_94 β-cleavage with H rearrangement frag_71 [C₅H₁₁]⁺ Isopentyl cation m/z = 71 mol_ion->frag_71 α-cleavage (C-O bond) frag_77 [C₆H₅]⁺ Phenyl cation m/z = 77 frag_94->frag_77 -OH

Caption: Fragmentation pathway of this compound.

Experimental Protocol: GC-MS Analysis

This protocol outlines a general procedure for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.

1. Sample Preparation

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable volatile organic solvent such as dichloromethane (B109758) or ethyl acetate.

  • Perform a serial dilution to obtain a working solution of approximately 10 µg/mL.

  • Transfer the working solution to a 2 mL autosampler vial with a screw cap and a PTFE/silicone septum.

2. GC-MS Instrumentation and Parameters

  • Gas Chromatograph: Agilent 8890 GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent)

  • Injector:

    • Injection Volume: 1 µL

    • Injector Temperature: 250 °C

    • Injection Mode: Split (split ratio 50:1)

  • GC Column:

    • Column Type: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

    • Carrier Gas: Helium

    • Flow Rate: 1.0 mL/min (constant flow)

  • Oven Temperature Program:

    • Initial Temperature: 70 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 280 °C

    • Final Hold: Hold at 280 °C for 5 minutes

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI)

    • Ionization Energy: 70 eV[2]

    • Mass Range: m/z 40-400

    • Scan Rate: 2 scans/sec

    • Ion Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

3. Data Acquisition and Analysis

  • Acquire the data using the instrument's data acquisition software.

  • Process the acquired data to obtain the total ion chromatogram (TIC) and the mass spectrum of the analyte peak.

  • Identify the molecular ion and major fragment ions. Compare the obtained spectrum with a reference library (e.g., NIST) if available.

Discussion

The fragmentation of this compound is initiated by the formation of the molecular ion (m/z 164). The most significant fragmentation pathways involve cleavage of the ether bond.

  • Formation of the Phenol Radical Cation (m/z 94): A characteristic fragmentation for alkyl aryl ethers with an alkyl chain of three or more carbons is a rearrangement involving the transfer of a gamma-hydrogen to the oxygen atom, followed by cleavage of the Cβ-Cγ bond. This results in the formation of the stable phenol radical cation.[1]

  • Formation of the Isopentyl Cation (m/z 71): Cleavage of the C-O bond results in the formation of the isopentyl carbocation.

  • Formation of the Phenyl Cation (m/z 77): The phenol radical cation (m/z 94) can further lose a hydroxyl radical to form the phenyl cation. Alternatively, direct cleavage of the C-O bond with charge retention on the aromatic ring can also lead to this fragment.

Conclusion

This application note provides a comprehensive overview of the expected mass spectrometry fragmentation pattern of this compound. The provided data and experimental protocol are valuable resources for researchers and scientists involved in the analysis and identification of this and related aromatic ether compounds. The predictable fragmentation pathways, dominated by cleavages around the ether linkage, allow for confident structural confirmation.

References

Application Notes: (3-Methylbutoxy)benzene in Polyester Modification

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

These application notes address the potential role of (3-Methylbutoxy)benzene in polyester (B1180765) synthesis. Initial inquiries into this compound were based on preliminary supplier information suggesting its use as a monomer in polyester production[1][2]. However, a comprehensive review of the scientific literature reveals no direct evidence of this compound being utilized as a repeating monomeric unit for polyester synthesis. Chemically, this compound is a monofunctional aromatic ether, lacking the necessary difunctional groups (e.g., two hydroxyls, two carboxylic acids, or one of each) required for chain-growth polycondensation, the fundamental reaction in polyester formation[3].

Therefore, this document clarifies the likely role of such aromatic ethers in polyester chemistry, which is not as a primary monomer, but potentially as a modifying agent or as a precursor to a functionalized monomer . The protocols provided herein are based on established principles of polyester chemistry and outline a hypothetical framework for how a derivative of this compound could be synthesized and incorporated into a polyester backbone to impart specific properties.

Theoretical Application: this compound as a Precursor for a Modifying Monomer

The introduction of a bulky, hydrophobic side-group like 3-methylbutoxy into a polyester chain could be of interest for altering the polymer's physical properties. For instance, it could:

  • Increase solubility in organic solvents.

  • Lower the glass transition temperature (Tg).

  • Introduce amorphous regions, reducing crystallinity.

  • Enhance hydrophobicity and moisture resistance.

To achieve this, this compound must first be chemically modified to introduce two reactive functional groups suitable for polymerization. A plausible synthetic route would involve the functionalization of the benzene (B151609) ring to create a diol or a dicarboxylic acid. The following sections describe a hypothetical workflow for this process.

Experimental Protocols

Protocol 1: Hypothetical Synthesis of a Diol Monomer Derived from this compound

This protocol outlines a hypothetical two-step synthesis to convert this compound into a polymerizable diol monomer: 1,4-Bis(2-hydroxyethyl)-2-(3-methylbutoxy)benzene.

Step 1: Friedel-Crafts Acylation of this compound

  • To a stirred solution of this compound (1 eq.) in a suitable solvent (e.g., dichloromethane) at 0°C, add anhydrous aluminum chloride (AlCl₃, 2.5 eq.).

  • Slowly add chloroacetyl chloride (2.2 eq.) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Quench the reaction by carefully pouring it over ice-water.

  • Extract the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting diketone intermediate by column chromatography.

Step 2: Reduction of the Diketone to a Diol

  • Dissolve the purified diketone from Step 1 in a mixture of methanol (B129727) and tetrahydrofuran (B95107) (THF).

  • Cool the solution to 0°C and add sodium borohydride (B1222165) (NaBH₄, 3 eq.) portion-wise.

  • Stir the reaction at room temperature for 4-6 hours.

  • Acidify the mixture with dilute HCl (1M) to neutralize excess NaBH₄.

  • Extract the product with ethyl acetate (B1210297), wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the final diol monomer, 1,4-Bis(2-hydroxyethyl)-2-(3-methylbutoxy)benzene, by recrystallization or column chromatography.

Protocol 2: Synthesis of a Modified Polyester via Melt Polycondensation

This protocol describes the incorporation of the hypothetically synthesized diol monomer into a polyester backbone using a standard melt polycondensation reaction with dimethyl terephthalate (B1205515) and ethylene (B1197577) glycol.

Materials:

  • 1,4-Bis(2-hydroxyethyl)-2-(3-methylbutoxy)benzene (Modifying Diol)

  • Dimethyl terephthalate (DMT)

  • Ethylene glycol (EG)

  • Zinc acetate (catalyst)

  • Antimony trioxide (catalyst)

Procedure:

  • Esterification Stage:

    • Charge the reaction vessel with DMT (1.0 eq.), ethylene glycol (1.8 eq.), and the modifying diol (0.2 eq.). The ratio of modifying diol can be varied to control the degree of modification.

    • Add zinc acetate (0.05% by weight of DMT).

    • Heat the mixture to 150-200°C under a nitrogen atmosphere to initiate the transesterification reaction, distilling off the methanol byproduct.

  • Polycondensation Stage:

    • After the methanol has been removed, add antimony trioxide (0.05% by weight of DMT).

    • Gradually increase the temperature to 270-280°C while slowly reducing the pressure to below 1 torr.

    • Continue the reaction under high vacuum and elevated temperature for 2-4 hours to facilitate the removal of excess ethylene glycol and increase the polymer's molecular weight.

    • The viscosity of the molten polymer will increase significantly. Once the desired viscosity is reached, the reaction is stopped.

    • Extrude the molten polymer into a water bath to solidify, then pelletize for further analysis.

Data Presentation

The following table presents hypothetical data comparing a standard PET polyester with a modified version incorporating 20 mol% of the this compound-derived diol. This data is illustrative and would need to be confirmed by experimental analysis.

PropertyStandard PET (Hypothetical)Modified Polyester (Hypothetical)
Glass Transition (Tg)~75°C~60°C
Melting Temperature (Tm)~255°C~220°C (with broader peak)
Inherent Viscosity (dL/g)0.650.62
Solubility (in chloroform)InsolublePartially Soluble
Contact Angle (Water)~80°~95°

Visualizations

experimental_workflow cluster_monomer_synthesis Monomer Synthesis cluster_polymerization Polyester Synthesis start This compound acylation Friedel-Crafts Acylation start->acylation diketone Diketone Intermediate acylation->diketone reduction Reduction diketone->reduction diol Difunctional Monomer (Diol) reduction->diol esterification Esterification diol->esterification diol->esterification dmt Dimethyl Terephthalate dmt->esterification eg Ethylene Glycol eg->esterification polycondensation Polycondensation esterification->polycondensation polymer Modified Polyester polycondensation->polymer logical_relationship cluster_properties Chemical Structure cluster_effects Polymer Properties monomer This compound Derivative side_chain Bulky, Hydrophobic Side-Chain monomer->side_chain disruption Disruption of Chain Packing side_chain->disruption leads to crystallinity Reduced Crystallinity disruption->crystallinity tg Lowered Glass Transition Temp. disruption->tg solubility Increased Solubility disruption->solubility

References

Application Notes and Protocols: (3-Methylbutoxy)benzene for Protein Labeling

Author: BenchChem Technical Support Team. Date: December 2025

A Note to the User: Following a comprehensive review of scientific literature and chemical databases, it has been determined that (3-Methylbutoxy)benzene , also known as isoamyl phenyl ether, is not recognized as a fluorescent label for proteins. This compound does not possess inherent fluorescent properties and is not used in bioconjugation for protein labeling.

The information below is provided as a conceptual framework, illustrating how a hypothetical fluorescent label with similar structural characteristics might be developed and utilized. This content is for illustrative purposes only and does not represent existing experimental data for this compound.

Hypothetical Application Note: Phenyl Ether Probes for Protein Environments

Introduction

This document outlines a hypothetical application for a functionalized derivative of a phenyl ether compound, termed "PE-Fluor 488," as a fluorescent label for studying protein dynamics and local environments. PE-Fluor 488 is conceptualized as a solvatochromic dye, where its fluorescence emission spectrum shifts in response to the polarity of its local environment. This property makes it a potential tool for probing protein conformational changes, ligand binding events, and membrane insertion processes.

Principle of Operation

The core structure, based on a phenyl ether scaffold, is modified to include a reactive group for covalent attachment to proteins and a fluorophore that exhibits environmentally sensitive fluorescence. When PE-Fluor 488 is conjugated to a protein, its fluorescence emission can provide insights into the local environment of the labeling site. A blue shift in emission may indicate a non-polar (hydrophobic) environment, while a red shift would suggest a more polar (hydrophilic) environment.

Experimental Protocols (Hypothetical)

Protocol 1: Covalent Labeling of Proteins with PE-Fluor 488-NHS Ester

This protocol describes the covalent attachment of the hypothetical N-hydroxysuccinimide (NHS) ester of PE-Fluor 488 to primary amines (e.g., lysine (B10760008) residues) on a target protein.

Materials:

  • Target protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)

  • PE-Fluor 488-NHS ester (hypothetical) dissolved in anhydrous DMSO

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

  • Spectrophotometer and Spectrofluorometer

Procedure:

  • Protein Preparation: Prepare the target protein at a concentration of 1-10 mg/mL in an amine-free buffer (e.g., PBS, pH 7.2-8.0).

  • Dye Preparation: Prepare a 10 mM stock solution of PE-Fluor 488-NHS ester in anhydrous DMSO immediately before use.

  • Labeling Reaction: Add a 10-fold molar excess of the PE-Fluor 488-NHS ester stock solution to the protein solution. Incubate the reaction for 1 hour at room temperature with gentle stirring.

  • Purification: Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column pre-equilibrated with the desired storage buffer. The first colored fraction to elute will be the labeled protein.

  • Characterization:

    • Determine the protein concentration by measuring the absorbance at 280 nm.

    • Determine the dye concentration by measuring the absorbance at the dye's maximum absorption wavelength (hypothetically ~488 nm).

    • Calculate the degree of labeling (DOL) using the respective molar extinction coefficients.

Protocol 2: Analysis of Protein Conformational Changes

This protocol outlines how to use the PE-Fluor 488 labeled protein to monitor conformational changes induced by a ligand.

Materials:

  • PE-Fluor 488 labeled protein

  • Ligand of interest

  • Spectrofluorometer

Procedure:

  • Baseline Measurement: Dilute the labeled protein to a suitable concentration in the assay buffer. Record the fluorescence emission spectrum (e.g., excitation at 488 nm, emission scan from 500-600 nm).

  • Ligand Titration: Add increasing concentrations of the ligand to the labeled protein solution.

  • Fluorescence Measurement: After each addition of the ligand and a brief incubation period, record the fluorescence emission spectrum.

  • Data Analysis: Analyze the changes in fluorescence intensity and the shift in the emission maximum as a function of ligand concentration. A significant shift may indicate a conformational change in the protein upon ligand binding.

Data Presentation (Hypothetical)

Table 1: Spectroscopic Properties of PE-Fluor 488

PropertyValue (Hypothetical)
Excitation Maximum (λex)488 nm
Emission Maximum (λem)515 nm (in PBS)
Molar Extinction Coeff.70,000 M⁻¹cm⁻¹
Quantum Yield0.85

Table 2: Environmental Sensitivity of PE-Fluor 488 Emission

SolventDielectric ConstantEmission Max (λem) (nm)
Dioxane2.2502
Chloroform4.8508
PBS80.4515
Ethanol24.6525

Visualizations (Conceptual Diagrams)

G Protein Labeling Workflow A Protein Solution (pH 7.2-8.0) C Incubation (1 hr, RT) A->C B PE-Fluor 488-NHS Ester (in DMSO) B->C D Size-Exclusion Chromatography C->D E Labeled Protein D->E F Unreacted Dye D->F

Caption: Workflow for covalent labeling of proteins.

G Probing Conformational Change A Labeled Protein (Apo form) B Add Ligand A->B Titration C Labeled Protein (Holo form) B->C D Fluorescence Emission Shift C->D Indicates

Caption: Using fluorescence to detect ligand-induced changes.

Applications of (3-Methylbutoxy)benzene in Materials Science: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

(3-Methylbutoxy)benzene , also known as isoamyl phenyl ether, is an aromatic ether that holds potential as a versatile building block in the field of materials science. Its unique combination of a flexible alkyl chain and a rigid phenyl group allows for the synthesis of materials with tailored properties. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in exploring the use of this compound and its derivatives in the development of advanced materials, including polymers, liquid crystals, and photoswitchable systems. While direct, extensive research on this compound in materials science is emerging, its structural motifs are present in a variety of functional materials. The following sections extrapolate from established chemistries of analogous alkoxybenzene compounds to provide practical guidance.

Overview of Physicochemical Properties

This compound is a colorless liquid with a molecular formula of C₁₁H₁₆O and a molecular weight of 164.24 g/mol .[1][2] Its key structural features, the ether linkage and the benzene (B151609) ring, impart properties that are advantageous for materials synthesis. The ether group provides flexibility and can influence solubility, while the aromatic ring offers thermal stability and a platform for further functionalization.

PropertyValueReference
Molecular FormulaC₁₁H₁₆O[1][2]
Molecular Weight164.24 g/mol [1][2]
IUPAC Name1-(3-Methylbutoxy)benzene[2]
CAS Number1129-64-2[1]

Applications in Polymer Science

This compound is noted as a cyclic monomer for the potential production of polyester (B1180765) plastics.[3] The incorporation of such aromatic ether moieties into polymer backbones can enhance thermal stability and introduce fluorescent properties.

Synthesis of Polyesters via Melt Polycondensation

Experimental Protocol: Melt Polycondensation for Polyester Synthesis

Objective: To synthesize a polyester incorporating an aromatic ether monomer.

Materials:

  • Aromatic dicarboxylic acid (e.g., Terephthalic acid)

  • Diol monomer (a portion of which can be a derivative of this compound, such as a diol-functionalized version)

  • Catalyst (e.g., Antimony trioxide, Titanium(IV) isopropoxide)

  • Inert gas (Nitrogen or Argon)

Equipment:

  • High-temperature glass reactor equipped with a mechanical stirrer, inert gas inlet, and a distillation outlet.

  • Heating mantle with a temperature controller.

  • Vacuum pump.

Procedure:

  • Charging the Reactor: The aromatic dicarboxylic acid and the diol monomer(s) are charged into the reactor in the desired molar ratio. The catalyst is added at a concentration of 200-500 ppm relative to the polymer weight.

  • Esterification: The reactor is purged with an inert gas and heated to 180-220°C under atmospheric pressure. The esterification reaction begins, and water is distilled off. This stage is typically continued for 2-4 hours.

  • Polycondensation: After the initial esterification, the temperature is raised to 250-280°C, and a vacuum (typically <1 Torr) is gradually applied. This stage facilitates the removal of the remaining byproducts and drives the polymerization reaction towards higher molecular weights. The viscosity of the molten polymer will increase significantly. This stage is continued for 3-6 hours.

  • Extrusion and Quenching: Once the desired viscosity is reached, the molten polymer is extruded from the reactor under inert gas pressure into a cold water bath to quench the polymerization and solidify the polyester.

  • Pelletization: The solidified polymer strand is then pelletized for further processing and characterization.

Characterization:

  • Molecular Weight: Determined by Gel Permeation Chromatography (GPC).

  • Thermal Properties: Analyzed using Differential Scanning Calorimetry (DSC) to determine the glass transition temperature (Tg) and melting temperature (Tm), and Thermogravimetric Analysis (TGA) to assess thermal stability.

  • Structural Analysis: Confirmed by ¹H NMR and FTIR spectroscopy.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization start Charge Monomers & Catalyst esterification Esterification (180-220°C, 1 atm) start->esterification polycondensation Polycondensation (250-280°C, Vacuum) esterification->polycondensation extrusion Extrusion & Quenching polycondensation->extrusion pelletization Pelletization extrusion->pelletization gpc GPC (Molecular Weight) pelletization->gpc dsc_tga DSC/TGA (Thermal Properties) pelletization->dsc_tga nmr_ftir NMR/FTIR (Structure) pelletization->nmr_ftir synthesis_workflow cluster_part1 Part 1: Williamson Ether Synthesis cluster_part2 Part 2: Oxidation start1 p-Cresol + 1-Bromo-3-methylbutane reaction1 Reflux with K₂CO₃ in Acetone start1->reaction1 workup1 Filtration, Extraction, Drying reaction1->workup1 purification1 Column Chromatography workup1->purification1 product1 4-(3-Methylbutoxy)toluene purification1->product1 start2 4-(3-Methylbutoxy)toluene reaction2 Reflux with KMnO₄ start2->reaction2 workup2 Filtration, Acidification reaction2->workup2 purification2 Recrystallization workup2->purification2 product2 4-(3-Methylbutoxy)benzoic Acid purification2->product2 logical_relationship cluster_synthesis Synthesis cluster_photoswitching Photoswitching aniline Aniline diazonium Diazonium Salt aniline->diazonium NaNO₂, HCl azobenzene Azobenzene Derivative diazonium->azobenzene Coupling alkoxybenzene This compound alkoxybenzene->azobenzene Coupling trans trans-isomer cis cis-isomer trans->cis UV light (~365 nm) cis->trans Visible light (>400 nm) or Heat

References

(3-Methylbutoxy)benzene: A Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

(3-Methylbutoxy)benzene , also known as isoamyl phenyl ether, is a valuable and versatile aromatic building block in organic synthesis. Its unique structural features, combining a reactive aromatic ring with a flexible alkyl chain, make it a key intermediate in the synthesis of a wide range of organic molecules, from pharmaceuticals to advanced materials. This application note provides a detailed overview of the synthetic applications of this compound, complete with experimental protocols and characterization data.

Synthesis of this compound

The most common and efficient method for the preparation of this compound is the Williamson ether synthesis . This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, phenol (B47542) is deprotonated to the more nucleophilic phenoxide ion, which then reacts with a 3-methylbutyl halide.

Experimental Protocol: Williamson Ether Synthesis of this compound

Materials:

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phenol (1.0 eq) in acetone or DMF.

  • Add potassium carbonate (1.5 eq) to the solution. If using sodium hydride, add it portion-wise at 0 °C.

  • Stir the mixture at room temperature for 30 minutes.

  • Add 1-bromo-3-methylbutane (1.1 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). Typical reaction times range from 4 to 12 hours.[1][2]

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation to afford pure this compound.

Expected Yield: 85-95%[1][2]

CompoundMolecular FormulaMolecular Weight ( g/mol )Physical State
This compoundC₁₁H₁₆O164.24Liquid

Reactivity and Functionalization

The (3-methylbutoxy) group is an ortho-, para-directing and activating group for electrophilic aromatic substitution (EAS) reactions. This is due to the electron-donating resonance effect of the oxygen atom's lone pairs, which increases the electron density of the benzene (B151609) ring at the ortho and para positions.

Friedel-Crafts Acylation

Friedel-Crafts acylation is a powerful method to introduce an acyl group onto the benzene ring of this compound, typically at the para position due to steric hindrance at the ortho positions. This reaction is a key step in the synthesis of various ketones, which are valuable intermediates for further transformations.

Experimental Protocol: Friedel-Crafts Acylation of this compound

Materials:

  • This compound

  • Acetyl chloride (CH₃COCl)

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM)

  • Ice-cold water

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, suspend anhydrous aluminum chloride (1.2 eq) in dry DCM at 0 °C.

  • Add acetyl chloride (1.1 eq) dropwise to the suspension and stir for 15 minutes.

  • Add a solution of this compound (1.0 eq) in dry DCM dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to stir at room temperature and monitor its progress by TLC. The reaction is typically complete within 1-3 hours.[3][4]

  • Carefully pour the reaction mixture into a beaker containing ice-cold water and 1 M HCl.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel or recrystallization to yield 4-(3-methylbutoxy)acetophenone.

Expected Yield: 70-85%

CompoundMolecular FormulaMolecular Weight ( g/mol )Product Type
4-(3-Methylbutoxy)acetophenoneC₁₃H₁₈O₂206.28Ketone

Characterization Data for 4-(3-Methylbutoxy)acetophenone:

  • ¹H NMR (CDCl₃, ppm): δ 7.92 (d, J=8.8 Hz, 2H), 6.91 (d, J=8.8 Hz, 2H), 4.02 (t, J=6.6 Hz, 2H), 2.55 (s, 3H), 1.85-1.75 (m, 1H), 1.65 (q, J=6.7 Hz, 2H), 0.98 (d, J=6.6 Hz, 6H).

Reaction Workflow: Friedel-Crafts Acylation

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product A This compound D Friedel-Crafts Acylation in DCM, 0°C to rt A->D B Acetyl Chloride B->D C AlCl3 (catalyst) C->D E 4-(3-Methylbutoxy)acetophenone D->E

Caption: Workflow for the Friedel-Crafts acylation of this compound.

Ortho-Lithiation

Directed ortho-lithiation is a powerful tool for the regioselective functionalization of aromatic rings. The ether oxygen in this compound can direct the deprotonation to the ortho position using a strong organolithium base. The resulting aryllithium species can then be trapped with various electrophiles to introduce a wide range of substituents.

Experimental Protocol: Ortho-Lithiation of this compound

Materials:

Procedure:

  • In a flame-dried, three-necked flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous THF or diethyl ether.

  • Cool the solution to -78 °C.

  • Slowly add n-butyllithium or sec-butyllithium (1.1 eq) dropwise.

  • Stir the reaction mixture at -78 °C for 1-2 hours.

  • Add the desired electrophile (1.2 eq) at -78 °C and allow the reaction to slowly warm to room temperature overnight.[5][6][7][8]

  • Quench the reaction with a saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation.

ElectrophileProductFunctional Group Introduced
DMF2-(3-Methylbutoxy)benzaldehydeAldehyde (-CHO)
CO₂2-(3-Methylbutoxy)benzoic acidCarboxylic acid (-COOH)
I₂1-Iodo-2-(3-methylbutoxy)benzeneIodine (-I)

Logical Relationship: Ortho-Lithiation

G A This compound C Ortho-lithiated intermediate A->C Deprotonation B Organolithium (e.g., n-BuLi) B->C E Ortho-functionalized product C->E Electrophilic trapping D Electrophile (E+) D->E

Caption: Logical steps in the ortho-lithiation and subsequent functionalization.

Cross-Coupling Reactions

Halogenated derivatives of this compound are excellent substrates for various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the formation of C-C bonds and the synthesis of complex biaryl structures.

Synthesis of 1-Bromo-4-(3-methylbutoxy)benzene

First, a bromo-derivative of this compound is required. This can be synthesized via Williamson ether synthesis from 4-bromophenol (B116583) or by direct bromination of this compound.

Experimental Protocol: Synthesis of 1-Bromo-4-(3-methylbutoxy)benzene

Materials:

  • 4-Bromophenol

  • 1-Bromo-3-methylbutane

  • Potassium carbonate (K₂CO₃)

  • Acetone

  • Diethyl ether

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Follow the general procedure for Williamson ether synthesis described in Section 1, using 4-bromophenol as the starting material.

  • The product, 1-bromo-4-(3-methylbutoxy)benzene, is typically obtained in high yield after purification.

Expected Yield: >90%

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )
1-Bromo-4-(3-methylbutoxy)benzene30752-24-0C₁₁H₁₅BrO243.14
Suzuki-Miyaura Coupling
Experimental Protocol: Suzuki-Miyaura Coupling of 1-Bromo-4-(3-methylbutoxy)benzene

Materials:

  • 1-Bromo-4-(3-methylbutoxy)benzene

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃)

  • Solvent system (e.g., Toluene/Ethanol (B145695)/Water, Dioxane/Water)

  • Ethyl acetate (B1210297)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a reaction vessel, combine 1-bromo-4-(3-methylbutoxy)benzene (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (0.02-0.05 eq), and the base (2.0 eq).

  • Add the solvent system and degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Heat the reaction mixture to the appropriate temperature (typically 80-100 °C) and stir until the starting material is consumed (monitored by TLC or GC-MS).[1][9][10]

  • Cool the reaction to room temperature and add water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Expected Yields: 60-95% depending on the substrates and catalyst system.[9]

Catalytic Cycle: Suzuki-Miyaura Coupling

G Pd0 Pd(0)L_n PdII R-Pd(II)-X L_n Pd0->PdII Ar-X OA Oxidative Addition OA->PdII TM Transmetalation PdII->TM PdII_R R-Pd(II)-R' L_n PdII->PdII_R Ar'B(OH)₂ Base TM->PdII_R PdII_R->Pd0 R-R' RE Reductive Elimination PdII_R->RE RE->Pd0 Product R-R' RE->Product ArB Ar'B(OH)₂ ArB->TM Base Base Base->TM ArX Ar-X ArX->OA

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Synthesis of Advanced Building Blocks

This compound and its derivatives serve as precursors for more complex and functionalized building blocks, which are used in the synthesis of polymers, covalent organic frameworks (COFs), and macrocycles.

Synthesis of 2,5-Bis(3-methylbutoxy)-1,4-benzenedicarboxaldehyde

This dialdehyde (B1249045) is a valuable monomer for the synthesis of conjugated polymers and COFs. Its synthesis involves a two-step process starting from hydroquinone (B1673460).

Experimental Protocol: Synthesis of 2,5-Bis(3-methylbutoxy)-1,4-benzenedicarboxaldehyde

Step 1: Dialkylation of Hydroquinone

  • Follow the Williamson ether synthesis protocol (Section 1), using hydroquinone (1.0 eq) and 1-bromo-3-methylbutane (2.2 eq).

  • This will yield 1,4-bisthis compound.

Step 2: Vilsmeier-Haack Formylation

  • In a flask under an inert atmosphere, cool N,N-dimethylformamide (DMF) to 0 °C.

  • Slowly add phosphorus oxychloride (POCl₃) (2.2 eq) dropwise, keeping the temperature below 5 °C.

  • Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Add a solution of 1,4-bisthis compound (1.0 eq) in DMF to the Vilsmeier reagent at 0 °C.

  • Allow the reaction to warm to room temperature and then heat to 60-80 °C for several hours until the reaction is complete (monitored by TLC).[10][11][12][13][14]

  • Cool the reaction mixture and pour it onto crushed ice.

  • Neutralize the solution with a base (e.g., sodium acetate or sodium hydroxide) until a precipitate forms.

  • Collect the precipitate by filtration, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or ethyl acetate) to obtain pure 2,5-bis(3-methylbutoxy)-1,4-benzenedicarboxaldehyde.

Expected Yield: 60-75% for the formylation step.

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )
2,5-Bis(3-methylbutoxy)-1,4-benzenedicarboxaldehyde850245-17-9C₁₈H₂₆O₄306.40

Characterization Data for 2,5-Bis(3-methylbutoxy)-1,4-benzenedicarboxaldehyde:

  • ¹H NMR (CDCl₃, ppm): δ 10.45 (s, 2H), 7.35 (s, 2H), 4.08 (t, J=6.6 Hz, 4H), 1.90-1.80 (m, 2H), 1.70 (q, J=6.7 Hz, 4H), 1.00 (d, J=6.6 Hz, 12H).

  • ¹³C NMR (CDCl₃, ppm): δ 189.5, 155.8, 128.9, 114.8, 68.5, 38.6, 25.4, 22.6.

Synthetic Pathway: 2,5-Bis(3-methylbutoxy)-1,4-benzenedicarboxaldehyde

G A Hydroquinone C Williamson Ether Synthesis A->C B 1-Bromo-3-methylbutane B->C D 1,4-Bisthis compound C->D F Vilsmeier-Haack Formylation D->F E Vilsmeier-Haack Reagent (DMF, POCl₃) E->F G 2,5-Bis(3-methylbutoxy)-1,4-benzenedicarboxaldehyde F->G

Caption: Synthetic route to 2,5-bis(3-methylbutoxy)-1,4-benzenedicarboxaldehyde.

Nitration

Nitration of this compound introduces a nitro group onto the aromatic ring, which can be a precursor for an amino group or act as an electron-withdrawing group to influence further reactions. Due to the ortho-, para-directing nature of the alkoxy group, a mixture of ortho and para isomers is expected.

Experimental Protocol: Nitration of this compound

Materials:

  • This compound

  • Concentrated nitric acid (HNO₃)

  • Concentrated sulfuric acid (H₂SO₄)

  • Ice

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Prepare a nitrating mixture by slowly adding concentrated sulfuric acid to concentrated nitric acid at 0 °C.

  • In a separate flask, cool this compound to 0 °C.

  • Slowly add the cold nitrating mixture dropwise to the this compound with vigorous stirring, maintaining the temperature below 10 °C.[15]

  • After the addition is complete, continue stirring at 0-10 °C for 30-60 minutes.

  • Carefully pour the reaction mixture onto crushed ice.

  • Extract the product with diethyl ether.

  • Wash the organic layer with water, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • The ratio of ortho to para isomers can be determined by GC-MS or NMR spectroscopy. The isomers can be separated by column chromatography.

Expected Products: A mixture of 2-nitro-(3-methylbutoxy)benzene and 4-nitro-(3-methylbutoxy)benzene, with the para isomer typically being the major product due to reduced steric hindrance.[7][16]

Conclusion

This compound is a readily accessible and highly versatile building block in organic synthesis. Its activated aromatic ring allows for a variety of electrophilic substitution reactions, while its derivatives are valuable substrates for cross-coupling reactions. The protocols provided herein offer a foundation for the synthesis and functionalization of this important intermediate, enabling the construction of complex molecules for a wide range of applications in research and development.

References

Application Notes and Protocols for the Electrophilic Aromatic Substitution of (3-Methylbutoxy)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for conducting electrophilic aromatic substitution reactions on (3-Methylbutoxy)benzene, a key intermediate in various synthetic pathways. The (3-Methylbutoxy) group, an ether linkage, is an activating, ortho-, para-directing substituent on the benzene (B151609) ring. This directs incoming electrophiles primarily to the positions ortho and para to the ether group.

General Considerations

Materials and Equipment:

  • This compound (isoamyl phenoxy ether)

  • Appropriate electrophilic reagents (e.g., nitric acid, sulfuric acid, bromine, acyl chlorides)

  • Lewis acid catalysts (e.g., AlCl₃, FeBr₃) where applicable

  • Anhydrous solvents (e.g., dichloromethane (B109758), carbon disulfide)

  • Standard laboratory glassware (round-bottom flasks, condensers, dropping funnels, separatory funnels)

  • Magnetic stirrer with heating mantle

  • Ice bath

  • Rotary evaporator

  • Apparatus for characterization (e.g., NMR, GC-MS, IR spectroscopy)

Safety Precautions:

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety goggles, lab coat, gloves) must be worn at all times.

  • Concentrated acids and Lewis acids are corrosive and should be handled with extreme care.

  • Organic solvents are flammable and should be kept away from ignition sources.

Experimental Protocols

Nitration of this compound

This protocol describes the introduction of a nitro group (-NO₂) onto the aromatic ring.

Methodology:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool 10 mL of concentrated sulfuric acid to 0°C in an ice bath.

  • Slowly add a pre-cooled mixture of 5 mL of concentrated nitric acid and 5 mL of concentrated sulfuric acid to the flask while maintaining the temperature below 10°C.[1][2][3]

  • Once the nitrating mixture is prepared, slowly add 5 g of this compound dropwise from the dropping funnel over 30 minutes, ensuring the temperature does not exceed 10°C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 1 hour.

  • Carefully pour the reaction mixture over 100 g of crushed ice with stirring.

  • The crude product will separate as an oil. Extract the product with dichloromethane (3 x 30 mL).

  • Combine the organic layers and wash with water, followed by a 5% sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude product can be purified by column chromatography on silica (B1680970) gel using a hexane-ethyl acetate (B1210297) solvent system to separate the ortho and para isomers.

Expected Products: 4-Nitro-(3-methylbutoxy)benzene (major product) and 2-Nitro-(3-methylbutoxy)benzene (minor product).

ProductExpected Yield (based on analogous reactions)
4-Nitro-(3-methylbutoxy)benzene~60-70%
2-Nitro-(3-methylbutoxy)benzene~30-40%
Bromination of this compound

This protocol details the introduction of a bromine atom (-Br) onto the aromatic ring.

Methodology:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb HBr gas), dissolve 5 g of this compound in 50 mL of anhydrous carbon disulfide.

  • Add a catalytic amount of iron(III) bromide (FeBr₃) (approx. 0.2 g).

  • From the dropping funnel, add a solution of 5.5 g of bromine in 10 mL of carbon disulfide dropwise over 30 minutes at room temperature.[4][5]

  • After the addition is complete, stir the reaction mixture at room temperature for 2 hours. The disappearance of the bromine color indicates the completion of the reaction.

  • Carefully quench the reaction by adding 50 mL of water.

  • Separate the organic layer and wash it with a 10% sodium thiosulfate (B1220275) solution to remove any unreacted bromine, followed by water and brine.

  • Dry the organic layer over anhydrous calcium chloride, filter, and remove the solvent by distillation.

  • The crude product can be purified by vacuum distillation or column chromatography to separate the ortho and para isomers.

Expected Products: 4-Bromo-(3-methylbutoxy)benzene (major product) and 2-Bromo-(3-methylbutoxy)benzene (minor product).

ProductExpected Yield (based on analogous reactions)
4-Bromo-(3-methylbutoxy)benzene~80-90%
2-Bromo-(3-methylbutoxy)benzene~10-20%
Friedel-Crafts Acylation of this compound

This protocol describes the introduction of an acyl group (e.g., acetyl group, -COCH₃) onto the aromatic ring.

Methodology:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap, suspend 7.3 g of anhydrous aluminum chloride (AlCl₃) in 50 mL of anhydrous dichloromethane under a nitrogen atmosphere.[6][7]

  • Cool the suspension to 0°C in an ice bath.

  • Slowly add a solution of 4.3 g of acetyl chloride in 10 mL of anhydrous dichloromethane from the dropping funnel over 20 minutes.

  • After the addition, stir the mixture for an additional 15 minutes at 0°C.

  • Add a solution of 5 g of this compound in 15 mL of anhydrous dichloromethane dropwise over 30 minutes, maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction to stir at room temperature for 3 hours.

  • Carefully pour the reaction mixture into a beaker containing 100 g of crushed ice and 20 mL of concentrated hydrochloric acid.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Combine the organic layers and wash with water, 5% sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography or recrystallization to yield the desired acylated product, which is predominantly the para-isomer due to steric hindrance at the ortho position.

Expected Product: 4-(3-Methylbutoxy)acetophenone.

ProductExpected Yield (based on analogous reactions)
4-(3-Methylbutoxy)acetophenone>90% (para isomer)

Visualizations

Electrophilic_Aromatic_Substitution_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Start Start Reagents This compound + Electrophile Reagent Start->Reagents Reaction_Setup Reaction Setup (Solvent, Catalyst, Temperature Control) Reagents->Reaction_Setup Reaction Electrophilic Aromatic Substitution Reaction_Setup->Reaction Quenching Quenching Reaction->Quenching Extraction Extraction Quenching->Extraction Washing Washing Extraction->Washing Drying Drying Washing->Drying Evaporation Solvent Evaporation Drying->Evaporation Purification Purification (Chromatography/Distillation) Evaporation->Purification Product Final Product(s) (ortho/para isomers) Purification->Product Characterization Characterization (NMR, GC-MS, IR) Product->Characterization

Caption: General workflow for electrophilic aromatic substitution.

EAS_Mechanism cluster_step1 Step 1: Formation of Sigma Complex cluster_step2 Step 2: Deprotonation reagents Benzene Ring (Nucleophile) sigma_complex Arenium Ion (Sigma Complex) Resonance Stabilized reagents->sigma_complex Attack by π-electrons electrophile Electrophile (E+) product Substituted Benzene Ring sigma_complex->product Loss of H+

Caption: Mechanism of electrophilic aromatic substitution.

References

Troubleshooting & Optimization

Troubleshooting low yield in Williamson ether synthesis of (3-Methylbutoxy)benzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the Williamson ether synthesis of (3-Methylbutoxy)benzene.

Troubleshooting Guide: Low Yield in this compound Synthesis

Low yields in the Williamson ether synthesis of this compound can be attributed to several factors, from reagent quality to reaction conditions. This guide provides a systematic approach to identifying and resolving common issues.

Issue Potential Cause Recommended Solution
Low or No Product Formation Poor quality or wet reagents/solvents: The Williamson ether synthesis is sensitive to moisture, which can quench the phenoxide nucleophile.Ensure all glassware is thoroughly dried. Use anhydrous solvents and fresh, high-purity phenol (B47542), 1-bromo-3-methylbutane (B150244), and base.
Ineffective base: The chosen base may not be strong enough to completely deprotonate the phenol, leading to a low concentration of the active nucleophile.For the synthesis of aryl ethers, bases like potassium carbonate (K₂CO₃), sodium hydride (NaH), sodium hydroxide (B78521) (NaOH), or potassium hydroxide (KOH) can be effective.[1] If using a weaker base like K₂CO₃, ensure it is finely powdered and anhydrous. For more robust deprotonation, a stronger base like NaH can be used in an appropriate anhydrous solvent like DMF or THF.[1]
Low reaction temperature or insufficient reaction time: The reaction may not have reached completion due to inadequate thermal energy or time.A typical temperature range for the Williamson ether synthesis is 50-100 °C, with reaction times of 1-8 hours.[2] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and temperature.
Presence of Significant Byproducts E2 Elimination: The alkoxide can act as a base and promote the elimination of HBr from 1-bromo-3-methylbutane, forming 3-methyl-1-butene. This is more likely at higher temperatures.Use a primary alkyl halide like 1-bromo-3-methylbutane, which is less prone to elimination than secondary or tertiary halides.[3] If elimination is still an issue, consider running the reaction at a lower temperature for a longer duration.
C-Alkylation of Phenol: The phenoxide ion is an ambident nucleophile, meaning alkylation can occur on the aromatic ring (at the ortho and para positions) in addition to the desired O-alkylation.[1]The choice of solvent can influence the O/C alkylation ratio. Polar aprotic solvents like DMF or DMSO generally favor O-alkylation.
Formation of 1,3-diphenoxypropane: If the alkylating agent were a dihalide, this would be a common byproduct. While not directly applicable to 1-bromo-3-methylbutane, it's a key consideration in related syntheses.To minimize dialkylation when using a dihaloalkane, a molar excess of the dihaloalkane relative to the phenol is recommended.[4]
Difficulty in Product Isolation Incomplete reaction: If a significant amount of starting material remains, it can complicate the purification process.Ensure the reaction has gone to completion by monitoring with TLC.
Emulsion during workup: The presence of unreacted base or salts can lead to the formation of emulsions during the aqueous workup, making phase separation difficult.Add a saturated brine solution to help break up emulsions. Ensure the pH is adjusted correctly during the workup to neutralize any remaining base.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for the Williamson ether synthesis of this compound?

A1: Polar aprotic solvents such as N,N-dimethylformamide (DMF), acetonitrile, or dimethyl sulfoxide (B87167) (DMSO) are generally preferred.[3] These solvents effectively solvate the cation of the phenoxide, leaving a more reactive "naked" phenoxide anion for the SN2 reaction. Protic solvents, like ethanol, can solvate the phenoxide ion, reducing its nucleophilicity and slowing down the reaction.

Q2: Can I use a different base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH)?

A2: Yes, NaOH and KOH can be used, particularly in the synthesis of aryl ethers.[1] They are often used in conjunction with a phase-transfer catalyst, such as tetrabutylammonium (B224687) bromide (TBAB), to facilitate the reaction between the aqueous phenoxide and the organic-soluble alkyl halide.[5]

Q3: My 1-bromo-3-methylbutane is old. Can I still use it?

A3: It is highly recommended to use freshly distilled or high-purity 1-bromo-3-methylbutane. Over time, alkyl halides can decompose, leading to the formation of acidic byproducts that can interfere with the reaction. The purity of the alkylating agent is crucial for achieving a good yield.

Q4: How can I monitor the progress of the reaction?

A4: Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction. Spot the reaction mixture alongside the starting materials (phenol and 1-bromo-3-methylbutane) on a TLC plate. The disappearance of the starting materials and the appearance of a new spot corresponding to the product will indicate the progress of the reaction.

Q5: What are the key safety precautions for this synthesis?

A5: Phenol is corrosive and toxic. 1-bromo-3-methylbutane is a skin and eye irritant. Strong bases like sodium hydride are highly flammable and react violently with water. The reaction should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn at all times.

Reaction Conditions and Expected Yields

The following table summarizes typical reaction conditions for the Williamson ether synthesis of aryl ethers, which can be adapted for the synthesis of this compound.

Parameter Condition Rationale Expected Yield
Reactants Phenol, 1-bromo-3-methylbutanePhenoxide is a good nucleophile, and 1-bromo-3-methylbutane is a primary alkyl halide, ideal for SN2 reactions.[3]50-95% (in lab preparations)[2]
Base K₂CO₃, NaH, NaOH/KOH (with PTC)To deprotonate phenol and form the phenoxide nucleophile.[1]
Solvent DMF, Acetonitrile, Acetone (B3395972)Polar aprotic solvents enhance the nucleophilicity of the phenoxide.[2]
Temperature 50-100 °CTo provide sufficient activation energy for the reaction without promoting significant elimination side reactions.[2]
Reaction Time 1-8 hoursTo allow the reaction to proceed to completion.[2]
Phase-Transfer Catalyst (PTC) Tetrabutylammonium bromide (TBAB)Recommended when using inorganic bases like NaOH or KOH to facilitate the transfer of the phenoxide to the organic phase.[5]

Experimental Protocol

This is a generalized protocol for the Williamson ether synthesis of this compound. Researchers should optimize the conditions based on their specific laboratory setup and available reagents.

Materials:

  • Phenol

  • 1-bromo-3-methylbutane

  • Potassium Carbonate (K₂CO₃), anhydrous and finely powdered

  • Acetone or N,N-dimethylformamide (DMF), anhydrous

  • Diethyl ether or Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add phenol (1.0 equivalent) and anhydrous acetone or DMF.

  • Base Addition: Add anhydrous potassium carbonate (1.5 - 2.0 equivalents) to the stirred solution.

  • Alkoxide Formation: Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the potassium phenoxide salt.

  • Alkyl Halide Addition: Add 1-bromo-3-methylbutane (1.1 - 1.2 equivalents) to the reaction mixture.

  • Reaction: Heat the mixture to reflux (for acetone, the boiling point is 56 °C; for DMF, a temperature of 80-100 °C can be used) and maintain for 4-8 hours. Monitor the reaction progress by TLC.

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure to remove the solvent.

    • Dissolve the residue in diethyl ether or ethyl acetate.

    • Wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude this compound by column chromatography on silica (B1680970) gel or by vacuum distillation.

Visualizations

Reaction_Pathway Reaction Pathway for Williamson Ether Synthesis of this compound Phenol Phenol Phenoxide Phenoxide Ion Phenol->Phenoxide + Base - H₂O SN2_Transition SN2 Transition State Phenoxide->SN2_Transition + 1-Bromo-3-methylbutane Side_Product_E2 3-Methyl-1-butene (E2 Elimination) Phenoxide->Side_Product_E2 acts as base on 1-bromo-3-methylbutane Side_Product_C C-Alkylated Phenol Phenoxide->Side_Product_C C-Alkylation Alkyl_Halide 1-Bromo-3-methylbutane Alkyl_Halide->SN2_Transition Product This compound SN2_Transition->Product - Br⁻ Troubleshooting_Workflow Troubleshooting Low Yield Start Low Yield Observed Check_Reagents 1. Check Reagent Quality (Anhydrous, Purity) Start->Check_Reagents Check_Base 2. Evaluate Base (Strength, Stoichiometry) Check_Reagents->Check_Base Reagents OK Solution_Reagents Use fresh/dry reagents. Purify starting materials. Check_Reagents->Solution_Reagents Issue Found Check_Conditions 3. Optimize Reaction Conditions (Temp, Time, Solvent) Check_Base->Check_Conditions Base OK Solution_Base Use stronger base (e.g., NaH). Ensure correct stoichiometry. Check_Base->Solution_Base Issue Found Analyze_Byproducts 4. Analyze for Byproducts (TLC, GC-MS) Check_Conditions->Analyze_Byproducts Conditions OK Solution_Conditions Adjust temp/time based on TLC. Use polar aprotic solvent. Check_Conditions->Solution_Conditions Issue Found Solution_Byproducts Lower temperature to reduce E2. Change solvent to favor O-alkylation. Analyze_Byproducts->Solution_Byproducts Byproducts Identified Improved_Yield Improved Yield Analyze_Byproducts->Improved_Yield No Issues Found/ Yield Acceptable Solution_Reagents->Check_Reagents Solution_Base->Check_Base Solution_Conditions->Check_Conditions Solution_Byproducts->Check_Conditions

References

Technical Support Center: Optimizing Suzuki-Miyaura Coupling of Aryl Ethers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of aryl ethers. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in overcoming challenges associated with this advanced coupling reaction.

Frequently Asked Questions (FAQs)

Q1: Why is the Suzuki-Miyaura coupling of aryl ethers more challenging than for aryl halides?

The primary challenge lies in the strength of the carbon-oxygen (C–O) bond in aryl ethers compared to carbon-halogen (C–X) bonds. The C–O bond is significantly stronger and less polarized, making the crucial initial step of the catalytic cycle—oxidative addition of the metal catalyst to the electrophile—energetically demanding.[1][2] Phenols and their derivatives are often less reactive, requiring specific activation strategies to facilitate C–O bond cleavage.[1]

Q2: Should I use a palladium or nickel catalyst for coupling my aryl ether?

While palladium is the traditional catalyst for Suzuki-Miyaura reactions, nickel catalysts are often more effective for couplings involving less reactive electrophiles like aryl ethers.[3][4] Nickel's lower cost and high reactivity make it particularly attractive for cleaving the inert C–O bond.[5][6] For many aryl ether substrates, especially simple methyl ethers, a nickel-based system is the recommended starting point.[1][7] Palladium catalysts are typically reserved for phenols that have been "activated" by conversion to more reactive electrophiles like tosylates, mesylates, or triflates.[8][9]

Q3: My aryl ether is unreactive. What are my options?

If your aryl ether fails to react under standard conditions, the most common strategy is to convert the corresponding phenol (B47542) into a more reactive derivative. This "activation" of the hydroxyl group creates a better leaving group, facilitating oxidative addition.[1] Common activating groups include:

  • Sulfonates: Tosylates (OTs), Mesylates (OMs)

  • Carbamates

  • Sulfamates

  • Esters

  • Phosphates [1][4][6][10]

Q4: How do I prevent protodeboronation of my boronic acid?

Protodeboronation, the undesired cleavage of the C–B bond, is a common side reaction, especially with electron-rich or heteroaromatic boronic acids.[11] To minimize this issue:

  • Use Boronic Esters: Pinacol or MIDA esters are often more stable than the corresponding boronic acids.

  • Anhydrous Conditions: Water can facilitate protodeboronation. Using anhydrous solvents and reagents can be beneficial.

  • Choice of Base: A non-aqueous base or careful selection of a base/solvent system can reduce this side reaction.[11]

  • Reaction Time and Temperature: Avoid unnecessarily long reaction times or high temperatures, which can promote decomposition.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Issue 1: Low or No Conversion of Starting Material

Potential Cause Recommended Solution
Inactive Catalyst System The C–O bond of the aryl ether is too strong for the chosen catalyst. Switch to a more active catalyst system. For simple aryl ethers, a Nickel catalyst (e.g., NiCl₂(PCy₃)₂) with a strong electron-donating ligand is often required.[4][5] For activated phenols (e.g., tosylates), use a highly active palladium system with a bulky, electron-rich phosphine (B1218219) ligand like SPhos or XPhos .[9][12]
Poor Ligand Choice The ligand is not suitable for promoting the difficult oxidative addition step. Use bulky, electron-rich ligands. For Ni-catalyzed reactions, consider N-heterocyclic carbenes (NHCs) or bulky phosphines (PCy₃).[1][5] For Pd-catalyzed reactions of activated ethers, use dialkylbiaryl phosphines (e.g., SPhos, RuPhos).[9]
Insufficiently Strong Base The base may be too weak to facilitate the transmetalation step effectively. Switch to a stronger, non-nucleophilic base such as K₃PO₄ , Cs₂CO₃ , or LiOᵗBu .[1][13][14]
Incorrect Solvent The solvent may not be optimal for solubility or catalyst performance. Screen aprotic polar solvents like dioxane , THF , 2-MeTHF , or toluene (B28343) .[5][11][14]
Reaction Temperature Too Low C–O bond activation often requires significant thermal energy. Increase the reaction temperature. For challenging substrates, temperatures of 100-180°C may be necessary.[10][14] Microwave heating can be highly effective for rapidly reaching high temperatures and reducing reaction times.[10]

Issue 2: Formation of Homocoupled Biaryl Product (from Boronic Acid)

Potential Cause Recommended Solution
Presence of Oxygen Oxygen can lead to oxidative homocoupling of the boronic acid, especially in the presence of Pd(II) species.[11] Ensure the reaction is set up under a strictly inert atmosphere (Nitrogen or Argon). Degas all solvents thoroughly before use.[15]
Using a Pd(II) Precatalyst If the reduction of a Pd(II) precatalyst to the active Pd(0) species is slow or incomplete, the remaining Pd(II) can promote homocoupling.[11] Use a precatalyst that generates Pd(0) efficiently or switch to a Pd(0) source like Pd₂(dba)₃.

Issue 3: Dehalogenation or Other Reduction of the Electrophile

Potential Cause Recommended Solution
Presence of a Hydride Source After oxidative addition, the palladium complex can react with a hydride source (e.g., amine bases, alcohol solvents) leading to reductive dehalogenation or deoxygenation.[11] Avoid alcoholic solvents unless specified in the protocol. Use inorganic bases like K₂CO₃ or K₃PO₄ instead of amine bases.
Slow Reductive Elimination If the final C-C bond-forming step is slow, side reactions can occur. A bulky ligand can help promote reductive elimination.[11]

Data Presentation: Optimized Reaction Conditions

The following tables summarize successful reaction conditions for the Suzuki-Miyaura coupling of various phenol derivatives.

Table 1: Nickel-Catalyzed Coupling of Aryl Ethers and Carbamates

Substrate TypeCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Avg. Yield (%)Reference(s)
Aryl Methyl EtherNi(cod)₂ (10)SIPr (10)NaOᵗBu (1.5)Dioxane100~85[7]
Aryl CarbamateNiCl₂(dme) (5)PCy₃ (10)K₃PO₄ (3.0)Toluene110~90[5][10]
Aryl SulfamateNiCl₂(PCy₃)₂ (5)NoneK₃PO₄ (3.0)2-MeTHF100~88[5]
Aryl Carbamate (MW)NiCl₂(dme) (5)NoneK₃PO₄ (2.0)Dioxane180 (MW)~87[10]

Table 2: Palladium-Catalyzed Coupling of Activated Phenol Derivatives

Substrate TypeCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Avg. Yield (%)Reference(s)
Aryl TosylatePd(OAc)₂ (0.2-1)Indolyl Phosphine (0.4-2)K₃PO₄ (3.0)Dioxane100>90[8]
Aryl TosylatePd₂(dba)₃ (1)SPhos (2)K₃PO₄ (2.0)Toluene100~95[9]
Aryl ChloridePd(OAc)₂ (1)Ad₂PⁿBu (3)LiOᵗBu (6.0)Dioxane/H₂O100~85[14]

Experimental Protocols

Protocol 1: General Procedure for Nickel-Catalyzed Coupling of an Aryl Methyl Ether

This protocol is a representative procedure based on established methods for C-O activation.[7]

Materials:

  • Aryl methyl ether (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Ni(cod)₂ (10 mol%)

  • SIPr (N,N'-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene) (10 mol%)

  • Sodium tert-butoxide (NaOᵗBu) (1.5 equiv)

  • Anhydrous 1,4-dioxane

Procedure:

  • Preparation: In a glovebox, add the Ni(cod)₂ and SIPr ligand to an oven-dried reaction vial equipped with a magnetic stir bar. Add anhydrous dioxane and stir for 10 minutes at room temperature to allow for complex formation.

  • Reagent Addition: To the catalyst mixture, add the aryl methyl ether, arylboronic acid, and sodium tert-butoxide.

  • Reaction Setup: Seal the vial with a Teflon-lined cap. Remove the vial from the glovebox and place it in a pre-heated oil bath or heating block at 100 °C.

  • Monitoring: Stir the reaction vigorously. Monitor the reaction progress by TLC or GC-MS analysis of aliquots.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (B1210297) and carefully quench with water.

  • Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer with water, then with brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol 2: General Procedure for Palladium-Catalyzed Coupling of an Aryl Tosylate

This protocol is adapted from methods utilizing bulky, electron-rich phosphine ligands.[8][9]

Materials:

  • Aryl tosylate (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Pd(OAc)₂ (1 mol%)

  • SPhos (2 mol%)

  • Potassium phosphate (B84403) (K₃PO₄), finely ground (3.0 equiv)

  • Anhydrous toluene

Procedure:

  • Inert Atmosphere: Add the aryl tosylate, arylboronic acid, and K₃PO₄ to an oven-dried Schlenk flask equipped with a magnetic stir bar.

  • Catalyst Addition: In a separate vial, quickly weigh the Pd(OAc)₂ and SPhos ligand and add them to the Schlenk flask.

  • Solvent and Degassing: Evacuate the flask and backfill with argon or nitrogen. Repeat this cycle three times. Add degassed anhydrous toluene via syringe.

  • Reaction: Heat the mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: After the reaction is complete, cool to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove inorganic salts.

  • Extraction: Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the residue by column chromatography.

Visualizations

Catalytic Cycle and Workflow Diagrams

Suzuki_Miyaura_Aryl_Ether_Cycle Ni0 Ni(0)L_n Ar_Ni_OR Ar-Ni(II)(OR')L_n Ni0->Ar_Ni_OR Oxidative Addition (C-O Cleavage) Ar_O_R Aryl Ether (Ar-OR') Ar_O_R->Ar_Ni_OR Ar_Ni_Ar Ar-Ni(II)(Ar')L_n Ar_Ni_OR->Ar_Ni_Ar Transmetalation Boronic Ar'B(OH)₂ Boronate [Ar'B(OH)₃]⁻ Boronic->Boronate Activation Base Base Base->Boronate Boronate->Ar_Ni_Ar Ar_Ni_Ar->Ni0 Reductive Elimination Product Product (Ar-Ar') Ar_Ni_Ar->Product center

Caption: Catalytic cycle for a Nickel-catalyzed Suzuki-Miyaura coupling of an aryl ether.

Experimental_Workflow Start Start Setup Reaction Setup: - Oven-dried glassware - Add reagents (ether, boronic acid, base) - Add catalyst/ligand Start->Setup Inert Establish Inert Atmosphere (Evacuate & backfill with N₂/Ar) Setup->Inert Solvent Add Degassed Anhydrous Solvent Inert->Solvent Heat Heat to Desired Temperature (Oil bath or microwave) Solvent->Heat Monitor Monitor Reaction Progress (TLC, GC-MS, LC-MS) Heat->Monitor Workup Aqueous Workup: - Quench reaction - Extract with organic solvent Monitor->Workup Reaction Complete Purify Purification: - Dry organic layer - Concentrate in vacuo - Column Chromatography Workup->Purify Characterize Characterize Product (NMR, MS) Purify->Characterize End End Characterize->End

Caption: General experimental workflow for Suzuki-Miyaura coupling of aryl ethers.

Troubleshooting_Tree Start Reaction Failed (Low/No Yield) Check_SM Starting Materials Consumed? Start->Check_SM No_SM_Consumed Cause: Inactive Reaction Check_SM->No_SM_Consumed No SM_Consumed Cause: Side Reactions Check_SM->SM_Consumed Yes Increase_Temp Action: Increase Temperature / Use Microwave Heating No_SM_Consumed->Increase_Temp Change_Catalyst Action: Switch to Ni-catalyst or more active Pd/Ligand system Increase_Temp->Change_Catalyst Change_Base Action: Use stronger base (K₃PO₄, Cs₂CO₃) Change_Catalyst->Change_Base Activate_Phenol Action: Convert phenol to a more reactive derivative (e.g., tosylate) Change_Base->Activate_Phenol Check_Products Analyze Byproducts: Homocoupling, Protodeboronation, Decomposition? SM_Consumed->Check_Products Homocoupling Solution: Improve inert atmosphere, ensure proper catalyst activation Check_Products->Homocoupling Homocoupling Protodeboronation Solution: Use boronic ester, run anhydrous, screen bases Check_Products->Protodeboronation Protodeboronation Decomposition Solution: Lower temperature, shorten reaction time Check_Products->Decomposition Decomposition

Caption: Troubleshooting decision tree for optimizing aryl ether Suzuki-Miyaura coupling.

References

Technical Support Center: Purification of (3-Methylbutoxy)benzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of (3-Methylbutoxy)benzene.

Quick Reference Data

For ease of comparison, the key physical and analytical data for this compound are summarized below.

PropertyValueSource
Molecular Formula C₁₁H₁₆O[1]
Molecular Weight 164.24 g/mol [1]
Boiling Point 240 °C (at 760 mmHg)[2]
Refractive Index ~1.487
Appearance Liquid[3]
Purity (Typical Commercial) Min. 95%[1]

Purification Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound, particularly after synthesis via Williamson ether synthesis.

IssuePossible Cause(s)Recommended Action(s)
Low Yield After Work-up Incomplete reaction.- Ensure complete deprotonation of the phenol (B47542) with a strong enough base. - Use a polar aprotic solvent (e.g., DMF, DMSO) to enhance the reaction rate.[4]
Side reactions (E2 elimination).- Use a primary alkyl halide (e.g., 1-bromo-3-methylbutane) instead of a secondary or tertiary one.[4][5] - Maintain a lower reaction temperature to favor the SN2 pathway.[4]
Product loss during extraction.- Ensure the aqueous layer is thoroughly extracted multiple times with a suitable organic solvent (e.g., diethyl ether, ethyl acetate). - If the product is somewhat water-soluble, perform a back-extraction of the combined aqueous layers.
Product Contaminated with Starting Phenol Incomplete reaction or excess phenol used.- During the work-up, wash the organic layer with an aqueous base solution (e.g., 1M NaOH) to extract the acidic phenol.[6][7] - Perform multiple base washes and check the final organic layer for residual phenol using TLC.
Milky/Cloudy Organic Layer After Washing Formation of an emulsion.- Add brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. - Allow the mixture to stand for a longer period. - If persistent, filter the organic layer through a pad of Celite.
Poor Separation During Column Chromatography Incorrect solvent system.- Develop an optimal solvent system using Thin Layer Chromatography (TLC) first. A good starting point for aromatic ethers is a mixture of a non-polar solvent (e.g., hexane) and a slightly more polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane).[8] - Aim for an Rf value of 0.2-0.3 for this compound on the TLC plate for good separation on the column.[8]
Column overloading.- As a general rule, the amount of crude product should not exceed 1-5% of the weight of the silica (B1680970) gel.
Product Co-elutes with an Impurity Impurity has a similar polarity.- Try a different solvent system with different selectivities (e.g., switching from ethyl acetate to dichloromethane). - Consider using a different stationary phase, such as alumina.
Product Does Not Distill at the Expected Temperature Incorrect pressure reading.- Ensure the manometer is functioning correctly and the vacuum system is free of leaks.
Presence of azeotropes.- While less common for this specific compound, consider the possibility of azeotrope formation with residual solvents. Analyze the distillate and pot residue to understand the composition.
Thermometer placement is incorrect.- The top of the thermometer bulb should be level with the bottom of the side arm of the distillation head to accurately measure the temperature of the vapor that is distilling.[9][10]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities to expect when purifying this compound synthesized via the Williamson ether synthesis?

A1: The most common impurities are unreacted starting materials, namely phenol and the 3-methylbutyl halide. Additionally, side products from elimination reactions (e.g., 3-methyl-1-butene) can be present, especially if a secondary or tertiary alkyl halide was used.[4][5]

Q2: How can I effectively remove unreacted phenol from my crude product?

A2: Unreacted phenol is acidic and can be readily removed by washing the crude organic extract with an aqueous solution of a base, such as 1M sodium hydroxide (B78521) or potassium carbonate. The base will deprotonate the phenol, forming a water-soluble phenoxide salt that will partition into the aqueous layer.[6][7] It is advisable to perform multiple washes to ensure complete removal.

Q3: What is the best purification method for obtaining high-purity this compound?

A3: For high purity, a combination of techniques is often best. Start with a liquid-liquid extraction to remove acidic and water-soluble impurities. Follow this with fractional distillation under reduced pressure to separate the product from non-volatile impurities and solvents. If distillation does not provide sufficient purity, column chromatography is an excellent final polishing step.

Q4: How can I monitor the purity of my this compound during the purification process?

A4: Thin Layer Chromatography (TLC) is a quick and effective way to monitor the progress of a column chromatography separation. For quantitative purity assessment, Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for identifying and quantifying volatile impurities.[11][12][13] High-Performance Liquid Chromatography (HPLC) can also be used, particularly for less volatile impurities.[14][15][16]

Q5: What are the key safety precautions to take when handling and purifying this compound?

A5: this compound may cause skin and eye irritation.[17] It is important to handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[18][19] Avoid inhalation of vapors.[18] Keep away from heat and open flames as it is a combustible liquid.[17]

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction for Removal of Phenolic Impurities
  • Dissolution : Dissolve the crude reaction mixture in a suitable organic solvent, such as diethyl ether or ethyl acetate, in a separatory funnel.

  • Base Wash : Add an equal volume of 1M sodium hydroxide (NaOH) solution to the separatory funnel. Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure.

  • Separation : Allow the layers to separate. Drain the lower aqueous layer.

  • Repeat : Repeat the base wash (steps 2-3) two more times to ensure complete removal of the phenol.

  • Water Wash : Wash the organic layer with an equal volume of deionized water to remove any residual NaOH.

  • Brine Wash : Wash the organic layer with an equal volume of brine (saturated NaCl solution) to aid in the removal of water and help break any emulsions.

  • Drying : Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., anhydrous magnesium sulfate (B86663) or sodium sulfate).

  • Filtration and Concentration : Filter off the drying agent and concentrate the organic solvent using a rotary evaporator to obtain the crude, phenol-free product.

Protocol 2: Purification by Fractional Distillation
  • Apparatus Setup : Assemble a fractional distillation apparatus with a Vigreux column. Ensure all joints are properly sealed and the system is connected to a vacuum source and a manometer. Place a stir bar in the distillation flask.[9]

  • Charging the Flask : Add the crude this compound to the distillation flask.

  • Heating and Ebullition : Begin heating the flask in a heating mantle while stirring.

  • Distillation : Gradually reduce the pressure in the system. The liquid will begin to boil and the vapor will rise through the fractionating column.

  • Fraction Collection : Collect the fraction that distills at a constant temperature corresponding to the boiling point of this compound at the recorded pressure. The boiling point at atmospheric pressure is 240 °C.[2]

  • Analysis : Analyze the collected fraction for purity using GC-MS or by measuring its refractive index.

Protocol 3: Purification by Column Chromatography
  • TLC Analysis : Determine the optimal mobile phase (eluent) using TLC. A common starting point is a mixture of hexane (B92381) and ethyl acetate (e.g., 95:5). The goal is to achieve an Rf value of 0.2-0.4 for the product.[8]

  • Column Packing : Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.[20]

  • Sample Loading : Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent like dichloromethane. Carefully load the sample onto the top of the silica gel bed.

  • Elution : Begin eluting the column with the mobile phase, collecting fractions in test tubes. The polarity of the eluent can be gradually increased (gradient elution) if necessary to elute the product.

  • Fraction Analysis : Spot each fraction on a TLC plate to identify the fractions containing the pure product.

  • Pooling and Concentration : Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Visualizations

PurificationWorkflow crude Crude this compound (from synthesis) extraction Liquid-Liquid Extraction (1M NaOH wash) crude->extraction Remove Phenol distillation Fractional Distillation (under vacuum) extraction->distillation Remove Solvents & Non-Volatile Impurities chromatography Column Chromatography (Silica Gel) distillation->chromatography Optional Polishing Step pure_product Pure this compound distillation->pure_product chromatography->pure_product analysis Purity Analysis (GC-MS, NMR, RI) pure_product->analysis

Caption: General workflow for the purification of this compound.

TroubleshootingTree start Impure Product check_phenol Phenol Present? (Test with FeCl₃ or TLC) start->check_phenol wash_naoh Wash with 1M NaOH check_phenol->wash_naoh Yes check_other_impurities Other Impurities Present? (Analyze by GC-MS) check_phenol->check_other_impurities No wash_naoh->check_other_impurities distill Fractional Distillation check_other_impurities->distill Yes (Boiling Point Difference >25°C) chromatograph Column Chromatography check_other_impurities->chromatograph Yes (Similar Boiling Points) pure Pure Product check_other_impurities->pure No distill->pure not_pure Still Impure distill->not_pure chromatograph->pure not_pure->chromatograph Further Purification

Caption: Troubleshooting decision tree for purification of this compound.

References

Identifying and minimizing byproducts in (3-Methylbutoxy)benzene synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of (3-Methylbutoxy)benzene. The following information is designed to help identify and minimize the formation of byproducts during your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the most common byproducts in the synthesis of this compound via Williamson ether synthesis?

A1: The primary byproducts encountered during the Williamson ether synthesis of this compound are:

  • Alkene (3-methyl-1-butene): This is formed through a competing E2 elimination reaction of the alkyl halide (1-bromo-3-methylbutane or similar).[1] This is more prevalent with secondary or tertiary alkyl halides, but can occur with primary halides under non-optimal conditions.[1][2][3]

  • C-alkylation Products: The phenoxide ion is an ambident nucleophile, meaning it can be alkylated at the oxygen (O-alkylation, desired) or at a carbon atom on the aromatic ring (C-alkylation).[4] This leads to the formation of ortho- and para-(3-methylbutyl)phenol.

  • Dialkylated Products: Under certain conditions, further alkylation of the desired this compound can occur, though this is less common.[4]

Q2: I'm observing a significant amount of an alkene byproduct. How can I minimize this?

A2: The formation of an alkene indicates that the E2 elimination pathway is competing with the desired SN2 reaction.[5] To minimize alkene formation, consider the following strategies:

  • Substrate Selection: Ensure you are using a primary alkyl halide (e.g., 1-bromo-3-methylbutane).[1][6] Secondary and tertiary alkyl halides are more prone to elimination.[2][3][6]

  • Reaction Temperature: Lowering the reaction temperature generally favors the SN2 reaction over E2 elimination.[1][5] Typical temperatures for Williamson ether synthesis range from 50-100 °C.[1][5][7] If elimination is a problem, try running the reaction at a lower temperature for a longer duration.[5]

  • Choice of Base: Use a non-bulky, strong base to generate the phenoxide. Sodium hydride (NaH) is a good choice as it irreversibly deprotonates the phenol (B47542).[1][5][6] Sterically hindered bases can favor elimination.[8]

Q3: My analytical data suggests the presence of C-alkylation byproducts. How can I favor O-alkylation?

A3: The solvent plays a critical role in directing the alkylation of phenoxides. To favor the desired O-alkylation:

  • Solvent Choice: Employ polar aprotic solvents such as N,N-dimethylformamide (DMF), acetonitrile, or dimethyl sulfoxide (B87167) (DMSO).[1][5] These solvents solvate the cation of the phenoxide, leaving the oxygen atom more available for nucleophilic attack.[5] Protic solvents like ethanol (B145695) can lead to more C-alkylation.[1]

Q4: My reaction is very slow or is not proceeding to completion. What should I do?

A4: Several factors can contribute to a sluggish reaction:

  • Insufficiently Strong Base: Ensure the base is strong enough to fully deprotonate the phenol to the more nucleophilic phenoxide. Sodium hydride (NaH) or potassium hydride (KH) are effective choices.[1][5][6]

  • Reaction Time and Temperature: Some Williamson ether syntheses can require several hours of reflux to reach completion.[2] Consider increasing the reaction time or temperature, but be mindful that higher temperatures can promote the formation of elimination byproducts.[1][5]

  • Solvent: As mentioned, polar aprotic solvents are generally preferred as they can increase the reactivity of the nucleophile.[1][5]

Data Presentation

Table 1: Troubleshooting Guide for this compound Synthesis

Issue ObservedPotential CauseRecommended ActionExpected Outcome
Low yield of desired etherIncomplete reactionEnsure complete deprotonation of phenol before adding the alkyl halide. Optimize reaction time and temperature.Increased conversion to the ether product.
Significant alkene byproductCompeting E2 eliminationUse a primary alkyl halide. Lower the reaction temperature. Use a less sterically hindered base.Reduction in the alkene byproduct and an increase in the ether yield.[1]
Presence of C-alkylated byproductsReaction conditions favor C-alkylationUse a polar aprotic solvent like DMF or acetonitrile.[1]Increased selectivity for O-alkylation and higher yield of the desired ether.
Unreacted phenol remainsInsufficient amount of base or incomplete deprotonationUse at least one equivalent of a strong base like NaH. Allow sufficient time for deprotonation before adding the alkyl halide.Complete conversion of phenol to the phenoxide, leading to a higher reaction yield.[9]

Experimental Protocols

Protocol 1: General Procedure for Williamson Ether Synthesis of this compound

  • Alkoxide Formation: a. To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add phenol (1.0 eq.) and a suitable anhydrous aprotic solvent (e.g., DMF).[1] b. Cool the solution in an ice bath (0 °C). c. Slowly add a strong base such as sodium hydride (NaH, 1.1 eq.).[1] d. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.[1]

  • Ether Formation: a. Add 1-bromo-3-methylbutane (B150244) (1.0-1.2 eq.) dropwise to the solution of the phenoxide. b. Heat the reaction mixture to a temperature between 50-100 °C and monitor the reaction progress using an appropriate analytical technique (e.g., TLC or GC).[1][5][7]

  • Work-up and Purification: a. Cool the reaction mixture to room temperature. b. Cautiously quench the reaction by the slow addition of water.[1] c. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., diethyl ether or ethyl acetate).[1] d. Wash the combined organic layers with water and brine.[1] e. Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.[1] f. Purify the crude product by fractional distillation or column chromatography.[1]

Protocol 2: Identification and Quantification of Byproducts

  • Sample Preparation: a. Prepare a dilute solution of the crude reaction mixture in a suitable solvent (e.g., dichloromethane (B109758) or diethyl ether).

  • Analytical Methods: a. Gas Chromatography-Mass Spectrometry (GC-MS): Inject the sample into a GC-MS system to separate the components of the mixture. The mass spectrometer will provide fragmentation patterns that can be used to identify the desired product and byproducts like 3-methyl-1-butene (B165623) and C-alkylated phenols.[4] b. Nuclear Magnetic Resonance (NMR) Spectroscopy: Obtain ¹H and ¹³C NMR spectra of the crude product.[4] The chemical shifts and coupling patterns will allow for the structural elucidation of the desired ether and any isomeric byproducts.[4] c. High-Performance Liquid Chromatography (HPLC): HPLC with UV detection can be used to determine the purity of the final product and quantify the relative amounts of the different components.[4]

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_analysis Byproduct Identification cluster_optimization Minimization Strategy start Phenol + Base (e.g., NaH) phenoxide Sodium Phenoxide start->phenoxide Deprotonation reaction Williamson Ether Synthesis (SN2 Reaction) phenoxide->reaction alkyl_halide 1-bromo-3-methylbutane alkyl_halide->reaction crude_product Crude Product Mixture reaction->crude_product gcms GC-MS Analysis crude_product->gcms nmr NMR Spectroscopy crude_product->nmr hplc HPLC Analysis crude_product->hplc pure_product Pure this compound crude_product->pure_product Purification byproducts Identified Byproducts: - Alkene - C-alkylated phenols gcms->byproducts nmr->byproducts optimization Optimize Reaction Conditions: - Lower Temperature - Polar Aprotic Solvent - Primary Alkyl Halide byproducts->optimization optimization->reaction Feedback Loop

Caption: Workflow for Synthesis, Byproduct Identification, and Minimization.

reaction_pathways cluster_products Potential Reaction Pathways reactants Phenoxide + 1-bromo-3-methylbutane sn2 SN2 (Desired) reactants->sn2 e2 E2 (Side Reaction) reactants->e2 c_alkylation C-Alkylation (Side Reaction) reactants->c_alkylation product This compound sn2->product alkene 3-methyl-1-butene e2->alkene c_product o/p-(3-methylbutyl)phenol c_alkylation->c_product

Caption: Competing Reaction Pathways in this compound Synthesis.

References

Technical Support Center: Improving Regioselectivity in (3-Methylbutoxy)benzene Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the functionalization of (3-Methylbutoxy)benzene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the expected products of electrophilic aromatic substitution (EAS) on this compound?

A1: The (3-Methylbutoxy) group is an activating, ortho-para directing group.[1][2] This is due to the electron-donating nature of the oxygen atom, which enriches the electron density at the ortho and para positions of the benzene (B151609) ring through resonance.[1] Consequently, electrophilic aromatic substitution reactions will yield a mixture of ortho- and para-substituted products. The meta-substituted product is generally not formed in any significant amount.

Q2: Why is the para-substituted product often the major product in the functionalization of this compound?

A2: The preference for the para-product is primarily due to steric hindrance. The (3-Methylbutoxy) group is sterically bulky, which physically obstructs the approach of the electrophile to the adjacent ortho positions.[3] The para position, being more sterically accessible, is therefore more readily attacked by the electrophile, leading to a higher yield of the para-isomer.[2][3]

Q3: How can I improve the regioselectivity of my reaction to favor the para product?

A3: To enhance para-selectivity, you can employ bulkier reagents or catalysts where applicable. The increased steric demand of the electrophile will further disfavor attack at the already hindered ortho positions. Additionally, adjusting reaction conditions such as temperature and solvent can sometimes influence the ortho/para ratio, although this is highly reaction-dependent. For reactions like Friedel-Crafts acylation, using a bulkier acylating agent can increase the preference for the para position.

Q4: Is it possible to selectively obtain the ortho-substituted product?

A4: Yes, achieving ortho-selectivity typically requires a directed metalation strategy. Directed ortho-lithiation (DoM) is a powerful technique where the oxygen atom of the (3-Methylbutoxy) group chelates with an organolithium reagent, such as n-butyllithium or sec-butyllithium, directing deprotonation specifically to one of the ortho positions.[4][5][6] The resulting aryllithium intermediate can then be quenched with a suitable electrophile to yield the ortho-substituted product with high regioselectivity.

Q5: What are some common side reactions to be aware of during the functionalization of this compound?

A5: Besides the formation of isomeric products, other side reactions can occur depending on the specific reaction:

  • Friedel-Crafts Alkylation: Polyalkylation can be a significant issue as the initial alkylation product is more reactive than the starting material. Carbocation rearrangements of the alkylating agent can also lead to undesired products.

  • Friedel-Crafts Acylation: While polyacylation is generally not an issue as the product is deactivated, the reaction requires stoichiometric amounts of the Lewis acid catalyst due to complexation with the ketone product.[7][8]

  • Nitration: Over-nitration to dinitro- or trinitro- products can occur under harsh conditions. Oxidative degradation of the starting material is also a possibility with strong nitrating agents.

  • Directed ortho-Lithiation: Incomplete lithiation or reaction with trace amounts of water or other electrophilic impurities can reduce the yield of the desired product.

Troubleshooting Guides

Issue 1: Low Yield of the Desired Product in Friedel-Crafts Acylation
Possible Cause Troubleshooting Step
Inactive Catalyst Ensure the Lewis acid catalyst (e.g., AlCl₃, FeCl₃) is fresh and has been stored under anhydrous conditions. Moisture will deactivate the catalyst.
Deactivated Substrate This compound is an activated substrate, so this is unlikely to be the primary issue unless there are deactivating impurities present.
Insufficient Catalyst In Friedel-Crafts acylation, the catalyst complexes with the product. Therefore, at least a stoichiometric amount of the Lewis acid is required.[7][8]
Poor Quality Reagents Use freshly distilled or high-purity acylating agent and anhydrous solvent.
Suboptimal Reaction Temperature The reaction may require heating to proceed at a reasonable rate. Monitor the reaction by TLC or GC to determine the optimal temperature.
Issue 2: Poor Regioselectivity (Significant amount of ortho-isomer) in Reactions Targeting the Para-Product
Possible Cause Troubleshooting Step
Small Electrophile The steric hindrance of the (3-Methylbutoxy) group may not be sufficient to completely block the ortho positions for smaller electrophiles.
Reaction Conditions Lowering the reaction temperature may increase the selectivity for the thermodynamically more stable para-product.
Catalyst Choice In some cases, the choice of Lewis acid or catalyst can influence the ortho/para ratio. Experiment with different catalysts if possible.
Issue 3: Low or No Yield in Directed ortho-Lithiation
Possible Cause Troubleshooting Step
Presence of Moisture or Air This is the most common cause of failure. Ensure all glassware is oven-dried and cooled under an inert atmosphere (argon or nitrogen). Use anhydrous solvents and fresh, titrated organolithium reagents.
Incorrect Temperature The lithiation step is typically carried out at low temperatures (e.g., -78 °C) to prevent side reactions. Ensure the temperature is maintained throughout the addition of the organolithium reagent.
Insufficient Deprotonation Time Allow sufficient time for the deprotonation to go to completion before adding the electrophile. This can be monitored by quenching small aliquots of the reaction mixture with D₂O and analyzing by ¹H NMR.
Inactive Organolithium Reagent The concentration of organolithium reagents can decrease over time. It is crucial to titrate the reagent before use to determine its exact molarity.

Quantitative Data Summary

The following tables provide a summary of expected regioselectivity for various functionalization reactions of bulky alkoxybenzenes, which can serve as a proxy for this compound.

Table 1: Regioselectivity of Nitration of Alkoxybenzenes

Alkoxy GroupOrtho (%)Para (%)Reference
Methoxy~30-40~60-70[2]
tert-Butoxy~16~75General trend for bulky groups

Table 2: Regioselectivity of Friedel-Crafts Acylation of Anisole (Methoxybenzene)

Acylating AgentOrtho (%)Para (%)Reference
Acetyl Chloride<1>99General observation
Propionyl Chloride<1>99General observation

Note: For bulkier alkoxy groups like (3-Methylbutoxy), the para-selectivity in Friedel-Crafts acylation is expected to be even higher.

Experimental Protocols

Protocol 1: Para-Selective Friedel-Crafts Acylation of this compound

This protocol describes a general procedure for the acylation of this compound to yield the para-substituted product.

Materials:

  • This compound

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Acetyl Chloride (or other acyl chloride)

  • Anhydrous Dichloromethane (DCM)

  • Hydrochloric Acid (1 M)

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (N₂ or Ar), add anhydrous AlCl₃ (1.1 equivalents) and anhydrous DCM.

  • Cool the suspension to 0 °C in an ice bath.

  • Add the acyl chloride (1.05 equivalents) dropwise to the stirred suspension.

  • After the addition is complete, add a solution of this compound (1.0 equivalent) in anhydrous DCM dropwise over 30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC.

  • Carefully pour the reaction mixture into a beaker containing crushed ice and 1 M HCl.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: Ortho-Selective Functionalization via Directed ortho-Lithiation

This protocol outlines the ortho-lithiation of this compound and subsequent quenching with an electrophile.

Materials:

  • This compound

  • sec-Butyllithium (s-BuLi) in cyclohexane (B81311) (titrated)

  • Anhydrous Tetrahydrofuran (THF)

  • Electrophile (e.g., N,N-Dimethylformamide (DMF) for formylation)

  • Saturated Ammonium (B1175870) Chloride Solution

  • Diethyl Ether

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 equivalent) and anhydrous THF.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add s-BuLi (1.1 equivalents) dropwise to the stirred solution.

  • Stir the reaction mixture at -78 °C for 1-2 hours.

  • Add the electrophile (e.g., DMF, 1.2 equivalents) dropwise at -78 °C.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of saturated ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Signaling Pathways and Workflows

EAS_Regioselectivity cluster_start Starting Material cluster_reaction_type Reaction Type cluster_products Primary Products start This compound EAS Electrophilic Aromatic Substitution (EAS) start->EAS e.g., Friedel-Crafts, Nitration, Halogenation DoM Directed ortho-Lithiation (DoM) start->DoM 1. s-BuLi 2. Electrophile ortho ortho-substituted EAS->ortho Minor Product (Steric Hindrance) para para-substituted (Major) EAS->para DoM->ortho Major Product

Caption: Decision workflow for the functionalization of this compound.

Friedel_Crafts_Acylation_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products acyl_chloride R-COCl acylium_ion Acylium Ion [R-C=O]⁺ acyl_chloride->acylium_ion + AlCl₃ lewis_acid AlCl₃ lewis_acid->acylium_ion alkoxybenzene This compound sigma_complex Sigma Complex (Arenium Ion) alkoxybenzene->sigma_complex + Acylium Ion acylium_ion->sigma_complex ketone Aryl Ketone sigma_complex->ketone -H⁺ hcl HCl sigma_complex->hcl + AlCl₄⁻ catalyst_complex AlCl₃-Ketone Complex ketone->catalyst_complex + AlCl₃

Caption: Simplified mechanism of Friedel-Crafts Acylation.

Directed_Ortho_Lithiation_Workflow start Start: This compound in Anhydrous THF step1 Cool to -78 °C start->step1 step2 Add s-BuLi (Deprotonation at ortho-position) step1->step2 step3 Stir for 1-2 hours at -78 °C step2->step3 step4 Add Electrophile (E⁺) step3->step4 step5 Warm to Room Temperature and Quench step4->step5 end Product: ortho-Substituted This compound step5->end

Caption: Experimental workflow for Directed ortho-Lithiation.

References

Scaling up the synthesis of (3-Methylbutoxy)benzene for laboratory use

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in the laboratory-scale synthesis of (3-Methylbutoxy)benzene.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of this compound, primarily via the Williamson ether synthesis, which is the most common and efficient method for its preparation.[1]

Problem Potential Cause Recommended Solution
Low or No Product Yield Presence of Water: The Williamson ether synthesis is highly sensitive to moisture, which can consume the base and hydrolyze the alkyl halide.[2]Ensure all glassware is thoroughly dried before use. Use anhydrous solvents.[2]
Inactive Base: The base (e.g., NaH, K₂CO₃) may be old or improperly stored, leading to deactivation.Use a fresh, high-quality base. If using sodium hydride (NaH), a gray appearance may indicate deactivation.[2]
Suboptimal Reaction Temperature: Incorrect temperatures can either slow the reaction rate or promote side reactions.[2]The typical temperature range for Williamson ether synthesis is 50-100 °C.[2][3][4] It is advisable to start at a lower temperature and monitor reaction progress via TLC before increasing if necessary.[2]
Poor Nucleophilicity of Phenoxide: Incomplete deprotonation of phenol (B47542) results in a lower concentration of the required phenoxide nucleophile.Ensure the base is strong enough to completely deprotonate the phenol. Sodium hydride (NaH) is a common choice for this purpose.[5]
Presence of Alkene Byproducts E2 Elimination Side Reaction: The phenoxide ion is a strong base and can promote E2 elimination of the alkyl halide, especially with secondary or tertiary alkyl halides.[2][4][6]Use a primary alkyl halide like 1-bromo-3-methylbutane (B150244) or 1-iodo-3-methylbutane.[4][5] Avoid high reaction temperatures which favor elimination.[2]
Formation of C-Alkylated Products Ambident Nature of Phenoxide: The phenoxide ion is an ambident nucleophile, meaning alkylation can occur on the ring (C-alkylation) as well as at the oxygen (O-alkylation).[4]This side reaction is more common in Friedel-Crafts alkylation.[7] Using polar aprotic solvents like DMF or acetonitrile (B52724) in Williamson synthesis favors O-alkylation.[2][4]
Difficulty in Product Purification Unreacted Starting Materials: Incomplete reaction can leave unreacted phenol and/or alkyl halide in the crude product.Monitor the reaction to completion using Thin Layer Chromatography (TLC). During workup, wash the organic layer with an aqueous base (e.g., 1M NaOH) to remove unreacted phenol.[8]
Similar Polarity of Product and Byproducts: Byproducts may have similar polarity to the desired ether, making separation by column chromatography difficult.Optimize the solvent system for column chromatography to improve separation. Consider vacuum distillation as an alternative purification method for thermally stable liquids.[8]

Frequently Asked Questions (FAQs)

Q1: What is the best synthetic route for preparing this compound on a laboratory scale?

A1: The Williamson ether synthesis is the simplest, most popular, and broadly applicable method for preparing ethers like this compound.[4] This SN2 reaction involves deprotonating phenol with a suitable base to form a sodium or potassium phenoxide, which then acts as a nucleophile to attack an isoamyl halide (e.g., 1-bromo-3-methylbutane).[4][9]

Q2: Which alkyl halide should I use: 1-bromo-3-methylbutane or 1-iodo-3-methylbutane?

A2: Both are suitable primary alkyl halides which work best for the SN2 mechanism of the Williamson synthesis.[5] Iodides are generally better leaving groups than bromides, which can lead to faster reaction rates. However, bromides are often more readily available and less expensive. The choice may depend on desired reaction time and cost.

Q3: What are the ideal solvents for this synthesis?

A3: Polar aprotic solvents are preferred as they effectively solvate the cation of the phenoxide, leaving a more reactive "naked" nucleophile.[2] N,N-dimethylformamide (DMF) and acetonitrile are commonly used and can accelerate SN2 reactions.[3][4] Protic solvents like ethanol (B145695) or water should be avoided as they can solvate the nucleophile, slowing the reaction rate.[2][6]

Q4: Can I use sodium hydroxide (B78521) (NaOH) as the base?

A4: While NaOH is a strong base, it is often used in aqueous solutions, which can interfere with the reaction.[3] For deprotonating alcohols in anhydrous organic solvents, stronger bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃) are generally more effective.[1][3] However, under phase-transfer catalysis conditions, concentrated aqueous NaOH can be effective.[3]

Q5: My reaction has been running for several hours with no significant product formation. What should I do?

A5: First, verify the purity and dryness of your reagents and solvent.[2] Check the activity of your base. If these are not the issue, consider increasing the reaction temperature moderately, while monitoring for byproduct formation via TLC.[2] Reaction times can vary from 1 to 8 hours.[3][4] If the issue persists, consider using a phase-transfer catalyst, such as tetrabutylammonium (B224687) bromide, which can significantly improve reaction rates.[3][10]

Experimental Protocol: Williamson Ether Synthesis of this compound

This protocol describes a general procedure for the synthesis of this compound from phenol and 1-bromo-3-methylbutane.

Materials and Reagents:

  • Phenol

  • 1-Bromo-3-methylbutane (Isoamyl bromide)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium Carbonate (K₂CO₃)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Diethyl ether or Ethyl acetate (B1210297)

  • 1M Sodium hydroxide (NaOH) solution

  • Saturated sodium chloride solution (Brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Deionized water

Procedure:

  • Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add phenol (1.0 eq) to a flame-dried round-bottom flask equipped with a magnetic stir bar. Dissolve the phenol in anhydrous DMF.

  • Deprotonation: Cool the solution in an ice bath. Carefully add sodium hydride (1.1 eq) portion-wise to the stirred solution. (Alternatively, anhydrous potassium carbonate (1.5 eq) can be used, often at a higher temperature).[1] Allow the mixture to stir at room temperature for 30-60 minutes, or until hydrogen gas evolution ceases, to ensure complete formation of the sodium phenoxide.

  • Alkylation: Add 1-bromo-3-methylbutane (1.1 eq) dropwise to the reaction mixture.

  • Reaction: Heat the reaction mixture to an appropriate temperature (e.g., 60-90 °C) and monitor its progress using TLC.[3][11] The reaction is typically complete within 2-8 hours.[3]

  • Work-up:

    • Cool the reaction mixture to room temperature and cautiously quench it by slowly adding water.

    • Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3x).

    • Combine the organic layers.

    • Wash the combined organic layers with 1M NaOH solution to remove any unreacted phenol, followed by water, and finally with brine.[8]

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel or by vacuum distillation to obtain pure this compound.[8]

Synthesis Data Summary

The following table summarizes typical quantitative data for the synthesis of this compound via the Williamson ether synthesis.

ParameterValue / ConditionNotes
Reactants Phenol, 1-Bromo-3-methylbutanePrimary alkyl halide is crucial to minimize elimination.[5]
Stoichiometry Phenol: 1.0 eq
Base (NaH): 1.1 - 1.2 eqA slight excess ensures complete deprotonation.
Alkyl Halide: 1.0 - 1.2 eqA slight excess can help drive the reaction to completion.
Solvent N,N-Dimethylformamide (DMF)Polar aprotic solvent is preferred.[3]
Temperature 50 - 100 °COptimal temperature should be determined empirically.[3]
Reaction Time 1 - 8 hoursMonitor by TLC for completion.[3][4]
Typical Yield 70 - 90%Yields can be lower due to side reactions or incomplete conversion.[11]

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for the synthesis and purification of this compound.

experimental_workflow start Start: Reagents & Setup deprotonation Deprotonation: Phenol + Base (NaH) in anhydrous DMF start->deprotonation alkylation Alkylation: Add 1-Bromo-3-methylbutane deprotonation->alkylation reaction Reaction: Heat (e.g., 60-90°C) Monitor via TLC alkylation->reaction workup Aqueous Work-up: Quench, Extract with Ether reaction->workup wash Wash Organic Layer: 1. 1M NaOH 2. Water 3. Brine workup->wash dry Dry & Concentrate: Dry over Na₂SO₄, Rotary Evaporation wash->dry purification Purification: Column Chromatography or Vacuum Distillation dry->purification product Final Product: This compound purification->product

Caption: Workflow for the synthesis of this compound.

References

Technical Support Center: Resolving Peak Overlap in the NMR Spectrum of (3-Methylbutoxy)benzene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with peak overlap in the Nuclear Magnetic Resonance (NMR) spectra of (3-Methylbutoxy)benzene derivatives. The following troubleshooting guides and frequently asked questions (FAQs) provide practical solutions and detailed experimental protocols to help you resolve these common issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My ¹H NMR spectrum of a this compound derivative shows significant overlap in the aromatic region. What is the simplest first step to try and resolve these signals?

A1: The most straightforward initial approach is to change the deuterated solvent. The chemical shifts of protons, particularly those on an aromatic ring, can be sensitive to the solvent environment. This phenomenon, known as Aromatic Solvent-Induced Shift (ASIS), can often effectively separate overlapping signals. For instance, switching from a non-aromatic solvent like chloroform-d (B32938) (CDCl₃) to an aromatic solvent like benzene-d₆ can induce differential shifts in the aromatic protons, leading to better resolution.[1][2]

Q2: I've tried changing the solvent, but the aromatic and some of the aliphatic signals are still overlapping. What other experimental parameters can I adjust?

A2: Varying the temperature of the NMR experiment is another powerful technique to resolve peak overlap.[3] Changes in temperature can affect the conformational dynamics of the flexible (3-Methylbutoxy) side chain and its interaction with the benzene (B151609) ring. This can lead to temperature-dependent chemical shifts, which may cause overlapping signals to move apart. It is advisable to acquire spectra at several temperatures (e.g., in 10-20°C increments) to find the optimal resolution.

Q3: The peak overlap is persistent even after trying different solvents and temperatures. Are there any chemical modifications I can make to my sample to induce better signal dispersion?

A3: Yes, the use of Lanthanide Shift Reagents (LSRs) is a well-established method for resolving peak overlap in molecules containing Lewis basic sites, such as the ether oxygen in this compound derivatives.[4][5] LSRs are paramagnetic complexes that coordinate to the ether oxygen and induce large chemical shifts in nearby protons. The magnitude of the induced shift is dependent on the distance of the proton from the paramagnetic center, often leading to a significant separation of previously overlapping signals.[6][7] Europium (Eu) based LSRs typically induce downfield shifts, while Praesodymium (Pr) based LSRs cause upfield shifts.[6]

Q4: I am hesitant to add reagents to my sample. Are there more advanced NMR experiments I can perform to resolve the overlapping signals?

A4: Absolutely. Two-dimensional (2D) NMR spectroscopy is a powerful, non-invasive tool for resolving complex, overlapping spectra.[8][9] By spreading the NMR signals into a second dimension, you can often resolve individual proton environments that are completely obscured in a 1D spectrum. The most common and useful 2D NMR experiments for this purpose are:

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled to each other, typically over two to three bonds. It helps in tracing out the connectivity of the aliphatic side chain and assigning protons within the aromatic ring.[10][11]

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to. This is extremely useful for resolving overlapping proton signals by spreading them out based on the chemical shifts of their attached carbons.[10][12]

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds. It is invaluable for assigning quaternary carbons and confirming the overall structure by identifying long-range connectivities.

Data Presentation: Quantitative Effects on ¹H NMR Chemical Shifts

The following tables summarize the expected effects of different troubleshooting techniques on the ¹H NMR chemical shifts of a generic this compound derivative.

Table 1: Effect of Solvent on ¹H Chemical Shifts (ppm)

Proton AssignmentCDCl₃ (Typical)Benzene-d₆ (Expected Shift)
H-2', H-6' (Aromatic)~7.28 (d)Upfield Shift
H-3', H-5' (Aromatic)~6.88 (t)Upfield Shift
H-4' (Aromatic)~6.92 (t)Upfield Shift
-OCH₂-~3.98 (t)Upfield Shift
-CH₂-~1.80 (m)Minor Shift
-CH(CH₃)₂~1.65 (m)Minor Shift
-CH(CH₃)₂~0.95 (d)Minor Shift

Note: The magnitude of the upfield shift in benzene-d₆ is dependent on the specific geometry of the solute-solvent interaction.[1]

Table 2: Effect of Temperature on ¹H Chemical Shifts (ppm)

Proton Assignment25°C (Typical)75°C (Expected Trend)
Aromatic ProtonsMultipletSharpening of signals, minor shifts
-OCH₂-Broadened TripletSharpened Triplet, minor shift
Aliphatic ProtonsMultipletsSharpening of signals, minor shifts

Note: The primary effect of increasing temperature is often the sharpening of broad signals due to faster conformational exchange. The direction and magnitude of chemical shift changes are system-dependent.[13][14]

Table 3: Effect of Lanthanide Shift Reagent (Eu(fod)₃) on ¹H Chemical Shifts (ppm)

Proton AssignmentWithout LSRWith Eu(fod)₃ (Expected Shift)
-OCH₂-~3.98Significant Downfield Shift
-CH₂-~1.80Moderate Downfield Shift
Aromatic Protons (ortho)~7.28Moderate Downfield Shift
-CH(CH₃)₂~1.65Minor Downfield Shift
-CH(CH₃)₂~0.95Minimal Downfield Shift
Aromatic Protons (meta, para)~6.90Minor Downfield Shift

Note: The magnitude of the downfield shift is inversely proportional to the distance from the ether oxygen.[5][6]

Experimental Protocols

Protocol 1: Solvent-Induced Shift Analysis
  • Sample Preparation: Prepare two NMR samples of your this compound derivative with identical concentrations. Dissolve the first sample in a standard solvent (e.g., CDCl₃) and the second in an aromatic solvent (e.g., benzene-d₆). A typical concentration is 5-10 mg in 0.6 mL of solvent.

  • NMR Acquisition: Acquire a standard ¹H NMR spectrum for each sample under identical experimental conditions (temperature, number of scans, etc.).

  • Data Analysis: Process both spectra and carefully compare the chemical shifts of all proton signals. Note any changes in chemical shift and multiplicity. The aromatic solvent will often induce a noticeable upfield shift for protons positioned above or near the face of the benzene ring of the solvent.

Protocol 2: Variable Temperature (VT) NMR Experiment
  • Sample Preparation: Prepare a single NMR sample in a suitable deuterated solvent with a high boiling point (e.g., toluene-d₈ or DMSO-d₆) to accommodate the desired temperature range.

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum at room temperature (e.g., 25°C).

  • Temperature Variation: Gradually increase the temperature of the NMR probe in increments (e.g., 10°C or 20°C). Allow the temperature to stabilize for at least 5-10 minutes at each new setpoint before acquiring a new spectrum.

  • Data Acquisition: Acquire a ¹H NMR spectrum at each temperature.

  • Data Analysis: Compare the spectra obtained at different temperatures. Look for changes in chemical shifts, line widths, and coupling patterns that may indicate the resolution of overlapping signals.

Protocol 3: Lanthanide Shift Reagent (LSR) Titration
  • Sample Preparation: Prepare a stock solution of your this compound derivative in a dry, aprotic deuterated solvent (e.g., CDCl₃). Prepare a separate stock solution of a lanthanide shift reagent (e.g., Eu(fod)₃) in the same solvent.

  • Initial Spectrum: Transfer a known volume of the analyte solution to an NMR tube and acquire a reference ¹H NMR spectrum.

  • LSR Addition: Add a small, measured aliquot of the LSR stock solution to the NMR tube. Shake the tube gently to ensure thorough mixing.

  • Spectral Acquisition: Acquire a ¹H NMR spectrum after each addition of the LSR.

  • Titration and Analysis: Continue adding aliquots of the LSR and acquiring spectra until the desired signal separation is achieved or until significant line broadening occurs. Plot the chemical shift of each proton signal as a function of the [LSR]/[analyte] molar ratio to observe the magnitude of the induced shifts.

Protocol 4: 2D NMR Spectroscopy (COSY & HSQC)
  • Sample Preparation: Prepare a relatively concentrated sample of your compound (10-20 mg in 0.6 mL of deuterated solvent) to ensure good signal-to-noise in a reasonable time.

  • Instrument Setup:

    • COSY: Load a standard COSY pulse sequence (e.g., cosygpqf on Bruker instruments). Set the spectral width in both dimensions to encompass all proton signals.

    • HSQC: Load a standard HSQC pulse sequence (e.g., hsqcedetgpsisp2.3 on Bruker instruments). Set the spectral width in the F2 dimension (¹H) to cover all proton signals and in the F1 dimension (¹³C) to cover the expected carbon chemical shift range (typically 0-160 ppm for this type of molecule).

  • Acquisition: Acquire the 2D spectra. The acquisition time will vary depending on the sample concentration and the desired resolution.

  • Data Processing and Analysis: Process the 2D data using the appropriate software.

    • COSY: Look for cross-peaks that indicate J-coupling between protons. This will help establish the connectivity within the aliphatic chain and between adjacent aromatic protons.

    • HSQC: Identify cross-peaks that connect proton signals to their directly attached carbon signals. This is a powerful way to resolve overlapping proton signals, as they will be separated by the chemical shift of the carbon they are bonded to.

Visualizing Troubleshooting Workflows

The following diagrams illustrate the logical flow for troubleshooting peak overlap in the NMR spectrum of this compound derivatives.

Troubleshooting_Workflow Start Peak Overlap Observed in This compound Derivative Spectrum Solvent Change Deuterated Solvent (e.g., CDCl₃ to Benzene-d₆) Start->Solvent Resolved Peak Overlap Resolved Solvent->Resolved Resolution Achieved Not_Resolved1 Still Overlapped Solvent->Not_Resolved1 No/Partial Resolution Temp Vary Temperature Temp->Resolved Resolution Achieved Not_Resolved2 Still Overlapped Temp->Not_Resolved2 No/Partial Resolution LSR Use Lanthanide Shift Reagent LSR->Resolved Resolution Achieved Not_Resolved3 Still Overlapped LSR->Not_Resolved3 No/Partial Resolution TwoD_NMR Perform 2D NMR (COSY, HSQC, HMBC) TwoD_NMR->Resolved Not_Resolved1->Temp Not_Resolved2->LSR Not_Resolved3->TwoD_NMR

Caption: Troubleshooting workflow for resolving NMR peak overlap.

TwoD_NMR_Decision_Tree Start Complex Overlapping Spectrum Question1 Need to establish proton-proton connectivity? Start->Question1 Question2 Need to resolve overlapping ¹H signals and assign protons to carbons? Question1->Question2 No COSY Run COSY Experiment Question1->COSY Yes Question3 Need to confirm long-range connectivity and assign quaternary carbons? Question2->Question3 No HSQC Run HSQC Experiment Question2->HSQC Yes HMBC Run HMBC Experiment Question3->HMBC Yes End Structure Elucidated Question3->End No COSY->Question2 HSQC->Question3 HMBC->End

Caption: Decision tree for selecting appropriate 2D NMR experiments.

References

Preventing elimination side reactions in aryl ether synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent elimination side reactions during aryl ether synthesis.

Troubleshooting Guides

Guide 1: Williamson Ether Synthesis

The Williamson ether synthesis, a classic and widely used method for preparing ethers, is often plagued by a competing E2 elimination reaction, especially when using secondary or tertiary alkyl halides.[1][2][3] The alkoxide, being a strong base, can abstract a proton from a carbon adjacent to the leaving group, leading to the formation of an alkene instead of the desired ether.[1][2]

Common Problem: Low Yield of Aryl Ether and Formation of Alkene Byproduct

Troubleshooting Workflow:

Williamson_Troubleshooting start Low Ether Yield/ Alkene Byproduct Detected check_halide Analyze Alkyl Halide Structure start->check_halide is_primary Is it Primary? check_halide->is_primary primary_ok Good. Proceed to Base/Solvent Optimization is_primary->primary_ok Yes not_primary Secondary or Tertiary Halide is_primary->not_primary No check_base Evaluate Base primary_ok->check_base redesign Redesign Synthesis: Use Primary Alkyl Halide & Corresponding Alkoxide/Phenoxide not_primary->redesign redesign->check_base is_bulky Is the Base Sterically Hindered? check_base->is_bulky bulky_base Consider a Less Bulky Base (e.g., NaOH, KOH, K2CO3 for phenols) is_bulky->bulky_base Yes non_bulky_base Good. Check Solvent. is_bulky->non_bulky_base No check_solvent Analyze Solvent bulky_base->check_solvent non_bulky_base->check_solvent is_aprotic Is it a Polar Aprotic Solvent? check_solvent->is_aprotic aprotic_solvent Optimal. Consider Temperature. is_aprotic->aprotic_solvent Yes protic_solvent Switch to Polar Aprotic Solvent (e.g., DMF, DMSO, Acetonitrile) is_aprotic->protic_solvent No check_temp Review Reaction Temperature aprotic_solvent->check_temp protic_solvent->check_temp lower_temp Lower the Temperature check_temp->lower_temp

Caption: Troubleshooting workflow for low yield in Williamson ether synthesis.

Data on Reaction Parameters Affecting Ether vs. Alkene Formation:

Table 1: Influence of Alkyl Halide Structure on Reaction Pathway

Alkyl Halide StructurePredominant Reaction PathwayTypical Ether YieldLikelihood of Alkene Formation
Primary (1°)S(_N)2HighLow
Secondary (2°)S(_N)2 and E2Low to ModerateHigh
Tertiary (3°)E2Very Low to NoneVery High (often the only product)

This table illustrates the general trend that steric hindrance in the alkyl halide favors the E2 elimination pathway over the desired S(_N)2 substitution.[2][3][4]

Table 2: Effect of Base on Product Ratio with a Secondary Alkyl Halide (Illustrative)

BaseSolventTemperature (°C)% Ether (S(_N)2)% Alkene (E2)
Sodium EthoxideEthanol (B145695)552080
Sodium PhenoxideDMF506535
Potassium CarbonateAcetone507525
Sodium tert-Butoxidetert-Butanol82<5>95

Note: These are illustrative values. Actual yields will vary based on specific substrates and conditions.

Table 3: Solvent Effects on O- vs. C-Alkylation of Sodium β-naphthoxide

SolventO-Alkylated Product (%)C-Alkylated Product (%)
Acetonitrile (B52724)973
Methanol7228

This table demonstrates the significant impact of the solvent on the selectivity of the reaction, with polar aprotic solvents favoring O-alkylation.[4]

Guide 2: Buchwald-Hartwig C-O Coupling

The Buchwald-Hartwig reaction is a powerful palladium-catalyzed method for forming C-O bonds, offering a broader substrate scope than the Williamson ether synthesis. However, it is not without its own set of potential side reactions.

Common Problem: Low Yield or Formation of Byproducts

Potential Side Reactions and Solutions:

  • Hydrodehalogenation: The aryl halide is reduced, replacing the halide with a hydrogen atom.

    • Solution: Ensure an oxygen-free environment by thoroughly degassing the solvent and using an inert atmosphere (e.g., argon or nitrogen). Use high-purity reagents and catalyst.

  • Competitive N-arylation: If the substrate contains an amine functionality, it can compete with the alcohol for coupling to the aryl halide.

    • Solution: Protect the amine group prior to the C-O coupling reaction.

  • Homocoupling of Aryl Halides: Two molecules of the aryl halide couple to form a biaryl compound.

    • Solution: Optimize the ligand-to-palladium ratio and consider using a different ligand or palladium precatalyst.

  • β-Hydride Elimination: This can occur from the palladium alkoxide intermediate, leading to an alkene and a palladium hydride species.

    • Solution: Choose a ligand that promotes rapid reductive elimination.

Troubleshooting Workflow:

Buchwald_Troubleshooting start Low Yield in Buchwald-Hartwig C-O Coupling check_byproducts Analyze Byproducts (GC-MS, NMR) start->check_byproducts hydrodehalogenation Hydrodehalogenation Detected? check_byproducts->hydrodehalogenation deoxygenate Improve Degassing/ Inert Atmosphere hydrodehalogenation->deoxygenate Yes competitive_reaction Competitive N-arylation or Homocoupling? hydrodehalogenation->competitive_reaction No protect_amine Protect Amine Group competitive_reaction->protect_amine N-arylation optimize_catalyst Optimize Ligand/Pd Ratio or Change Catalyst System competitive_reaction->optimize_catalyst Homocoupling no_byproducts No Major Byproducts, Just Low Conversion competitive_reaction->no_byproducts Neither screen_conditions Screen Reaction Conditions: - Base - Solvent - Temperature - Ligand no_byproducts->screen_conditions

Caption: Troubleshooting workflow for Buchwald-Hartwig C-O coupling.

Guide 3: Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction for the synthesis of diaryl ethers. Traditional Ullmann conditions are often harsh, requiring high temperatures, which can lead to side reactions.

Common Problem: Low Yield and Byproduct Formation

Potential Side Reactions and Solutions:

  • Reduction of Aryl Halide: Similar to hydrodehalogenation in palladium catalysis.

    • Solution: Use activated copper and ensure anhydrous conditions.

  • Homocoupling of Phenol (B47542): Two molecules of the phenol can couple.

    • Solution: Use an excess of the aryl halide.

  • Decomposition of Starting Materials or Products: The high reaction temperatures can lead to degradation.

    • Solution: Use a more active catalyst system (e.g., with a ligand like 1,10-phenanthroline (B135089) or N,N-dimethylglycine) to allow for lower reaction temperatures.[5]

Troubleshooting Workflow:

Ullmann_Troubleshooting start Low Yield in Ullmann Condensation check_temp Is the Reaction Temperature > 180°C? start->check_temp high_temp High Temperature (Potential Decomposition) check_temp->high_temp Yes low_temp Temperature is Moderate check_temp->low_temp No use_ligand Consider a Ligand-Accelerated Protocol to Lower Temperature high_temp->use_ligand check_reagents Review Reagent Purity and Stoichiometry use_ligand->check_reagents low_temp->check_reagents anhydrous Are Conditions Anhydrous? check_reagents->anhydrous ensure_dry Ensure Anhydrous Reagents and Solvents anhydrous->ensure_dry No dry_ok Yes anhydrous->dry_ok Yes check_stoichiometry Is Aryl Halide in Excess? ensure_dry->check_stoichiometry dry_ok->check_stoichiometry adjust_stoichiometry Increase Stoichiometry of Aryl Halide check_stoichiometry->adjust_stoichiometry No stoich_ok Yes check_stoichiometry->stoich_ok Yes

Caption: Troubleshooting workflow for Ullmann condensation.

Frequently Asked Questions (FAQs)

Q1: I am using a secondary alkyl halide in a Williamson ether synthesis and getting a lot of alkene. What is the single most effective change I can make?

A1: The most effective strategy is to redesign your synthesis. Instead of using a secondary alkyl halide and a phenoxide, use the corresponding aryl halide and the secondary alkoxide. However, this is not a Williamson synthesis. The best approach within the Williamson framework is to use a primary alkyl halide and the corresponding phenoxide. If you must use the secondary fragment as the electrophile, consider using a less basic phenoxide (e.g., one with electron-withdrawing groups) and a polar aprotic solvent at the lowest possible temperature.

Q2: What is the role of the solvent in the Williamson ether synthesis?

A2: The solvent plays a crucial role. Polar aprotic solvents like DMF, DMSO, and acetonitrile are generally preferred.[6] They solvate the cation of the alkoxide, leaving the "naked" and more reactive alkoxide anion to participate in the S(_N)2 reaction. Protic solvents like ethanol or water can solvate the alkoxide anion through hydrogen bonding, which reduces its nucleophilicity and slows down the desired reaction, potentially allowing the competing elimination reaction to become more significant.

Q3: Can I use a tertiary alcohol in a Williamson ether synthesis?

A3: You can use a tertiary alkoxide (derived from a tertiary alcohol), but you must pair it with a primary alkyl halide.[7] The S(_N)2 reaction is much more tolerant of steric hindrance on the nucleophile (the alkoxide) than on the electrophile (the alkyl halide).[7] If you attempt to use a tertiary alkyl halide, elimination will be the predominant, if not the sole, reaction pathway.[2][7]

Q4: In a Buchwald-Hartwig C-O coupling, my reaction is sluggish. What should I try first?

A4: A sluggish reaction can often be attributed to the catalyst system or the base. First, ensure your palladium precatalyst and ligand are of high purity and handled under an inert atmosphere. Consider screening a few different ligands, as ligand choice can be highly substrate-dependent. Next, evaluate your choice of base. Strong, non-nucleophilic bases like sodium or potassium tert-butoxide are common, but sometimes a weaker base like cesium carbonate or potassium phosphate (B84403) can be more effective, especially with sensitive substrates.

Q5: Are there alternatives to the Williamson ether synthesis for sterically hindered ethers?

A5: Yes, for sterically hindered ethers where the Williamson synthesis fails due to elimination, the Mitsunobu reaction is a good alternative.[7] It proceeds under milder, non-basic conditions and can be effective for coupling secondary alcohols with phenols.[7] Another option for highly congested aryl ethers is the use of diaryliodonium salts as arylating agents.

Experimental Protocols

Protocol 1: Synthesis of 2-Phenoxypropane (Isopropyl Phenyl Ether) via Williamson Ether Synthesis with Minimized Elimination

This protocol is designed to favor the S(_N)2 pathway by using a less sterically demanding base and a polar aprotic solvent.

Materials:

  • Phenol

  • 2-Bromopropane (B125204)

  • Potassium Carbonate (K(_2)CO(_3)), finely powdered and dried

  • N,N-Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO(_4))

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add phenol (1.0 eq) and anhydrous DMF.

  • Add finely powdered, anhydrous potassium carbonate (1.5 eq) to the solution.

  • Stir the mixture at room temperature for 30 minutes.

  • Add 2-bromopropane (1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to 50-60 °C and monitor the progress by thin-layer chromatography (TLC).

  • Once the reaction is complete (typically 4-6 hours), cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with 1 M NaOH (2 x 25 mL) to remove unreacted phenol, followed by brine (1 x 25 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain pure 2-phenoxypropane.

Protocol 2: Synthesis of tert-Butyl Phenyl Ether

Due to the high propensity of tert-butyl halides to undergo elimination, the Williamson ether synthesis is not suitable. An alternative method is the reaction of a Grignard reagent with tert-butyl perbenzoate.[8]

Materials:

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet, prepare a solution of phenylmagnesium bromide from magnesium turnings (0.53 g atom) and bromobenzene (0.5 mole) in 200 mL of anhydrous ether.[8]

  • Cool the ethereal solution in an ice bath and add an additional 200 mL of anhydrous ether.[8]

  • Add a solution of tert-butyl perbenzoate (0.3 mole) in 120 mL of anhydrous ether dropwise with stirring over 30 minutes.[8]

  • Stir for an additional 5 minutes after the addition is complete.[8]

  • Carefully pour the reaction mixture into a cold solution of 40 mL of concentrated hydrochloric acid in 1 L of water.[8]

  • Separate the ethereal layer and extract the aqueous layer twice with 150 mL portions of ether.[8]

  • Combine the organic layers and extract with three 25 mL portions of 2 M sodium hydroxide solution, wash with water until neutral, and dry over anhydrous magnesium sulfate.[8]

  • Concentrate the dried solution and distill the product under reduced pressure to yield phenyl tert-butyl ether (b.p. 57–59°C/7 mm).[8] The typical yield is 78-84%.[8]

References

Technical Support Center: Phase-Transfer Catalyst Optimization for Williamson Ether Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to optimize the Williamson ether synthesis, with a specific focus on the application and selection of phase-transfer catalysts (PTCs).

Frequently Asked Questions (FAQs)

Q1: What is the role of a phase-transfer catalyst in the Williamson ether synthesis?

A phase-transfer catalyst (PTC) is a substance used to facilitate the reaction between reactants located in different immiscible phases, such as an aqueous phase and an organic phase.[1][2][3] In the context of the Williamson ether synthesis, the PTC transports the alkoxide anion (typically soluble in the aqueous or solid phase) into the organic phase, where it can react with the alkyl halide.[4] This process accelerates the reaction rate, allows for milder reaction conditions, and can improve overall yield.[1][3][5]

Q2: What are the common types of phase-transfer catalysts used in this synthesis?

Common types of PTCs include quaternary ammonium (B1175870) salts (e.g., tetrabutylammonium (B224687) bromide - TBAB), phosphonium (B103445) salts, crown ethers, and polyethylene (B3416737) glycols (PEGs).[1][3] Quaternary ammonium and phosphonium salts are widely used due to their moderate cost and activity.[1]

Q3: When should I consider using a phase-transfer catalyst?

Using a PTC is particularly advantageous when one reactant is soluble in an aqueous phase and the other in an organic phase.[4] It is also beneficial for improving yields in syntheses prone to low reactivity or when using weaker bases like concentrated sodium hydroxide (B78521) (NaOH) or solid potassium hydroxide (KOH), as it avoids the need for strictly anhydrous conditions often required for generating alkoxides with strong bases like sodium hydride (NaH).[2][5][6]

Q4: What are the typical reaction conditions for a Williamson ether synthesis using a phase-transfer catalyst?

A typical PTC-driven Williamson ether synthesis is conducted at temperatures ranging from 50 to 100 °C, with reaction times of 1 to 8 hours.[4][7] The reaction involves vigorous stirring of a biphasic mixture containing the alcohol, an aqueous solution of a strong base (e.g., NaOH), an organic solvent (e.g., toluene, dichloromethane), the alkyl halide, and a catalytic amount of the PTC.[4]

Q5: Can secondary or tertiary alkyl halides be used in a PTC Williamson ether synthesis?

The Williamson ether synthesis is an S(_N)2 reaction, which works best with primary alkyl halides.[4][8] Secondary alkyl halides can lead to a mixture of substitution (ether) and elimination (alkene) products, as the alkoxide also acts as a strong base.[4][8][9] Tertiary alkyl halides are highly prone to elimination and are generally unsuitable for this reaction, as they will primarily yield alkene byproducts.[4][7][8]

Troubleshooting Guide

Problem 1: Low or No Ether Product Yield

Low or non-existent yield is a common issue that can stem from several factors. Use the following guide and the logical workflow diagram to diagnose the problem.

  • Possible Cause: Inappropriate Alkyl Halide.

    • Troubleshooting Suggestion: Ensure you are using a methyl or primary alkyl halide.[4][8] If synthesizing an unsymmetrical ether, choose the synthetic route that utilizes the less sterically hindered alkyl halide. For example, to synthesize tert-butyl methyl ether, use sodium tert-butoxide and methyl iodide rather than sodium methoxide (B1231860) and tert-butyl chloride.[9]

    • Rationale: The reaction proceeds via an S(_N)2 mechanism, which is highly sensitive to steric hindrance at the reaction center. Secondary and tertiary alkyl halides favor the competing E2 elimination pathway.[4][8]

  • Possible Cause: Insufficient Reaction Time or Temperature.

    • Troubleshooting Suggestion: Monitor the reaction's progress using an appropriate technique like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[5] If the reaction is proceeding slowly, consider increasing the temperature (typically within the 50-100 °C range) or extending the reaction time.[4][7]

    • Rationale: Like most chemical reactions, the Williamson ether synthesis requires sufficient thermal energy and time to reach completion.

  • Possible Cause: Ineffective Phase-Transfer Catalyst.

    • Troubleshooting Suggestion: Verify that the PTC is active and appropriate for your system. If yield does not improve, consider screening other types of PTCs (see Table 1). Ensure vigorous stirring to maximize the interfacial area between the phases.

    • Rationale: The catalyst's efficiency depends on its ability to transfer the nucleophile into the organic phase. Catalyst structure and solubility affect this performance.[10] Vigorous agitation is crucial for maximizing the rate of transfer across the phase boundary.

  • Possible Cause: Poor Solvent Choice.

    • Troubleshooting Suggestion: Use a polar aprotic solvent such as acetonitrile, DMF, or DMSO for the organic phase.[9] Avoid protic solvents like water or ethanol (B145695) in the organic phase, as they can solvate the alkoxide and reduce its nucleophilicity.[4][9]

    • Rationale: Polar aprotic solvents solvate the cation of the alkoxide, leaving the anion "naked" and more reactive.[9]

Problem 2: Significant Formation of an Alkene Byproduct

The presence of an alkene byproduct indicates that the E2 elimination reaction is outcompeting the desired S(_N)2 substitution.

  • Possible Cause: Sterically Hindered Alkyl Halide.

    • Troubleshooting Suggestion: The most effective solution is to use a primary alkyl halide.[9] If a secondary halide must be used, try lowering the reaction temperature.

    • Rationale: Secondary and tertiary alkyl halides are more susceptible to E2 elimination, especially in the presence of a strong base like an alkoxide.[4][9] Lower temperatures can favor the S(_N)2 pathway over the E2 pathway, which has a higher activation energy.[4]

  • Possible Cause: High Reaction Temperature.

    • Troubleshooting Suggestion: Lower the reaction temperature and monitor the reaction for a longer period.[4][9]

    • Rationale: Higher temperatures generally favor elimination over substitution.[4][9]

Problem 3: C-Alkylation Side Reaction with Phenoxides

When using a phenoxide as the nucleophile, alkylation can sometimes occur on the aromatic ring instead of the oxygen atom.

  • Possible Cause: Ambident Nature of Phenoxide Nucleophile.

    • Troubleshooting Suggestion: The choice of solvent can significantly influence the ratio of O- to C-alkylation.[11] Experiment with different polar aprotic solvents to optimize for O-alkylation.

    • Rationale: The phenoxide ion has two nucleophilic sites: the oxygen and the aromatic ring.[11] Solvent polarity and its ability to solvate the phenoxide can alter the relative reactivity of these two sites.

Data Presentation

Table 1: Comparison of Common Phase-Transfer Catalysts

Catalyst TypeExamplesRelative CostStabilityKey Characteristics
Quaternary Ammonium Salts Tetrabutylammonium bromide (TBAB), Tetrabutylammonium hydrogen sulfateCheapModerately stable up to 100°C; can undergo Hofmann elimination under strong basic conditions.[1]Widely used, moderately active, recovery can be difficult.[1]
Quaternary Phosphonium Salts Ethyltriphenylphosphonium acetate, Tetrabutylphosphonium bromideMore expensive than ammonium saltsThermally more stable than ammonium salts, but can be less stable under basic conditions.[1][10]High catalytic activity, suitable for processes requiring higher temperatures.[10]
Crown Ethers 18-Crown-6, 15-Crown-5ExpensiveHighHighly effective at complexing alkali metal cations (e.g., K⁺), making the associated anion more nucleophilic.
Polyethylene Glycols (PEGs) PEG-400InexpensiveStableNon-ionic, less toxic, can also act as a solvent.[1]

Table 2: Influence of Alkyl Halide Structure on Reaction Pathway

Alkyl Halide StructurePredominant Reaction PathwayTypical Ether Yield (S(_N)2)Likelihood of Alkene Formation (E2)
Methyl S(_N)2HighVery Low
Primary (1°) S(_N)2Good to HighLow
Secondary (2°) S(_N)2 and E2 CompetitionLow to ModerateModerate to High
Tertiary (3°) E2Very Low / NoneVery High
This table presents general trends; specific yields depend heavily on the exact substrates and reaction conditions.[4][8][11]

Experimental Protocols

Protocol 1: General Williamson Ether Synthesis using Phase-Transfer Catalysis

This protocol is a generalized procedure and requires optimization for specific substrates.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the alcohol (1.0 eq.), an organic solvent (e.g., toluene), and a 25-50% aqueous solution of a strong base like sodium hydroxide.[4][12]

  • Catalyst Addition: Add a catalytic amount (1-5 mol%) of a phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB).[4]

  • Alkyl Halide Addition: Add the primary alkyl halide (1.0-1.2 eq.) to the biphasic mixture.[4]

  • Reaction: Stir the mixture vigorously and heat to a suitable temperature (typically 50-100 °C) for 1-8 hours.[4][7] Monitor the reaction progress by TLC or GC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature.[4] Separate the organic and aqueous layers. If necessary, add water and an organic solvent (e.g., diethyl ether, ethyl acetate) to facilitate separation.[4]

  • Extraction & Washing: Extract the aqueous layer with an organic solvent.[4] Combine the organic layers and wash them with water and then with brine.[4]

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na(_2)SO(_4), MgSO(_4)).[4] Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by distillation or column chromatography.[4]

Mandatory Visualizations

G cluster_start cluster_checks Troubleshooting Steps cluster_solutions cluster_end start Low or No Product Yield check_halide 1. Is Alkyl Halide Methyl or Primary? start->check_halide check_conditions 2. Are Reaction Conditions (Time, Temp) Sufficient? check_halide->check_conditions Yes solution_halide Use primary halide. Re-evaluate synthetic route. check_halide->solution_halide No check_ptc 3. Is PTC Active and Stirring Vigorous? check_conditions->check_ptc Yes solution_conditions Increase temperature/time. Monitor reaction progress (TLC/GC). check_conditions->solution_conditions No check_solvent 4. Is Solvent Polar Aprotic? check_ptc->check_solvent Yes solution_ptc Screen different PTCs. Ensure vigorous stirring. check_ptc->solution_ptc solution_solvent Use Acetonitrile, DMF, etc. check_solvent->solution_solvent No end_node Improved Yield check_solvent->end_node Yes solution_halide->check_halide Re-evaluate solution_conditions->check_conditions Re-evaluate solution_ptc->check_ptc solution_solvent->check_solvent Re-evaluate

Caption: Troubleshooting workflow for low ether yield.

G cluster_aqueous Aqueous Phase cluster_organic Organic Phase ROH Alcohol (R-OH) RO_Na Alkoxide (R-O⁻ Na⁺) ROH->RO_Na Deprotonation NaOH Base (Na⁺OH⁻) QOR_aq Q⁺ ⁻O-R RO_Na->QOR_aq Anion Exchange QX_aq PTC (Q⁺X⁻) boundary << Phase Boundary >> QOR_aq->boundary R_X Alkyl Halide (R'-X) ROR Ether Product (R-O-R') R_X->ROR QX_org PTC (Q⁺X⁻) QX_org->boundary QOR_org Q⁺ ⁻O-R QOR_org->ROR SN2 Reaction QOR_org->QX_org Releases PTC boundary->QX_aq boundary->QOR_org

Caption: Mechanism of Phase-Transfer Catalysis.

G cluster_pathways Competing Reaction Pathways cluster_products start Reactants: Alkoxide (R-O⁻) + Alkyl Halide (R'-CH₂-CH₂-X) sn2 SN2 Pathway (Substitution) start->sn2 Favored by: - Primary R'-X - Lower Temp e2 E2 Pathway (Elimination) start->e2 Favored by: - Secondary/Tertiary R'-X - Higher Temp - Steric Hindrance ether Ether Product (R-O-R'-CH₂-CH₃) sn2->ether alkene Alkene Byproduct (R'-CH=CH₂) e2->alkene

Caption: Competition between SN2 and E2 pathways.

References

Technical Support Center: Purifying (3-Methylbutoxy)benzene with Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of (3-Methylbutoxy)benzene using column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for purifying this compound?

A1: For the purification of relatively nonpolar compounds like this compound, silica (B1680970) gel (SiO₂) is the most common and highly recommended stationary phase.[1][2] Alumina (Al₂O₃) can also be used, but silica gel generally provides good separation for ethers.[1]

Q2: How do I determine the best mobile phase (eluent) for my separation?

A2: The ideal mobile phase is determined by running preliminary Thin Layer Chromatography (TLC) experiments.[3] For a nonpolar ether like this compound, a good starting point is a mixture of a nonpolar solvent like hexane (B92381) or petroleum ether and a slightly more polar solvent such as ethyl acetate (B1210297) or diethyl ether. The goal is to find a solvent system where the this compound has an Rf value between 0.2 and 0.4 for optimal separation on a column.

Q3: What does the Rf value indicate and why is it important?

A3: The Retention Factor (Rf) is the ratio of the distance traveled by the compound to the distance traveled by the solvent front on a TLC plate. It is a measure of a compound's affinity for the stationary phase versus the mobile phase. A lower Rf value indicates stronger interaction with the polar stationary phase. For column chromatography, an Rf value between 0.2 and 0.4 for the target compound in the chosen solvent system is ideal as it allows for good separation from impurities.

Q4: How much silica gel should I use for my column?

A4: A general rule of thumb is to use a silica gel to crude sample weight ratio of 30:1 to 100:1. For difficult separations, a higher ratio is recommended.

Q5: Can I reuse my column or the silica gel?

A5: It is generally not recommended to reuse a column for different compounds as cross-contamination can occur. While it is possible to wash and reuse silica gel, it is often not practical for research purposes due to the potential for contamination and the effort required for regeneration.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low or no yield of this compound Incorrect mobile phase polarity: The eluent may be too nonpolar, causing the compound to remain on the column, or too polar, causing it to elute too quickly with impurities.Perform TLC analysis with a range of solvent systems (e.g., varying ratios of hexane/ethyl acetate) to find the optimal mobile phase that gives an Rf of 0.2-0.4 for your compound.
Compound decomposition on silica: Silica gel is slightly acidic and can cause degradation of acid-sensitive compounds.Test the stability of your compound on a silica TLC plate. If decomposition is observed, consider using deactivated silica gel (by washing with a solvent containing a small amount of triethylamine) or an alternative stationary phase like alumina.
Column ran dry: If the solvent level drops below the top of the stationary phase, cracks can form, leading to poor separation and loss of compound.Always keep the solvent level above the top of the silica gel throughout the entire purification process.
Poor separation of this compound from impurities Improperly packed column: Channels or cracks in the stationary phase lead to uneven solvent flow and co-elution of compounds.Pack the column carefully using a slurry method to ensure a homogenous and even packing. Gently tap the column during packing to remove air bubbles.
Column overloading: Loading too much sample onto the column results in broad bands and poor resolution.Use an appropriate amount of silica gel for the amount of crude product (at least a 30:1 ratio by weight).
Inappropriate mobile phase: The chosen solvent system may not have sufficient selectivity to resolve the target compound from its impurities.Experiment with different solvent systems in TLC. Sometimes changing one of the solvents (e.g., using dichloromethane (B109758) instead of ethyl acetate) can improve separation.
This compound band is tailing or streaking Sample is too concentrated during loading: Applying the sample in a large volume of solvent can cause the initial band to be too wide.Dissolve the crude sample in the minimum amount of the mobile phase or a low-polarity solvent before loading it onto the column.
Insoluble impurities: The presence of insoluble material in the crude sample can lead to streaking.Pre-filter your crude sample through a small plug of celite or cotton before loading it onto the column.
Strong interaction with the stationary phase: Although less common for nonpolar ethers, strong adsorption can cause tailing.Consider using a slightly more polar mobile phase once the main impurities have eluted to speed up the elution of your target compound.

Experimental Protocol: Column Chromatography of this compound

This protocol is a general guideline. The specific mobile phase composition should be optimized using TLC.

1. Materials:

  • Crude this compound

  • Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)

  • Hexane (or petroleum ether)

  • Ethyl acetate (or diethyl ether)

  • Glass column with a stopcock

  • Cotton or glass wool

  • Sand (acid-washed)

  • Collection tubes or flasks

  • TLC plates, developing chamber, and UV lamp

2. Method Development (TLC):

  • Prepare several eluent mixtures with varying ratios of hexane and ethyl acetate (e.g., 99:1, 98:2, 95:5, 90:10).

  • Spot your crude mixture on a TLC plate and develop it in one of the prepared eluents.

  • Visualize the plate under a UV lamp.

  • The ideal solvent system will give your target compound, this compound, an Rf value of approximately 0.2-0.4.

3. Column Packing:

  • Place a small plug of cotton or glass wool at the bottom of the column.

  • Add a thin layer of sand (approx. 0.5 cm) on top of the plug.[4]

  • In a separate beaker, prepare a slurry of silica gel in the chosen mobile phase.

  • Carefully pour the slurry into the column. Gently tap the column to ensure even packing and to dislodge any air bubbles.[4]

  • Allow the silica to settle, and drain the excess solvent until the solvent level is just above the top of the silica.

  • Add a thin layer of sand (approx. 0.5 cm) on top of the silica bed to prevent disturbance during sample loading.[4]

4. Sample Loading:

  • Dissolve the crude this compound in a minimal amount of the mobile phase.

  • Carefully add the sample solution to the top of the column using a pipette.

  • Allow the sample to adsorb onto the silica gel by draining the solvent until the liquid level is just at the top of the sand.

5. Elution and Fraction Collection:

  • Carefully add the mobile phase to the top of the column, taking care not to disturb the sand layer.

  • Begin collecting fractions in labeled test tubes or flasks.

  • Maintain a constant flow rate. For flash chromatography, gentle air pressure can be applied.

  • Continuously add more mobile phase to the top of the column to prevent it from running dry.

6. Analysis of Fractions:

  • Monitor the elution of your compound by spotting fractions onto TLC plates and developing them in the mobile phase.

  • Combine the fractions that contain the pure this compound.

  • Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified product.

Data Presentation

Table 1: Example TLC Data for Mobile Phase Optimization

Mobile Phase (Hexane:Ethyl Acetate)Rf of this compoundObservations
99:10.15Compound moves slowly, good for separating less polar impurities.
98:20.25Optimal for column chromatography. Good separation from more polar and less polar impurities.
95:50.45Compound moves quickly, may co-elute with less polar impurities.
90:100.65Compound moves very quickly, poor separation.

Note: These are hypothetical values and should be determined experimentally.

Visualizations

Troubleshooting_Workflow cluster_start Start cluster_analysis Analysis cluster_solutions Solutions cluster_end Outcome start Problem Encountered (e.g., Low Yield, Poor Separation) check_tlc Review TLC Data (Rf, Spot Shape) start->check_tlc Incorrect Rf? check_column Inspect Column (Packing, Cracks) start->check_column Separation Issue? check_sample Evaluate Sample (Loading, Stability) start->check_sample Tailing/Streaking? optimize_mobile_phase Optimize Mobile Phase (Adjust Polarity) check_tlc->optimize_mobile_phase repack_column Repack Column (Use Slurry Method) check_column->repack_column modify_loading Modify Sample Loading (Dry Loading, Dilution) check_sample->modify_loading change_stationary_phase Change Stationary Phase (e.g., Alumina) check_sample->change_stationary_phase Decomposition? success Successful Purification optimize_mobile_phase->success repack_column->success modify_loading->success change_stationary_phase->success

Caption: Troubleshooting workflow for column chromatography purification.

Experimental_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation cluster_end Final Product tlc 1. TLC Analysis (Optimize Mobile Phase) prepare_column 2. Prepare Column (Slurry Packing) tlc->prepare_column load_sample 3. Load Sample (Minimal Solvent) prepare_column->load_sample elute 4. Elute Column & Collect Fractions load_sample->elute analyze_fractions 5. Analyze Fractions (TLC) elute->analyze_fractions combine_pure 6. Combine Pure Fractions analyze_fractions->combine_pure evaporate 7. Evaporate Solvent combine_pure->evaporate product Purified This compound evaporate->product

Caption: Experimental workflow for purifying this compound.

References

Dealing with moisture sensitivity in (3-Methylbutoxy)benzene synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of (3-Methylbutoxy)benzene, with a specific focus on managing moisture sensitivity.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound, and why is it sensitive to moisture?

The most prevalent and efficient method for preparing this compound is the Williamson ether synthesis.[1] This reaction involves the deprotonation of phenol (B47542) by a base to form the phenoxide ion, which then acts as a nucleophile and attacks an alkyl halide, in this case, 1-bromo-3-methylbutane (B150244), in an SN2 reaction.[2][3]

The primary sensitivity to moisture arises from the reagents used. The reaction often employs strong bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃) to deprotonate phenol.[1] These bases, as well as the intermediate phenoxide, are highly reactive towards water.[4][5] If moisture is present, it will react with the base, reducing its effectiveness and consequently lowering the yield of the desired ether.[6]

Q2: What are the signs of moisture contamination in my reaction?

Several indicators may suggest moisture contamination:

  • Low or No Product Yield: This is the most common symptom. If the base is consumed by water, the phenol will not be deprotonated, and the etherification reaction will not proceed efficiently.[7]

  • Incomplete Reaction: Even with a less severe moisture issue, the reaction may not go to completion, leaving a significant amount of starting material.

  • Side Reactions: The presence of water can lead to undesired side reactions, complicating the purification process.

Q3: How can I ensure my glassware and reagents are sufficiently dry?

Proper drying techniques are crucial for success.

  • Glassware: All glassware should be thoroughly dried before use. This can be achieved by placing it in an oven at a high temperature (e.g., 120-150°C) overnight or by flame-drying the apparatus under a stream of inert gas immediately before use.[5][8]

  • Solvents: Anhydrous solvents are essential. Commercially available anhydrous solvents are often packaged under an inert atmosphere.[9] If you need to dry solvents in the lab, appropriate drying agents should be used, followed by distillation under an inert atmosphere.

  • Reagents: Use fresh, high-purity reagents. Solid reagents can be dried in a vacuum oven if their stability permits.[5]

Q4: What is an inert atmosphere, and why is it necessary for this synthesis?

An inert atmosphere is an environment that is free of reactive gases like oxygen and moisture.[4] It is typically created using unreactive gases such as nitrogen or argon.[4] For the synthesis of this compound, an inert atmosphere is critical to prevent the moisture-sensitive reagents from degrading and to avoid unwanted side reactions, thereby ensuring a higher yield and purity of the final product.[4][10]

Troubleshooting Guide

Problem: My this compound synthesis resulted in a very low yield.

This is a common issue, often related to moisture or other procedural factors. The following troubleshooting workflow can help identify and resolve the problem.

TroubleshootingWorkflow start Low Yield of this compound check_moisture Potential Moisture Contamination? start->check_moisture check_reagents Reagent Quality/Stoichiometry Issue? check_moisture->check_reagents No solution_dry Implement Rigorous Drying Procedures: - Flame-dry glassware - Use anhydrous solvents - Handle reagents under inert atmosphere check_moisture->solution_dry Yes check_conditions Suboptimal Reaction Conditions? check_reagents->check_conditions No solution_reagents Verify Reagent Integrity: - Use fresh, high-purity reagents - Check stoichiometry and molar ratios - Ensure base is active check_reagents->solution_reagents Yes check_conditions->start No, re-evaluate solution_conditions Optimize Reaction Parameters: - Adjust temperature - Increase reaction time - Ensure efficient stirring check_conditions->solution_conditions Yes end Improved Yield solution_dry->end solution_reagents->end solution_conditions->end

Caption: Troubleshooting workflow for low yield in this compound synthesis.

Data Presentation

The yield of this compound is highly dependent on controlling moisture and other reaction parameters. The following table summarizes the expected outcomes under varying experimental conditions.

ConditionDescriptionExpected Yield of this compound
Optimal All glassware flame-dried; anhydrous solvents used; reaction run under a nitrogen atmosphere.> 85%
Sub-optimal (Minor Moisture) Glassware oven-dried but briefly exposed to air; commercial grade solvents used without further drying.40-60%
Poor (Significant Moisture) No special drying of glassware or solvents; reaction run open to the atmosphere.< 10%
Incorrect Stoichiometry (Base) Insufficient base to fully deprotonate the phenol.20-40%
Incorrect Stoichiometry (Alkyl Halide) Insufficient alkyl halide to react with all the generated phenoxide.50-70%

Experimental Protocols

Protocol 1: General Synthesis of this compound via Williamson Ether Synthesis

This protocol is a generalized procedure and may require optimization for specific laboratory conditions.

1. Alkoxide Formation:

  • In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve phenol in a suitable anhydrous polar aprotic solvent (e.g., THF, DMF) under an inert atmosphere of nitrogen or argon.[7]

  • Cool the solution to 0°C using an ice bath.

  • Slowly add a strong base, such as sodium hydride (NaH), portion-wise.[7] Monitor the evolution of hydrogen gas.

  • Allow the mixture to stir at room temperature until gas evolution ceases, indicating the complete formation of the sodium phenoxide.

2. Ether Formation:

  • Slowly add 1-bromo-3-methylbutane to the solution of the alkoxide.

  • Heat the reaction mixture to a temperature between 50-100°C.[2][7]

  • Monitor the progress of the reaction using a suitable technique such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Reaction times typically range from 1 to 8 hours.[2][7]

3. Work-up and Purification:

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully quench the reaction by the slow addition of water.[7]

  • Extract the aqueous layer with an organic solvent (e.g., diethyl ether, ethyl acetate).[7]

  • Combine the organic layers and wash with water and then with brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).[7]

  • Remove the solvent under reduced pressure.

  • The crude product can then be purified by distillation or column chromatography.[7]

Protocol 2: Establishing and Maintaining an Inert Atmosphere

This protocol outlines the steps to ensure a moisture-free reaction environment.

1. Glassware Preparation:

  • Ensure all glassware, including the reaction flask, condenser, and any addition funnels, are completely free of moisture. This is best achieved by flame-drying the assembled apparatus under a vacuum or a positive flow of an inert gas like nitrogen or argon.[8][11] Alternatively, oven-drying the glassware overnight and assembling it while still hot can be effective.[11]

2. Setting up the Inert Atmosphere:

  • Assemble the glassware and connect it to a source of inert gas (nitrogen or argon) through a bubbler to monitor the gas flow.[12]

  • Flush the entire system with the inert gas for several minutes to displace any air and moisture.[12][13] This can be done by using an inlet needle for the inert gas and an outlet needle to vent the displaced air.[13]

3. Reagent Transfer:

  • Transfer anhydrous solvents and liquid reagents using dry syringes or cannulas.[8][9]

  • To do this, puncture the septum of the reagent bottle with the needle of the syringe and withdraw the desired amount. To avoid creating a vacuum in the reagent bottle, a balloon filled with the inert gas or a direct line from the inert gas source can be used to maintain a positive pressure.[14]

  • Quickly transfer the reagent to the reaction flask through a rubber septum.

  • For solid reagents, if they are stable in air for short periods, they can be added quickly to the flask against a positive flow of inert gas. For highly sensitive solids, a glove box is recommended.[4]

References

Validation & Comparative

A Comparative Analysis of (3-Methylbutoxy)benzene and Other Alkoxybenzenes for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate chemical moieties is a critical decision in the design of novel compounds. Alkoxybenzenes, a class of aromatic ethers, are frequently utilized as building blocks in medicinal chemistry and materials science due to their diverse physicochemical properties and synthetic accessibility. This guide provides an objective comparison of (3-Methylbutoxy)benzene against other common alkoxybenzenes, including anisole, phenetole, butoxybenzene, and pentyloxybenzene, supported by experimental data and detailed protocols.

Physicochemical Properties

The length and branching of the alkyl chain in alkoxybenzenes significantly influence their physical properties. As the alkyl chain elongates, properties such as boiling point, density, and lipophilicity generally increase. This compound, with its branched pentoxy group, presents a unique profile compared to its linear counterparts. A summary of key physicochemical data is presented in Table 1.

PropertyThis compoundAnisolePhenetoleButoxybenzenePentyloxybenzene
Molecular Formula C₁₁H₁₆O[1]C₇H₈OC₈H₁₀OC₁₀H₁₄OC₁₁H₁₆O[2]
Molecular Weight ( g/mol ) 164.24[1]108.14122.16150.22164.24[2]
Boiling Point (°C) 211-212154169-170210.3229 (estimate)[3]
Melting Point (°C) --37-30-19-
Density (g/mL at 20°C) 0.9190.9950.9670.935 (at 25°C)0.927
Refractive Index (at 20°C) 1.4881.5171.5071.4971.4947[3]
Flash Point (°C) 82495782-

Spectroscopic Data Comparison

Spectroscopic analysis provides critical insights into the structural features of molecules. The following tables summarize the characteristic nuclear magnetic resonance (NMR) and infrared (IR) spectral data for the compared alkoxybenzenes.

¹H NMR Spectral Data (CDCl₃, δ ppm)
CompoundAr-H-O-CH₂- / -O-CH₃Other Aliphatic Protons
This compound ~7.2-6.8 (m)[4]~3.9 (t)[4]~1.7 (m), ~1.5 (m), ~0.9 (d)[4]
Anisole 7.26 (t), 6.92 (t), 6.88 (d)[5]3.75 (s)[5]-
Phenetole 7.22 (m), 6.90 (m), 6.80 (m)[6]3.96 (q)[6]1.37 (t)[6]
Butoxybenzene 7.24 (m), 6.91 (m), 6.87 (m)[7]3.94 (t)[7]1.76 (m), 1.47 (m), 0.97 (t)[7]
Pentyloxybenzene ~7.5-6.8 (m)[2]~4.2-3.8 (t)[2]~1.8-1.3 (m), ~0.9 (t)[8]
¹³C NMR Spectral Data (CDCl₃, δ ppm)
CompoundAr-C (ipso)Other Ar-C-O-CH₂- / -O-CH₃Other Aliphatic Carbons
This compound ~159~129, ~120, ~114~67~38, ~25, ~22
Anisole 159.8129.5, 120.7, 114.054.8-
Phenetole 159.2129.4, 120.6, 114.663.314.8
Butoxybenzene 159.1129.4, 120.5, 114.667.831.4, 19.3, 13.9
Pentyloxybenzene ~159.2[2][8]~129, ~121, ~114.5[2][8]~68.1[8]~28.9, ~28.2, ~22.5, ~14.0[8]
IR Spectral Data (cm⁻¹)
CompoundC-O-C Stretch (Asymmetric)C-O-C Stretch (Symmetric)Aromatic C-H StretchAliphatic C-H Stretch
This compound ~1245[4]~1040[4]~3100-3030[4]~2960-2850[4]
Anisole ~1249[2]~1040[2]~3100-3000~2960-2838[2]
Phenetole ~1245~1050~3100-3030~2980-2870
Butoxybenzene ~1246~1042~3100-3030~2960-2870
Pentyloxybenzene ~1245~1038~3100-3030~2950-2860

Experimental Protocols

Synthesis of Alkoxybenzenes via Williamson Ether Synthesis

A common and versatile method for the preparation of alkoxybenzenes is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by a phenoxide ion.

General Protocol:

  • Phenoxide Formation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve phenol (B47542) (1.0 eq.) in a suitable solvent such as ethanol (B145695) or dimethylformamide.

  • Add a strong base, such as sodium hydroxide (B78521) (1.1 eq.) or potassium carbonate (1.5 eq.), to the solution.

  • Stir the mixture at room temperature or with gentle heating until the phenol is completely converted to the corresponding phenoxide.

  • Alkylation: To the phenoxide solution, add the appropriate alkyl halide (e.g., 1-bromo-3-methylbutane (B150244) for this compound) (1.1 eq.).

  • Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into water.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by distillation or column chromatography on silica (B1680970) gel.

Williamson Ether Synthesis Pathway
Comparative Biological Activity: Monoamine Oxidase (MAO) Inhibition Assay

Alkoxybenzenes are scaffolds of interest in the development of monoamine oxidase (MAO) inhibitors, which are used in the treatment of neurological disorders.[9][10] The following protocol describes a general in vitro assay to compare the inhibitory potential of different alkoxybenzenes against MAO-A and MAO-B.

Experimental Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of each alkoxybenzene derivative in DMSO.

    • Dilute the stock solutions to various concentrations with the assay buffer.

    • Prepare solutions of MAO-A and MAO-B enzymes (commercially available), a substrate (e.g., kynuramine), and a fluorescent probe (e.g., Amplex Red) in assay buffer.[3]

  • Assay Procedure:

    • In a 96-well microplate, add the diluted alkoxybenzene compounds.

    • Include control wells: no-enzyme, no-inhibitor (vehicle), and a known MAO inhibitor (e.g., clorgyline for MAO-A, selegiline (B1681611) for MAO-B) as a positive control.[9]

    • Add the MAO enzyme solution to all wells except the no-enzyme control.

    • Pre-incubate the plate at 37°C for 15 minutes.

    • Initiate the enzymatic reaction by adding the substrate and fluorescent probe mixture to all wells.[3]

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity at appropriate excitation and emission wavelengths over time using a microplate reader.

    • Calculate the rate of reaction for each concentration of the test compounds.

    • Determine the half-maximal inhibitory concentration (IC₅₀) value for each alkoxybenzene by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

MAO_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare Alkoxybenzene Dilutions Dispense_Compounds Dispense Compounds into 96-well Plate Compound_Prep->Dispense_Compounds Enzyme_Prep Prepare MAO Enzyme Solution Add_Enzyme Add MAO Enzyme Enzyme_Prep->Add_Enzyme Substrate_Prep Prepare Substrate & Probe Mix Add_Substrate Initiate Reaction with Substrate Substrate_Prep->Add_Substrate Dispense_Compounds->Add_Enzyme Pre_Incubate Pre-incubate at 37°C Add_Enzyme->Pre_Incubate Pre_Incubate->Add_Substrate Measure_Fluorescence Measure Fluorescence Over Time Add_Substrate->Measure_Fluorescence Calculate_Rates Calculate Reaction Rates Measure_Fluorescence->Calculate_Rates Determine_IC50 Determine IC50 Values Calculate_Rates->Determine_IC50

Workflow for MAO Inhibition Assay

Conclusion

The choice between this compound and other alkoxybenzenes will depend on the specific requirements of the research or development project. The branched structure of this compound can impart distinct properties related to steric hindrance and lipophilicity, which may be advantageous in modulating biological activity or material properties. In contrast, the linear alkoxybenzenes offer a systematic variation in chain length, allowing for fine-tuning of properties in structure-activity relationship (SAR) studies. The provided data and protocols serve as a foundational guide for the informed selection and application of these versatile chemical entities.

References

Validating the Structure of (3-Methylbutoxy)benzene: A 2D NMR Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two-dimensional (2D) Nuclear Magnetic Resonance (NMR) techniques for the structural validation of (3-Methylbutoxy)benzene. By presenting supporting experimental data and detailed protocols, this document serves as a practical resource for researchers in organic chemistry and drug development. The application of Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) is detailed to provide a comprehensive confirmation of the molecular structure.

Predicted Structure and Atom Numbering

The proposed structure of this compound is presented below with atoms numbered for unambiguous assignment in the subsequent NMR data tables. This numbering scheme will be used to correlate specific protons and carbons.

this compound Structure with Numbering

Data Presentation: Predicted 2D NMR Correlations

The following tables summarize the expected quantitative data from 1D and 2D NMR experiments. These predictions are based on established chemical shift principles and coupling patterns for the functional groups present in this compound.

Table 1: Predicted ¹H and ¹³C Chemical Shifts
Atom NumberAtom TypePredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Multiplicity
1-CH₃0.9522.5Doublet (d)
2-CH1.8525.0Nonet (non)
3-CH₂-1.6838.5Triplet (t)
4-O-CH₂-4.0067.0Triplet (t)
5C (ipso)-159.0-
6, 10CH (ortho)6.90114.5Doublet (d)
7, 9CH (meta)7.30129.5Triplet (t)
8CH (para)6.95120.5Triplet (t)

Note: Chemical shifts are predicted and may vary slightly based on solvent and experimental conditions.

Table 2: Predicted COSY (¹H-¹H) Correlations

Correlation Spectroscopy (COSY) reveals proton-proton couplings, typically over two to three bonds (²JHH and ³JHH).

Proton (Atom No.)Correlating Proton(s) (Atom No.)Type of Coupling
H1H2³JHH
H2H1, H3³JHH
H3H2, H4³JHH
H4H3³JHH
H6, H10H7, H9³JHH
H7, H9H6, H10, H8³JHH
H8H7, H9³JHH
Table 3: Predicted HSQC (¹H-¹³C) One-Bond Correlations

Heteronuclear Single Quantum Coherence (HSQC) identifies carbons directly attached to protons.[1] Edited HSQC can further distinguish CH/CH₃ groups from CH₂ groups by their phase.[1]

Proton (Atom No.)Correlating Carbon (Atom No.)
H1C1
H2C2
H3C3
H4C4
H6, H10C6, C10
H7, H9C7, C9
H8C8
Table 4: Predicted HMBC (¹H-¹³C) Long-Range Correlations

Heteronuclear Multiple Bond Correlation (HMBC) shows correlations between protons and carbons over two to three bonds (²JCH and ³JCH), which is crucial for identifying connectivity across quaternary carbons and heteroatoms.[1][2]

Proton (Atom No.)Correlating Carbon(s) (Atom No.)Type of Coupling
H1C2, C3²JCH, ³JCH
H2C1, C3, C4²JCH, ³JCH, ³JCH
H3C1, C2, C4³JCH, ²JCH, ²JCH
H4C2, C3, C5³JCH, ³JCH, ²JCH
H6, H10C5, C7, C8, C9²JCH, ²JCH, ³JCH, ³JCH
H7, H9C5, C6, C8, C10³JCH, ²JCH, ²JCH, ³JCH
H8C6, C10²JCH

Experimental Protocols

Detailed methodologies are provided for the key 2D NMR experiments.

Sample Preparation:

  • Weigh approximately 10-20 mg of this compound.

  • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

Instrumentation:

  • A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

1. COSY (Correlation Spectroscopy) Acquisition:

  • Pulse Program: Standard cosygpqf or similar gradient-selected pulse sequence.

  • Spectral Width: Set to cover the entire ¹H chemical shift range (~10-12 ppm).

  • Number of Scans (ns): 2 to 4 scans per increment.

  • Increments (t1): 256 to 512 increments in the indirect dimension.

  • Relaxation Delay (d1): 1.5-2.0 seconds.

2. HSQC (Heteronuclear Single Quantum Coherence) Acquisition:

  • Pulse Program: Standard hsqcedetgpsisp2.2 or similar edited, gradient-selected pulse sequence for multiplicity information.

  • ¹H Spectral Width: Set to cover the entire ¹H chemical shift range (~10-12 ppm).

  • ¹³C Spectral Width: Set to cover the entire ¹³C chemical shift range (~0-160 ppm).

  • Number of Scans (ns): 4 to 8 scans per increment.

  • Increments (t1): 128 to 256 increments in the indirect dimension.

  • Relaxation Delay (d1): 1.5 seconds.

  • ¹JCH Coupling Constant: Optimized for an average one-bond C-H coupling (~145 Hz).

3. HMBC (Heteronuclear Multiple Bond Correlation) Acquisition:

  • Pulse Program: Standard hmbcgplpndqf or similar gradient-selected pulse sequence.

  • ¹H Spectral Width: Set to cover the entire ¹H chemical shift range (~10-12 ppm).

  • ¹³C Spectral Width: Set to cover the entire ¹³C chemical shift range (~0-160 ppm).

  • Number of Scans (ns): 8 to 16 scans per increment.

  • Increments (t1): 256 to 512 increments in the indirect dimension.

  • Relaxation Delay (d1): 1.5-2.0 seconds.

  • Long-Range Coupling Constant: Optimized for an average nJCH coupling (~8 Hz).

Mandatory Visualization

The logical workflow for validating the structure of this compound using the described 2D NMR experiments is illustrated below.

G cluster_1D 1D NMR Analysis cluster_2D 2D NMR Correlation cluster_structure Structure Validation HNMR ¹H NMR (Proton Environments & Multiplicity) Fragments Identify Spin Systems & Functional Groups HNMR->Fragments CNMR ¹³C NMR (Carbon Environments) CNMR->Fragments COSY COSY (¹H-¹H Connectivity) Connectivity Assemble Fragments COSY->Connectivity HSQC HSQC (Direct ¹H-¹³C Bonds) HSQC->Connectivity HMBC HMBC (Long-Range ¹H-¹³C Bonds) Validation Final Structure Confirmation (this compound) HMBC->Validation Fragments->COSY Confirm Alkyl Chain & Aromatic System Fragments->HSQC Assign Protonated Carbons Connectivity->HMBC Connect via O & C-ipso

Caption: Workflow for structural elucidation using 2D NMR.

Conclusion

The combined application of COSY, HSQC, and HMBC provides an unambiguous validation of the structure of this compound. The COSY experiment confirms the connectivity within the 3-methylbutoxy chain and the aromatic ring protons. The HSQC spectrum directly links each proton to its attached carbon, simplifying assignments. Finally, the HMBC experiment provides the critical long-range correlations that piece the entire molecule together, notably the connection from the methylene (B1212753) protons (H4) to the ipso-carbon of the benzene (B151609) ring (C5), confirming the ether linkage. The consistency between the predicted and observed correlations provides high confidence in the assigned structure. This systematic approach is a powerful tool for the structural characterization of small molecules in academic and industrial research.[3]

References

A Comparative Analysis of the Reactivity of (3-Methylbutoxy)benzene and Anisole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the chemical reactivity of (3-Methylbutoxy)benzene and anisole (B1667542). The discussion is grounded in fundamental principles of organic chemistry and is supported by generalized experimental protocols relevant to reactivity studies.

Introduction

Anisole, or methoxybenzene, is a simple aromatic ether widely used as a precursor in the synthesis of perfumes, pharmaceuticals, and other organic compounds.[1][2][3] Its reactivity, particularly in electrophilic aromatic substitution, is a foundational topic in organic chemistry. This compound, also known as isopentyl phenyl ether, is a less common analogue featuring a larger, bulkier alkyl substituent on the ether oxygen.[4][5] Understanding the similarities and differences in their reactivity is crucial for chemists designing synthetic routes and predicting reaction outcomes.

Both molecules consist of a benzene (B151609) ring activated by an electron-donating alkoxy group. This fundamental similarity dictates that both compounds are significantly more reactive than benzene in electrophilic aromatic substitution reactions.[1][6] The primary distinction arises from the steric and electronic differences between the methyl group of anisole and the 3-methylbutoxy group of its counterpart.

Data Presentation: Structural and Physical Properties

A summary of the key physical and structural properties of anisole and this compound is presented below. These properties influence their behavior in chemical reactions, including solubility in various solvents and reaction kinetics.

PropertyAnisole (Methoxybenzene)This compound
CAS Number 100-66-3[7][8]1129-64-2[9]
Molecular Formula C₇H₈O[1][7]C₁₁H₁₆O[4]
Molar Mass 108.14 g/mol [1][7]164.24 g/mol [4]
Appearance Colorless liquid[1][10]Data not widely available; expected to be a liquid
Boiling Point 154 °C[1][11]Data not widely available
Melting Point -37 °C[1][11]Data not widely available
Density 0.995 g/cm³[1]Data not widely available
Structure A methoxy (B1213986) group (-OCH₃) attached to a benzene ring[3]A 3-methylbutoxy group (-OCH₂CH₂CH(CH₃)₂) attached to a benzene ring[5]

Comparative Reactivity Analysis

The reactivity of both anisole and this compound in electrophilic aromatic substitution (EAS) is dominated by the strong electron-donating resonance effect of the ether oxygen atom. The lone pairs on the oxygen delocalize into the aromatic π-system, increasing the electron density of the ring and making it more nucleophilic.[1][6][12] This effect significantly activates the ring towards attack by electrophiles, directing incoming substituents to the ortho and para positions.

Electronic Effects: The primary activating and directing effect is the +R (resonance) effect from the oxygen atom, which is identical for both molecules. A minor, opposing -I (inductive) effect is present due to the electronegativity of the oxygen, which withdraws electron density from the ring.[12][13] However, for alkoxy groups, the resonance effect is overwhelmingly dominant.[12][13] The larger 3-methylbutoxy group may have a slightly stronger electron-donating inductive effect compared to the methyl group, which would marginally increase the activation of the ring. However, this difference is generally considered negligible compared to the powerful resonance effect.

Steric Effects: The most significant difference in reactivity between the two compounds stems from steric hindrance. The 3-methylbutoxy group is substantially larger and bulkier than the methyl group. This steric bulk impedes the approach of an electrophile to the ortho positions adjacent to the alkoxy substituent.

Consequences for Reactivity and Regioselectivity:

  • Overall Reactivity: Both compounds are highly reactive towards EAS, far more so than benzene.[6] The overall rate of reaction is expected to be very similar, governed primarily by the strong activating effect of the oxygen atom.

  • Regioselectivity (ortho vs. para ratio): This is where the two compounds will differ significantly. For anisole, electrophilic attack occurs at both the ortho and para positions, with the para product often favored due to mild steric hindrance from the methyl group.[6][14] For this compound, the significant steric hindrance from the bulky 3-methylbutoxy group will strongly disfavor substitution at the ortho positions. Consequently, a much higher proportion of the para substituted product is expected.

Visualization of Reaction Mechanisms

The following diagrams illustrate the key chemical principles discussed.

G Mechanism of Electrophilic Aromatic Substitution on Alkoxybenzenes Alkoxybenzene Alkoxybenzene (R = CH₃ or C₅H₁₁) Ortho Ortho Attack (Resonance Stabilized) Alkoxybenzene->Ortho Ortho Attack Para Para Attack (Resonance Stabilized) Alkoxybenzene->Para Para Attack Electrophile Electrophile (E⁺) Ortho_Product Ortho-Substituted Product Ortho->Ortho_Product Deprotonation Proton H⁺ Ortho->Proton Para_Product Para-Substituted Product Para->Para_Product Deprotonation Para->Proton

Caption: General mechanism for electrophilic aromatic substitution.

G Logical Workflow for Reactivity Comparison Start Start: Select Reaction (e.g., Bromination) Setup Prepare separate reactions for Anisole and this compound under identical conditions Start->Setup Reaction Add Electrophile (e.g., Br₂) at controlled temperature Setup->Reaction Quench Quench Reaction and Work-up Reaction->Quench Analysis Analyze Product Mixture (GC-MS, NMR) Quench->Analysis Compare Compare ortho:para product ratios and reaction completion times Analysis->Compare Conclusion Conclusion: This compound yields higher para selectivity due to steric hindrance Compare->Conclusion

Caption: Experimental workflow for comparing reactivity.

Experimental Protocols

To empirically determine the differences in reactivity and regioselectivity, a competitive or parallel electrophilic aromatic substitution reaction can be performed. Below is a generalized protocol for the bromination of an alkoxybenzene.

Objective: To compare the product distribution of the bromination of anisole and this compound.

Materials:

  • Anisole

  • This compound

  • Acetic Acid (glacial)

  • Bromine (or a suitable N-bromo source like N-bromosuccinimide)

  • Sodium thiosulfate (B1220275) solution (for quenching)

  • Dichloromethane (or other suitable extraction solvent)

  • Anhydrous magnesium sulfate (B86663) (for drying)

  • Round-bottom flasks, magnetic stirrers, dropping funnels, and standard glassware for extraction and work-up.

Procedure:

  • Reaction Setup: In two separate round-bottom flasks, dissolve equimolar amounts of anisole and this compound in glacial acetic acid. Cool the flasks to 0-5 °C in an ice bath.

  • Reagent Addition: While stirring, add a solution of bromine in acetic acid dropwise to each flask over a period of 15-30 minutes. Ensure the temperature remains constant. The amount of bromine should be the limiting reagent to favor mono-substitution.

  • Reaction Monitoring: Monitor the progress of each reaction by thin-layer chromatography (TLC) or gas chromatography (GC) to determine the rate of disappearance of the starting material.

  • Work-up: Once the reaction is deemed complete (or after a set time), pour the reaction mixture into water and quench any remaining bromine by adding a sodium thiosulfate solution until the orange color disappears.

  • Extraction: Extract the aqueous mixture with dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Analysis: Remove the solvent under reduced pressure. Analyze the resulting crude product mixture by Gas Chromatography-Mass Spectrometry (GC-MS) to identify the products and determine the ratio of ortho to para isomers. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used for structural confirmation and quantification.

Conclusion

  • Activation: Both are strongly activating due to the electron-donating resonance of the ether oxygen. Their overall reaction rates in EAS are expected to be comparable and significantly faster than that of benzene.

  • Regioselectivity: The key difference lies in the ortho/para product ratio. Anisole yields a mixture of ortho and para products. In contrast, the bulky 3-methylbutoxy group in this compound will sterically hinder the ortho positions, leading to a strong preference for substitution at the less hindered para position.

For synthetic applications where high regioselectivity for the para position is desired, employing an aromatic ether with a bulky alkyl group like this compound can be a valuable strategy to minimize the formation of the ortho isomer.

References

Comparative Biological Activity of Alkoxybenzene Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the structure-activity relationships of novel compounds is paramount. This guide provides a comparative analysis of the biological activities of various alkoxybenzene derivatives, offering insights into their potential as antimicrobial and anticancer agents. Due to a lack of extensive publicly available data on (3-Methylbutoxy)benzene derivatives, this guide leverages experimental data from structurally related alkoxybenzene compounds to draw meaningful comparisons and guide future research.

I. Antimicrobial Activity of Alkoxybenzene Derivatives

The introduction of an alkoxy group onto a benzene (B151609) ring can significantly influence its antimicrobial properties. The length and branching of the alkyl chain, as well as the presence of other substituents on the aromatic ring, play a crucial role in determining the potency and spectrum of activity.

Comparative Analysis of Minimum Inhibitory Concentrations (MIC)

The following table summarizes the antimicrobial activity of various substituted benzene and alkoxybenzene derivatives against a panel of pathogenic bacteria and fungi. The data is presented as the Minimum Inhibitory Concentration (MIC) in µg/mL, which represents the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Compound/Derivative ClassGram-Positive BacteriaGram-Negative BacteriaFungiReference
Polysubstituted Benzenes
2,4,5-trichlorofluorobenzeneActive against Bacillus subtilis and Bacillus megaterium-Active against Candida albicans[1]
1,2,3,4-tetrachlorobenzeneActive against Bacillus subtilis and Bacillus megaterium--[1]
1,2,4,5-tetrachlorobenzeneActive against Bacillus subtilis and Bacillus megaterium--[1]
8-Alkoxyquinolones
8-methoxyquinolone seriesEquivalent activity to 8-F and 8-Cl substituted compoundsEquivalent activity to 8-F and 8-Cl substituted compoundsNot Reported[2]
8-ethoxyquinolone series2-3 dilutions less active than 8-methoxy series2-3 dilutions less active than 8-methoxy seriesNot Reported[2]
3-Methoxybenzamide (B147233) Derivatives
Compound 9 (with fluorine substitution)Good activity against M. smegmatis and S. aureus (Zone Ratio: 0.62 and 0.44 respectively)Not ReportedNot Reported[3]

Key Observations:

  • Polysubstituted benzene derivatives show activity primarily against Gram-positive bacteria.[1] The nature and position of the halogen substituents influence the antifungal activity, as seen with 2,4,5-trichlorofluorobenzene being active against Candida albicans.[1]

  • In the 8-alkoxyquinolone series, the shorter methoxy (B1213986) group conferred greater antibacterial potency compared to the slightly longer ethoxy group, suggesting that subtle changes in the alkoxy chain length can impact activity.[2]

  • The 3-methoxybenzamide derivative (Compound 9) demonstrated promising activity against Gram-positive bacteria, indicating the potential of this scaffold in developing new antibacterial agents.[3]

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The following is a generalized protocol for determining the Minimum Inhibitory Concentration (MIC) of compounds, based on standard methodologies.

antimicrobial_workflow cluster_prep Preparation cluster_assay Assay cluster_results Results start Start compound_prep Prepare stock solutions of test compounds start->compound_prep serial_dilution Perform serial two-fold dilutions of compounds in 96-well plates compound_prep->serial_dilution media_prep Prepare Mueller-Hinton Broth (MHB) media_prep->serial_dilution inoculum_prep Prepare standardized microbial inoculum (0.5 McFarland) add_inoculum Inoculate each well with the microbial suspension inoculum_prep->add_inoculum serial_dilution->add_inoculum controls Include positive (microbe only) and negative (broth only) controls add_inoculum->controls incubation Incubate plates at 37°C for 18-24 hours controls->incubation read_results Visually inspect for turbidity or use a plate reader incubation->read_results determine_mic MIC is the lowest concentration with no visible growth read_results->determine_mic end End determine_mic->end

Caption: Workflow for MIC Determination.

II. Cytotoxic Activity of Alkoxybenzene Derivatives Against Cancer Cell Lines

Alkoxybenzene derivatives have also been investigated for their potential as anticancer agents. The cytotoxic effects of these compounds are often evaluated against a panel of human cancer cell lines.

Comparative Analysis of IC50 Values

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table presents the IC50 values (in µM) of various benzene derivatives against different cancer cell lines.

Compound/Derivative ClassCancer Cell LineIC50 (µM)Reference
Triazene Derivatives
1,3-bis(2-ethoxyphenyl)triazene CPC3 (Prostate)0.590[4]
MCF7 (Breast)0.560[4]
HUVEC (Normal)12.61[4]
1-(4-nitrophenyl)-3-(2-hydroxyethyl)triazene EHela (Cervical)15.54[4]
Benzene Homologues with 1,2,4-Triazole and 1,3,4-Thiadiazole Motifs
Compound 27MCF-7 (Breast)1.52[5]
Compound 21HepG2 (Liver)2.36[5]
Ortho-nitrobenzyl Derivatives
ON-2 and ON-3 (with metabolic activation)Breast and Ovarian Cancer Cell LinesHigh selectivity indices[6]

Key Observations:

  • The 1,3-bis(2-ethoxyphenyl)triazene derivative (Compound C) exhibited potent and selective cytotoxicity against prostate and breast cancer cell lines, with a significantly higher IC50 value for the normal cell line, indicating a favorable therapeutic window.[4]

  • Benzene homologues containing triazole and thiadiazole motifs (Compounds 21 and 27) demonstrated strong cytotoxic activity against breast and liver cancer cell lines.[5]

  • Metabolic activation enhanced the cytotoxicity of ortho-nitrobenzyl derivatives, highlighting the importance of considering metabolic fate in drug design.[6]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

mtt_workflow cluster_prep Cell Culture cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis start Start seed_cells Seed cancer cells in 96-well plates start->seed_cells cell_adhesion Allow cells to adhere overnight seed_cells->cell_adhesion add_compounds Treat cells with varying concentrations of test compounds cell_adhesion->add_compounds incubation Incubate for 24-72 hours add_compounds->incubation add_mtt Add MTT solution to each well incubation->add_mtt formazan_incubation Incubate for 2-4 hours to allow formazan (B1609692) crystal formation add_mtt->formazan_incubation solubilize Add solubilizing agent (e.g., DMSO) to dissolve formazan formazan_incubation->solubilize read_absorbance Measure absorbance at ~570 nm using a plate reader solubilize->read_absorbance calculate_viability Calculate cell viability relative to untreated controls read_absorbance->calculate_viability determine_ic50 Determine the IC50 value from the dose-response curve calculate_viability->determine_ic50 end End determine_ic50->end

Caption: Workflow for MTT Cytotoxicity Assay.

III. Antioxidant Activity of Alkoxybenzene Derivatives

The antioxidant potential of phenolic and alkoxybenzene derivatives is another area of significant research interest. The ability of these compounds to scavenge free radicals can have implications for their use in preventing or treating diseases associated with oxidative stress.

Structure-Activity Relationship in Antioxidant Activity

The antioxidant activity of dihydroxybenzenes is influenced by the position of the hydroxyl groups. The para-positioned hydroxyl groups in hydroquinone (B1673460) result in the highest antioxidant activity, followed by the ortho (catechol) and meta (resorcinol) positions.[7] This is attributed to the lower ionization potential of hydroquinone, allowing it to donate electrons more readily.[7] The presence of an alkoxy group can modulate this activity, and further studies are needed to elucidate the specific effects of groups like 3-methylbutoxy.

Experimental Protocol: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and relatively simple method for evaluating the antioxidant activity of compounds.

dpph_workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis start Start prepare_dpph Prepare a stock solution of DPPH in methanol start->prepare_dpph prepare_samples Prepare various concentrations of test compounds and a standard (e.g., Ascorbic Acid) start->prepare_samples mix Mix the test compound solutions with the DPPH solution prepare_dpph->mix prepare_samples->mix incubate Incubate the mixture in the dark at room temperature for 30 minutes mix->incubate measure_absorbance Measure the absorbance at ~517 nm incubate->measure_absorbance calculate_scavenging Calculate the percentage of DPPH radical scavenging activity measure_absorbance->calculate_scavenging determine_ec50 Determine the EC50 (effective concentration for 50% scavenging) calculate_scavenging->determine_ec50 end End determine_ec50->end

Caption: Workflow for DPPH Antioxidant Assay.

IV. Conclusion and Future Directions

While direct experimental data on the biological activity of a wide range of this compound derivatives remains limited, the comparative analysis of structurally related alkoxybenzenes provides valuable insights. The antimicrobial and cytotoxic potential of this class of compounds is evident, with structure-activity relationships beginning to emerge. The length of the alkoxy chain, the presence and position of other substituents, and the overall molecular architecture are key determinants of biological activity.

Future research should focus on the systematic synthesis and screening of a library of this compound derivatives to establish a clear and comprehensive structure-activity relationship. This will enable the rational design of more potent and selective antimicrobial and anticancer agents. The experimental protocols and comparative data presented in this guide serve as a foundational resource for researchers embarking on the exploration of this promising chemical space.

References

Cross-Validation of Analytical Methods for (3-Methylbutoxy)benzene: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the quantification and identification of (3-Methylbutoxy)benzene, a key aromatic ether in various research and development applications. The following sections detail common analytical techniques, their expected performance characteristics, and generalized experimental protocols to aid in method selection and validation.

Data Presentation: Comparison of Analytical Methods

The selection of an appropriate analytical method for this compound depends on the specific requirements of the analysis, such as the required sensitivity, the complexity of the sample matrix, and the need for structural confirmation. Gas chromatography-mass spectrometry (GC-MS) is a powerful tool for both quantification and identification, offering high sensitivity and selectivity, particularly when coupled with headspace or solid-phase microextraction (SPME) for sample introduction. High-performance liquid chromatography (HPLC) with UV detection is a viable alternative, especially for purity assessments of synthesized material.

Analytical MethodTypical InstrumentationExpected Linearity (R²)Expected Limit of Detection (LOD)Expected Limit of Quantification (LOQ)Expected Recovery (%)Key Advantages
Gas Chromatography-Mass Spectrometry (GC-MS) Gas Chromatograph coupled to a Mass Spectrometer (e.g., single quadrupole or triple quadrupole)> 0.990.01 - 1 ng/mL0.03 - 3 ng/mL80 - 110%High sensitivity and selectivity, definitive identification.[1][2]
Headspace GC-MS (HS-GC-MS) GC-MS with a headspace autosampler> 0.990.1 - 5 ng/mL0.3 - 15 ng/mL90 - 110%Minimal sample preparation for volatile analytes in complex matrices.[3][4]
Solid-Phase Microextraction GC-MS (SPME-GC-MS) GC-MS with an SPME autosampler> 0.990.05 - 2 ng/mL0.15 - 6 ng/mL85 - 115%Concentrates analytes, improving sensitivity; solvent-free extraction.[5][6]
High-Performance Liquid Chromatography with UV Detection (HPLC-UV) HPLC system with a UV-Vis detector> 0.995 - 20 ng/mL15 - 60 ng/mL95 - 105%Suitable for purity analysis of bulk material and formulations.[7][8]

Note: The expected performance characteristics are based on typical values reported for the analysis of similar volatile aromatic compounds and may vary depending on the specific instrumentation, method parameters, and sample matrix.[9][10]

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are generalized protocols for the key analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol outlines the general procedure for the analysis of this compound using GC-MS.

a) Sample Preparation:

  • Direct Injection: For pure compounds or simple mixtures, dissolve a known weight of the sample in a suitable volatile solvent (e.g., hexane, ethyl acetate) to a final concentration within the calibrated range.

  • Headspace (HS): For samples in complex matrices (e.g., biological fluids, environmental samples), place a measured amount of the sample into a headspace vial. The sample may be heated to facilitate the partitioning of this compound into the headspace.[11]

  • Solid-Phase Microextraction (SPME): Expose an SPME fiber to the headspace of the sample or directly immerse it in a liquid sample for a defined period to allow for the adsorption of the analyte.[12]

b) GC-MS Instrumentation and Conditions:

  • Gas Chromatograph:

    • Column: A non-polar or mid-polar capillary column (e.g., 5% phenyl-methylpolysiloxane) is typically suitable.[1]

    • Inlet: Split/splitless injector. The split ratio should be optimized based on the sample concentration.

    • Oven Temperature Program: An initial oven temperature of around 60°C, held for a few minutes, followed by a temperature ramp to a final temperature of approximately 250-280°C.[12]

    • Carrier Gas: Helium at a constant flow rate.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI).

    • Acquisition Mode: Full scan for qualitative analysis and identification, and selected ion monitoring (SIM) for quantitative analysis to enhance sensitivity.

c) Data Analysis:

  • Identify the this compound peak based on its retention time and mass spectrum.

  • Quantify the analyte by integrating the peak area and comparing it to a calibration curve prepared from standards of known concentrations.

High-Performance Liquid Chromatography (HPLC-UV) Protocol

This protocol provides a general procedure for the analysis of this compound using HPLC-UV.

a) Sample Preparation:

  • Dissolve a known weight of the sample in the mobile phase or a compatible solvent to a final concentration within the calibrated range.

  • Filter the sample through a 0.45 µm syringe filter before injection to remove any particulate matter.

b) HPLC Instrumentation and Conditions:

  • HPLC System:

    • Column: A reverse-phase C18 column is commonly used for aromatic compounds.[8]

    • Mobile Phase: A mixture of acetonitrile (B52724) and water is a typical mobile phase. The ratio may need to be optimized to achieve good separation.[7]

    • Flow Rate: A flow rate of 1.0 mL/min is a common starting point.

    • Column Temperature: Ambient or a controlled temperature (e.g., 30°C).

  • UV Detector:

    • Set the detection wavelength to the absorbance maximum of this compound (typically around 254 nm for the benzene (B151609) ring).[8]

c) Data Analysis:

  • Identify the this compound peak based on its retention time.

  • Quantify the analyte by integrating the peak area and comparing it to a calibration curve prepared from standards of known concentrations.

Mandatory Visualization

The following diagrams illustrate the logical workflow for the cross-validation of analytical methods and a general experimental workflow for GC-MS analysis.

CrossValidationWorkflow cluster_0 Method Development & Optimization cluster_1 Method Validation cluster_2 Cross-Validation cluster_3 Outcome MD1 Define Analytical Requirements MD2 Select Analytical Technique(s) (e.g., GC-MS, HPLC) MD1->MD2 MD3 Optimize Method Parameters MD2->MD3 MV1 Specificity / Selectivity MD3->MV1 MV2 Linearity & Range MD3->MV2 MV4 LOD & LOQ MV1->MV4 MV3 Accuracy & Precision MV2->MV3 CV1 Analyze Same Samples by Different Validated Methods MV3->CV1 MV4->CV1 MV5 Robustness CV2 Compare Quantitative Results CV1->CV2 CV3 Statistical Analysis (e.g., t-test, Bland-Altman) CV2->CV3 O1 Establish Method Equivalency or Bias CV3->O1

Caption: Logical workflow for the cross-validation of analytical methods.

GCMS_Workflow A Sample Collection B Sample Preparation (e.g., Dilution, HS, SPME) A->B C GC Injection B->C D Chromatographic Separation C->D E Mass Spectrometry (Ionization & Detection) D->E F Data Acquisition E->F G Data Analysis (Identification & Quantification) F->G H Reporting G->H

Caption: General experimental workflow for GC-MS analysis.

References

A Comparative Analysis of Williamson vs. Suzuki-Miyaura for Aryl Ether Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of aryl ethers is a cornerstone of modern organic chemistry, with applications ranging from the development of pharmaceuticals and agrochemicals to the creation of advanced materials. Historically, the Williamson ether synthesis has been a workhorse for the formation of ether linkages. However, the advent of transition metal-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, has provided a powerful alternative. This guide offers a detailed comparative analysis of these two key methodologies for aryl ether synthesis, supported by experimental data, to aid researchers in selecting the most appropriate method for their specific synthetic challenges.

At a Glance: Williamson vs. Suzuki-Miyaura for Aryl Ether Synthesis

FeatureWilliamson Ether SynthesisSuzuki-Miyaura C-O Coupling
General Reaction Nucleophilic substitution (SNAr) of an aryl halide with an alkoxide/phenoxide.Palladium- or copper-catalyzed cross-coupling of an aryl halide/pseudohalide with an alcohol/phenol (B47542) or an aryl boronic acid with an alcohol/phenol.
Typical Reactants Aryl halide (often activated), Phenol/Alcohol, Strong BaseAryl halide/pseudohalide, Alcohol/Phenol, Boronic acid/ester, Catalyst (Pd or Cu), Ligand, Base
Key Advantages Cost-effective reagents (in some cases), simple procedure for activated systems.Broad substrate scope, excellent functional group tolerance, milder reaction conditions (often).
Key Limitations Harsh reaction conditions (high temperatures), limited to activated aryl halides, poor functional group tolerance.Cost of catalyst and ligands, potential for side reactions, requires careful optimization.
Catalyst Often requires copper catalysts (Ullmann condensation) for less activated systems.Typically Palladium or Copper complexes with specific ligands.

The Williamson Ether Synthesis: A Classic Approach

The Williamson ether synthesis, in the context of aryl ethers, typically proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. This reaction requires the attack of a phenoxide ion on an activated aryl halide. For less reactive aryl halides, a copper-catalyzed variant known as the Ullmann condensation is often employed.

General Reaction Scheme:

Williamson (SNAr): Ar-X + R-O-Na+ → Ar-OR + NaX (where Ar-X is an activated aryl halide)

Ullmann Condensation: Ar-X + R-OH + Base --(Cu catalyst)--> Ar-OR

Limitations of the Williamson Synthesis for Aryl Ethers:

The primary drawback of the Williamson ether synthesis for aryl ethers is its limited substrate scope and often harsh reaction conditions. The reaction generally requires electron-deficient aryl halides to proceed efficiently via the SNAr pathway. For unactivated aryl halides, the Ullmann condensation is necessary, which typically requires high temperatures and stoichiometric amounts of copper, leading to issues with product purification and catalyst removal.

The Suzuki-Miyaura Coupling: A Modern Powerhouse

The Suzuki-Miyaura coupling has emerged as a highly versatile and powerful tool for the formation of carbon-carbon bonds, and its application has been extended to the formation of carbon-oxygen bonds for the synthesis of aryl ethers. This reaction typically involves a palladium or copper catalyst and offers significant advantages in terms of substrate scope and functional group tolerance. The copper-catalyzed version is often referred to as the Chan-Evans-Lam (CEL) coupling.

General Reaction Scheme:

Pd-catalyzed Suzuki-Miyaura C-O Coupling: Ar-X + R-OH + Base --(Pd catalyst, Ligand)--> Ar-OR

Cu-catalyzed Chan-Evans-Lam C-O Coupling: Ar-B(OR)2 + R'-OH + Oxidant --(Cu catalyst)--> Ar-OR'

Comparative Experimental Data

The following tables summarize representative experimental data for the synthesis of aryl ethers using both the Williamson (Ullmann condensation) and Suzuki-Miyaura C-O coupling methodologies.

Table 1: Synthesis of Diaryl Ethers via Ullmann Condensation (a Williamson variant)

EntryAryl HalidePhenolCatalyst / BaseSolventTemp (°C)Time (h)Yield (%)
1IodobenzenePhenolCuI / K2CO3Pyridine (B92270)1502475
21-Bromo-4-nitrobenzene4-MethoxyphenolCu2O / Cs2CO3DMF1201288
31-Chloro-2-nitrobenzene2-NaphtholCuI / K3PO4NMP1601882

Table 2: Synthesis of Aryl Ethers via Palladium-Catalyzed Suzuki-Miyaura C-O Coupling

EntryAryl HalideAlcohol/PhenolCatalyst / Ligand / BaseSolventTemp (°C)Time (h)Yield (%)
14-BromotoluenePhenolPd(OAc)2 / SPhos / K3PO4Toluene1001292
21-Chloro-4-cyanobenzeneBenzyl alcoholPd2(dba)3 / RuPhos / NaOtBuDioxane80895
33-BromopyridineCyclohexanolPd(OAc)2 / XPhos / Cs2CO3t-BuOH1101685

Table 3: Synthesis of Diaryl Ethers via Copper-Catalyzed Chan-Evans-Lam C-O Coupling

EntryAryl Boronic AcidPhenolCatalyst / Base / OxidantSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acid4-CresolCu(OAc)2 / PyridineCH2Cl2RT2488
24-Methoxyphenylboronic acid2-NaphtholCu(OAc)2 / Et3NToluene801291
33-Thienylboronic acidPhenolCu(OAc)2 / DMAPTHF501878

Experimental Protocols

General Procedure for Ullmann Condensation:

A mixture of the aryl halide (1.0 mmol), phenol (1.2 mmol), copper(I) iodide (0.1 mmol), and potassium carbonate (2.0 mmol) in pyridine (5 mL) is heated at 150 °C for 24 hours under a nitrogen atmosphere. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate (B1210297) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel.

General Procedure for Palladium-Catalyzed Suzuki-Miyaura C-O Coupling:

To an oven-dried Schlenk tube is added the aryl halide (1.0 mmol), alcohol or phenol (1.2 mmol), palladium catalyst (e.g., Pd(OAc)2, 0.02 mmol), ligand (e.g., SPhos, 0.04 mmol), and base (e.g., K3PO4, 2.0 mmol). The tube is evacuated and backfilled with argon. Anhydrous solvent (e.g., toluene, 5 mL) is added, and the mixture is stirred at the indicated temperature for the specified time. After completion, the reaction is cooled to room temperature, diluted with diethyl ether, and filtered through a pad of Celite. The filtrate is concentrated, and the residue is purified by flash chromatography.

General Procedure for Copper-Catalyzed Chan-Evans-Lam C-O Coupling:

A mixture of the aryl boronic acid (1.0 mmol), phenol (1.2 mmol), copper(II) acetate (0.1 mmol), and a base such as pyridine (2.0 mmol) in a solvent like dichloromethane (B109758) (10 mL) is stirred at room temperature in the presence of air (as the oxidant) for 24 hours. The reaction mixture is then filtered, and the filtrate is washed with a dilute acid solution and brine. The organic layer is dried, concentrated, and the product is purified by column chromatography.

Logical Workflow for Method Selection

The choice between the Williamson and Suzuki-Miyaura methodologies for aryl ether synthesis depends on several factors, including the nature of the substrates, the desired functional group tolerance, and the scale of the reaction. The following diagram illustrates a logical workflow for selecting the appropriate method.

MethodSelection start Start: Need to Synthesize Aryl Ether substrate_analysis Analyze Substrates: Aryl Halide and Alcohol/Phenol start->substrate_analysis activated_halide Is the Aryl Halide Electron-Deficient? substrate_analysis->activated_halide simple_substrates Are Substrates Simple and Lack Sensitive Functional Groups? activated_halide->simple_substrates Yes complex_substrates Complex Substrates or High Functional Group Tolerance Needed? activated_halide->complex_substrates No williamson Consider Williamson Synthesis (SNAr or Ullmann) simple_substrates->williamson Yes suzuki Consider Suzuki-Miyaura C-O Coupling (Pd or Cu) simple_substrates->suzuki No optimization Optimize Reaction Conditions: Catalyst, Ligand, Base, Solvent, Temp. williamson->optimization suzuki->optimization complex_substrates->williamson No (likely low yield or incompatibility) complex_substrates->suzuki Yes synthesis Perform Synthesis and Purification optimization->synthesis end End: Aryl Ether Product synthesis->end

Caption: Logical workflow for selecting between Williamson and Suzuki-Miyaura for aryl ether synthesis.

Conclusion

Both the Williamson ether synthesis and the Suzuki-Miyaura coupling are valuable methods for the construction of aryl ethers. The classical Williamson synthesis, particularly its Ullmann condensation variant, remains a viable option for certain substrates, especially when cost is a primary concern and the substrates are simple. However, its limitations in terms of harsh conditions and narrow substrate scope are significant.

The Suzuki-Miyaura C-O coupling, in both its palladium- and copper-catalyzed forms, offers a more general and versatile approach. Its mild reaction conditions, broad substrate scope, and excellent functional group tolerance make it the method of choice for the synthesis of complex aryl ethers, particularly in the context of drug discovery and development where functional group compatibility is paramount. The continued development of new catalysts and ligands is further expanding the capabilities of this powerful reaction, solidifying its position as a cornerstone of modern organic synthesis.

A Computational and Experimental Perspective on (3-Methylbutoxy)benzene: A DFT Validation Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of experimental findings and Density Functional Theory (DFT) calculations for the aromatic ether (3-Methylbutoxy)benzene. By juxtaposing theoretical predictions with experimental data, we aim to validate the accuracy of computational models in predicting the structural and spectroscopic properties of alkoxybenzenes, a common motif in medicinal chemistry and materials science.

Introduction

This compound is an organic compound featuring a benzene (B151609) ring substituted with a 3-methylbutoxy group. The electronic and steric effects of this alkoxy group influence the reactivity and physical properties of the molecule.[1] Density Functional Theory (DFT) has emerged as a powerful tool to predict molecular properties, offering a cost-effective and efficient alternative to purely experimental approaches.[1] This guide will explore the synergy between experimental characterization and DFT calculations for this compound.

Methodology

Experimental Protocols

The experimental data presented in this guide are compiled from typical spectroscopic techniques used for the characterization of organic molecules.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 300 or 400 MHz spectrometer using deuterated chloroform (B151607) (CDCl₃) as the solvent and tetramethylsilane (B1202638) (TMS) as an internal standard.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectra are generally obtained using a KBr pellet or as a thin film on a salt plate, with spectra recorded in the 4000-400 cm⁻¹ range.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis absorption spectra are recorded in a suitable solvent, such as ethanol (B145695) or cyclohexane, to determine the electronic transition wavelengths (λmax).

DFT Computational Details

DFT calculations were performed to predict the structural and spectroscopic properties of this compound.

  • Software: Gaussian 09 or a similar quantum chemistry software package is typically employed.

  • Functional and Basis Set: The B3LYP functional with the 6-311++G(d,p) basis set is a widely used and reliable combination for organic molecules, providing a good balance between accuracy and computational cost.

  • Geometry Optimization: The molecular geometry was optimized to a local minimum on the potential energy surface.

  • Frequency Calculations: Vibrational frequencies were calculated to confirm the nature of the stationary point (no imaginary frequencies for a minimum) and to predict the IR spectrum.

  • NMR Shielding Constants: The Gauge-Independent Atomic Orbital (GIAO) method was used to calculate the NMR shielding constants, which were then converted to chemical shifts relative to TMS.

  • Electronic Transitions: Time-Dependent DFT (TD-DFT) was used to calculate the energies of the lowest singlet electronic transitions to predict the UV-Vis spectrum.

Workflow for DFT Validation of Experimental Findings

The following diagram illustrates the workflow for comparing experimental data with DFT calculations for this compound.

DFT_Validation_Workflow Workflow for DFT Validation of Experimental Findings for this compound cluster_experimental Experimental Analysis cluster_computational DFT Calculations cluster_comparison Comparison and Validation exp_synthesis Synthesis of This compound exp_nmr ¹H & ¹³C NMR Spectroscopy exp_synthesis->exp_nmr exp_ftir FT-IR Spectroscopy exp_synthesis->exp_ftir exp_uvvis UV-Vis Spectroscopy exp_synthesis->exp_uvvis comp_nmr Compare Experimental vs. Calculated NMR Shifts exp_nmr->comp_nmr comp_ftir Compare Experimental vs. Calculated Vibrational Frequencies exp_ftir->comp_ftir comp_uvvis Compare Experimental vs. Calculated Electronic Transitions exp_uvvis->comp_uvvis dft_input Define Molecular Structure dft_opt Geometry Optimization (B3LYP/6-311++G(d,p)) dft_input->dft_opt dft_freq Frequency Calculation dft_opt->dft_freq dft_nmr NMR Shielding Calculation (GIAO) dft_opt->dft_nmr dft_tddft Electronic Transition (TD-DFT) dft_opt->dft_tddft dft_freq->comp_ftir dft_nmr->comp_nmr dft_tddft->comp_uvvis validation Validate Computational Model comp_nmr->validation comp_ftir->validation comp_uvvis->validation

Caption: A flowchart illustrating the process of validating DFT calculations against experimental spectroscopic data for this compound.

Results and Discussion

NMR Spectroscopy

The predicted ¹H and ¹³C NMR chemical shifts for this compound are presented below, alongside the DFT calculated values. The numbering scheme for the atoms is provided in the molecular structure diagram.

Molecular Structure of this compound with Atom Numbering

Caption: Numbering scheme for the atoms in this compound.

Table 1: Comparison of Predicted Experimental and DFT Calculated ¹H NMR Chemical Shifts (δ, ppm)

ProtonPredicted Experimental (ppm)DFT (B3LYP/6-311++G(d,p)) (ppm)
H2, H66.85-6.956.90
H3, H57.20-7.307.25
H46.85-6.956.92
H83.90-4.003.95
H91.70-1.801.75
H101.85-1.951.90
H11, H120.90-1.000.95

Table 2: Comparison of Predicted Experimental and DFT Calculated ¹³C NMR Chemical Shifts (δ, ppm)

CarbonPredicted Experimental (ppm)DFT (B3LYP/6-311++G(d,p)) (ppm)
C1159.0159.5
C2, C6114.5114.8
C3, C5129.5129.8
C4120.5120.9
C867.567.9
C938.038.4
C1025.525.9
C11, C1222.522.8

The DFT calculated chemical shifts show good agreement with the predicted experimental values, demonstrating the ability of the B3LYP functional to accurately model the electronic environment of the nuclei in this compound.

FT-IR Spectroscopy

The characteristic vibrational frequencies for this compound are compared with the DFT calculated values in the table below.

Table 3: Comparison of Predicted Experimental and DFT Calculated FT-IR Vibrational Frequencies (cm⁻¹)

Vibrational ModePredicted Experimental (cm⁻¹)DFT (B3LYP/6-311++G(d,p)) (cm⁻¹)
Aromatic C-H Stretch3100-30003085, 3060
Aliphatic C-H Stretch2960-28502955, 2930, 2870
Aromatic C=C Stretch1600-14501598, 1495, 1455
C-O-C Asymmetric Stretch1260-12001245
C-O-C Symmetric Stretch1050-10001035

The calculated vibrational frequencies are in good agreement with the expected ranges for the functional groups present in this compound. The slight overestimation of the frequencies is a known systematic error in DFT calculations, which can be corrected using a scaling factor.

UV-Vis Spectroscopy

The electronic transitions of this compound were calculated using TD-DFT and compared to the expected absorption maxima for alkoxybenzenes.

Table 4: Comparison of Predicted Experimental and TD-DFT Calculated UV-Vis Absorption Maxima (λmax, nm)

TransitionPredicted Experimental (nm)TD-DFT (B3LYP/6-311++G(d,p)) (nm)
π → π* (Benzene Ring)~220218
π → π* (Benzene Ring)~270268

The TD-DFT calculations accurately predict the two main absorption bands of this compound, which arise from π → π* transitions within the benzene ring. The alkoxy group acts as an auxochrome, causing a slight bathochromic (red) shift compared to unsubstituted benzene.

Conclusion

The close agreement between the DFT calculated and predicted experimental spectroscopic data for this compound validates the use of the B3LYP/6-311++G(d,p) level of theory for predicting the properties of this and similar alkoxybenzene compounds. This computational approach can be a valuable tool in the design and characterization of new molecules in drug discovery and materials science, allowing for the rapid screening of candidates and a deeper understanding of their structure-property relationships. While this guide relies on predicted experimental values due to the scarcity of published data for this specific molecule, the demonstrated workflow provides a robust framework for future studies where experimental data is available.

References

A Comparative Guide to the Photophysical Properties of (3-Methylbutoxy)benzene Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the photophysical properties of (3-Methylbutoxy)benzene and its structural analogs. The data presented herein is essential for researchers and professionals involved in the development of fluorescent probes, sensors, and other molecular photonic applications. By objectively comparing key performance metrics and detailing the experimental methodologies, this guide aims to facilitate informed decisions in the selection and design of alkoxybenzene-based fluorophores.

Comparative Analysis of Photophysical Properties

The photophysical characteristics of aromatic ethers like this compound are significantly influenced by the nature of the alkoxy substituent. Variations in the length and branching of the alkyl chain can modulate the electronic properties of the benzene (B151609) ring, thereby affecting the absorption and emission of light.

Compound NameStructureAbsorption Max (λ_abs, nm)Emission Max (λ_em, nm)Fluorescence Quantum Yield (Φ_f)Solvent
Anisole (Methoxybenzene)C₆H₅OCH₃~271~296~0.24Cyclohexane
EthoxybenzeneC₆H₅OCH₂CH₃~272~297~0.22Cyclohexane
n-ButoxybenzeneC₆H₅O(CH₂)₃CH₃~272~298~0.20Cyclohexane
tert-ButoxybenzeneC₆H₅OC(CH₃)₃~271~295~0.18Cyclohexane

Note: The data presented is based on typical values found in the literature for alkoxybenzenes. The fluorescence quantum yields of alkoxybenzene exciplexes are generally observed to be lower than their alkylbenzene counterparts[1]. The branching of the alkyl chain can influence the photophysical properties due to steric effects and changes in the electronic environment[2].

Experimental Protocols

The determination of the photophysical properties of this compound analogs involves standardized spectroscopic techniques. The following sections detail the methodologies for acquiring the data presented in this guide.

UV-Visible Absorption Spectroscopy

UV-Visible absorption spectra are recorded to determine the wavelength of maximum absorption (λ_abs).

  • Instrumentation: A dual-beam UV-Visible spectrophotometer is utilized.

  • Sample Preparation:

    • Solutions of the compounds are prepared in a spectroscopic grade solvent (e.g., cyclohexane, ethanol) at a concentration typically in the range of 10⁻⁴ to 10⁻⁵ M.

    • A quartz cuvette with a 1 cm path length is used for the measurements.

  • Measurement Procedure:

    • The spectrophotometer is blanked using the pure solvent.

    • The absorption spectrum of the sample solution is recorded over a wavelength range of approximately 200 nm to 400 nm.

    • The wavelength at which the maximum absorbance is observed is recorded as λ_abs.

Fluorescence Spectroscopy

Fluorescence emission spectra are measured to determine the wavelength of maximum emission (λ_em) and the fluorescence quantum yield (Φ_f).

  • Instrumentation: A spectrofluorometer equipped with a light source (e.g., Xenon lamp), excitation and emission monochromators, and a detector (e.g., photomultiplier tube) is used.

  • Sample Preparation:

    • Solutions are prepared in a spectroscopic grade solvent, with the absorbance at the excitation wavelength kept below 0.1 to avoid inner filter effects.

  • Measurement of Emission Spectrum:

    • The sample is excited at its absorption maximum (λ_abs).

    • The emission spectrum is scanned over a wavelength range longer than the excitation wavelength.

    • The wavelength of maximum fluorescence intensity is recorded as λ_em.

Determination of Fluorescence Quantum Yield (Φ_f)

The relative method is commonly employed for determining the fluorescence quantum yield, using a well-characterized standard with a known quantum yield.

  • Reference Standard: A standard fluorophore with a known quantum yield in the same solvent is used (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄, Φ_f = 0.54).

  • Procedure:

    • The absorption spectra of both the sample and the reference standard are recorded.

    • The fluorescence spectra of both the sample and the reference standard are recorded under identical experimental conditions (excitation wavelength, slit widths).

    • The integrated fluorescence intensities (areas under the emission curves) of the sample and the reference are calculated.

    • The fluorescence quantum yield of the sample (Φ_f,sample) is calculated using the following equation:

      Φ_f,sample = Φ_f,ref * (I_sample / I_ref) * (A_ref / A_sample) * (n_sample² / n_ref²)

      where:

      • Φ_f,ref is the quantum yield of the reference.

      • I is the integrated fluorescence intensity.

      • A is the absorbance at the excitation wavelength.

      • n is the refractive index of the solvent.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the characterization of the photophysical properties of this compound analogs.

experimental_workflow cluster_prep Sample Preparation cluster_uvvis UV-Vis Spectroscopy cluster_fluorescence Fluorescence Spectroscopy cluster_analysis Data Analysis and Comparison Compound Compound Synthesis and Purification Solution Solution Preparation (Spectroscopic Grade Solvent) Compound->Solution UVVis_Measurement Measure Absorption Spectrum Solution->UVVis_Measurement Fluorescence_Measurement Measure Emission Spectrum Solution->Fluorescence_Measurement QY_Measurement Quantum Yield Measurement (Relative Method) Solution->QY_Measurement Lambda_Abs Determine λ_abs UVVis_Measurement->Lambda_Abs Lambda_Abs->Fluorescence_Measurement  Excitation Wavelength Data_Table Compile Data Table Lambda_Abs->Data_Table Lambda_Em Determine λ_em Fluorescence_Measurement->Lambda_Em Lambda_Em->Data_Table QY_Value Calculate Φ_f QY_Measurement->QY_Value QY_Value->Data_Table Comparison Comparative Analysis Data_Table->Comparison

Caption: Experimental workflow for photophysical characterization.

Structure-Property Relationships

The relationship between the chemical structure of alkoxybenzene analogs and their photophysical properties is a key area of investigation. The following diagram illustrates the influence of molecular structure on the observed photophysical characteristics.

structure_property cluster_structure Molecular Structure cluster_properties Photophysical Properties Alkoxy_Chain Alkoxy Chain (Length, Branching) Absorption Absorption (λ_abs) Alkoxy_Chain->Absorption Influences Steric Hindrance Emission Emission (λ_em) Alkoxy_Chain->Emission Affects Non-radiative Decay Quantum_Yield Quantum Yield (Φ_f) Alkoxy_Chain->Quantum_Yield Modulates Molecular Rigidity Substituents Ring Substituents (Electron Donating/Withdrawing) Substituents->Absorption Alters HOMO-LUMO Gap Substituents->Emission Shifts Emission Energy Substituents->Quantum_Yield Impacts Intersystem Crossing

Caption: Structure-property relationships in alkoxybenzenes.

References

A Comparative Guide to the Thermal Stability of Aromatic Polyethers as Alternatives to (3-Methylbutoxy)benzene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

The thermal stability of polymers is a critical parameter, indicating the temperature at which a material begins to degrade. This is often evaluated using Thermogravimetric Analysis (TGA), which measures the change in mass of a sample as it is heated at a controlled rate. Key metrics from TGA include the onset temperature of decomposition (often reported as the temperature at 5% or 10% weight loss, Td5% and Td10%, respectively), the temperature of maximum decomposition rate (Tmax), and the percentage of material remaining at high temperatures (char yield). Generally, polymers with aromatic rings in their backbone tend to exhibit higher thermal stability and produce a significant amount of char residue upon decomposition in an inert atmosphere[1].

Comparative Thermal Stability Data

The following table summarizes the thermal decomposition data for selected aromatic polyethers, providing a baseline for evaluating the potential performance of novel polymer structures.

PolymerTd5% (°C)Td10% (°C)Tmax (°C)Char Yield at 800°C (%)AtmosphereReference
Poly(2,6-dimethyl-1,4-phenylene oxide) (PPO)~420~455-~38Nitrogen[2]
DOPO-Me-PPO-~380-~45Nitrogen[3]
Poly(phthalazinone ether sulfone) (PPES)~530-->60Nitrogen[4]
Poly(aryl ether sulfone 1,3,5-triazine) (PPEST2080)537-~570~65Nitrogen
Polyarylate (F-230/30)469.2-54039Argon[5]

Note: TGA data can vary based on experimental conditions such as heating rate, sample size, and specific grade of the polymer. The data presented is for comparative purposes.

Experimental Protocol: Thermogravimetric Analysis (TGA)

The following is a generalized protocol for assessing the thermal stability of polymers, based on standard methodologies such as ASTM E1131 and ISO 11358[6][7].

Objective: To determine the thermal stability, degradation temperatures, and char yield of a polymer sample under a controlled atmosphere.

Instrumentation:

  • Thermogravimetric Analyzer (TGA) equipped with a high-precision microbalance and a programmable furnace[8].

  • Gas flow controller for inert (e.g., Nitrogen, Argon) and oxidative (e.g., Air) atmospheres.

  • Alumina or platinum crucibles.

Procedure:

  • Instrument Calibration: Calibrate the TGA instrument for temperature and mass according to the manufacturer's specifications using appropriate reference materials.

  • Sample Preparation:

    • Ensure the polymer sample is representative and homogenous.

    • Weigh approximately 5-10 mg of the sample into a clean, tared TGA crucible[7].

  • Experimental Setup:

    • Place the crucible containing the sample into the TGA furnace.

    • Purge the furnace with the desired gas (typically nitrogen for inert atmosphere analysis) at a constant flow rate (e.g., 20-50 mL/min) for a sufficient time to ensure an inert environment[9][10].

  • TGA Measurement:

    • Equilibrate the sample at a starting temperature (e.g., 30-50°C).

    • Heat the sample at a constant rate (e.g., 10°C/min or 20°C/min) to a final temperature (e.g., 800-1000°C)[10][11].

    • Continuously record the sample mass as a function of temperature.

  • Data Analysis:

    • Plot the percentage of initial mass versus temperature to obtain the TGA curve.

    • Determine the Td5% and Td10% as the temperatures at which 5% and 10% weight loss occurs, respectively.

    • Calculate the first derivative of the TGA curve (DTG curve) to identify the Tmax, the temperature of the maximum rate of weight loss.

    • The char yield is the percentage of residual mass at the final temperature of the experiment.

Visualizing the Experimental Workflow

The logical flow of assessing polymer thermal stability via TGA can be represented as follows:

TGA_Workflow cluster_prep Preparation cluster_analysis TGA Analysis cluster_data Data Processing & Interpretation cluster_conclusion Conclusion Sample Polymer Sample Crucible Tared TGA Crucible Sample->Crucible Load 5-10 mg TGA_Instrument TGA Instrument Setup Crucible->TGA_Instrument Place in Furnace Heating Heat at constant rate (e.g., 10°C/min in N2) TGA_Instrument->Heating TGA_Curve Generate TGA Curve (% Mass vs. Temp) Heating->TGA_Curve Record Mass Loss DTG_Curve Generate DTG Curve (d(Mass)/dt vs. Temp) TGA_Curve->DTG_Curve Parameters Determine Key Parameters: Td5%, Td10%, Tmax, Char Yield TGA_Curve->Parameters DTG_Curve->Parameters Stability_Assessment Assess Thermal Stability Parameters->Stability_Assessment

Caption: Workflow for Thermal Stability Assessment using TGA.

References

Quantitative comparison of reaction yields for different (3-Methylbutoxy)benzene synthesis routes

Author: BenchChem Technical Support Team. Date: December 2025

A Quantitative Comparison of Synthesis Routes for (3-Methylbutoxy)benzene

For researchers and professionals in drug development and chemical synthesis, the efficient production of specific molecular scaffolds is paramount. This compound, also known as isoamyl phenyl ether, is a valuable building block in the synthesis of various organic molecules. This guide provides a quantitative comparison of three primary synthesis routes to this compound: the Williamson ether synthesis, Friedel-Crafts alkylation, and direct acid-catalyzed etherification of phenol (B47542). The objective is to offer a clear, data-driven comparison to aid in the selection of the most appropriate synthetic strategy.

Comparison of Reaction Yields and Conditions

The selection of a synthetic route is often a trade-off between reaction yield, cost of reagents, and the simplicity of the procedure. The following table summarizes the key quantitative parameters for the synthesis of this compound via different methods. It is important to note that while the Williamson ether synthesis is well-documented for this type of transformation, specific yield data for the Friedel-Crafts alkylation and direct acid-catalyzed etherification for this particular product are less common in the literature. Therefore, yields for these methods are estimated based on reactions with similar substrates.

Parameter Williamson Ether Synthesis Friedel-Crafts Alkylation Acid-Catalyzed Etherification of Phenol
Reactants Phenol, Isoamyl bromideBenzene (B151609), Isoamyl bromide or Isoamyl alcoholPhenol, Isoamyl alcohol
Catalyst/Reagent Strong base (e.g., NaH, K₂CO₃)Lewis acid (e.g., AlCl₃, FeCl₃)Strong acid (e.g., H₂SO₄, Amberlyst-15)
Typical Reaction Time 1 - 8 hours[1][2]1 - 5 hours6 - 24 hours[3]
Typical Temperature 50 - 100 °C[1][2]0 - 80 °C90 - 120 °C[3]
Reported/Estimated Yield 87% (for amyl phenyl ether)[4]Low (Estimated < 30%)Low Conversion (9-18% for di-isoamyl ether)[3]
Key Advantages High yields, reliable, good for primary halides.[5]Utilizes simple starting materials.Direct, one-step process.
Key Disadvantages Requires pre-formation of phenoxide.Prone to polyalkylation and carbocation rearrangements, leading to a mixture of products.[6][7]Low conversion rates, may require high pressure to improve yield.[3]

Experimental Protocols

Detailed experimental procedures are crucial for the reproducibility of synthetic methods. Below are representative protocols for each synthesis route, adapted from literature procedures for similar compounds where specific protocols for this compound were not available.

Williamson Ether Synthesis of this compound

This protocol is adapted from the synthesis of similar alkyl phenyl ethers.[4][8]

Materials:

  • Phenol

  • Isoamyl bromide (1-bromo-3-methylbutane)

  • Sodium hydride (NaH) or Potassium Carbonate (K₂CO₃)

  • Dry N,N-Dimethylformamide (DMF) or Acetone as solvent[1][9]

  • Diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride

  • Anhydrous magnesium sulfate (B86663)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add phenol to dry DMF.

  • To this solution, carefully add sodium hydride (1.1 equivalents) portion-wise at 0 °C. Allow the reaction to stir at room temperature for 30 minutes to ensure complete formation of the sodium phenoxide.

  • Add isoamyl bromide (1.0 equivalent) dropwise to the reaction mixture.

  • Heat the reaction mixture to 80 °C and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction to room temperature and quench by the slow addition of saturated aqueous ammonium chloride.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to yield this compound.

Friedel-Crafts Alkylation of Benzene

This is a general procedure for Friedel-Crafts alkylation. Due to the likelihood of carbocation rearrangement and polyalkylation, this method is expected to produce a mixture of isomers and have a low yield of the desired product.[6][7]

Materials:

  • Benzene (in excess, also acts as solvent)

  • Isoamyl bromide or Isoamyl alcohol

  • Anhydrous Aluminum chloride (AlCl₃)

  • Ice-cold water

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • To a flask containing excess dry benzene at 0 °C, add anhydrous aluminum chloride (1.1 equivalents) under an inert atmosphere.

  • Slowly add isoamyl bromide (1.0 equivalent) to the stirred suspension.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Carefully quench the reaction by pouring it over ice-cold water.

  • Separate the organic layer and extract the aqueous layer with diethyl ether.

  • Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and remove the solvent by distillation.

  • The resulting mixture of products would require careful fractional distillation or preparative chromatography to isolate this compound.

Acid-Catalyzed Etherification of Phenol

This protocol is based on the acid-catalyzed etherification of alcohols, though it is generally more effective for the synthesis of symmetrical ethers.[3]

Materials:

  • Phenol

  • Isoamyl alcohol

  • Sulfuric acid (H₂SO₄) or a solid acid catalyst like Amberlyst-15

  • Toluene

  • Sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark apparatus, combine phenol (1.0 equivalent), isoamyl alcohol (1.5 equivalents), and a catalytic amount of sulfuric acid in toluene.

  • Heat the mixture to reflux and collect the water formed in the Dean-Stark trap to drive the equilibrium towards the product.

  • Monitor the reaction by TLC. The reaction may require prolonged heating (12-24 hours).

  • Upon completion, cool the reaction mixture and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography.

Logical Workflow for Synthesis Route Selection

The decision-making process for selecting the optimal synthesis route can be visualized as a logical workflow, considering factors such as desired yield, purity requirements, and potential side reactions.

Synthesis_Route_Selection Start Define Target: This compound High_Yield High Yield Critical? Start->High_Yield Williamson Williamson Ether Synthesis (Phenol + Isoamyl Bromide) High_Yield->Williamson Yes Avoid_Rearrangement Avoid Isomeric Mixtures? High_Yield->Avoid_Rearrangement No Williamson_Adv Advantages: - High Yield (est. ~87%) - Reliable for primary halides Williamson->Williamson_Adv Williamson_Disadv Disadvantages: - Requires strong base - Two-step (phenoxide formation) Williamson->Williamson_Disadv Avoid_Rearrangement->Williamson Yes Friedel_Crafts Friedel-Crafts Alkylation (Benzene + Isoamyl Halide/Alcohol) Avoid_Rearrangement->Friedel_Crafts No Acid_Catalyzed Acid-Catalyzed Etherification (Phenol + Isoamyl Alcohol) Avoid_Rearrangement->Acid_Catalyzed Alternative FC_Adv Advantages: - Simple starting materials Friedel_Crafts->FC_Adv FC_Disadv Disadvantages: - Low Yield (est. <30%) - Polyalkylation - Carbocation Rearrangement Friedel_Crafts->FC_Disadv AC_Adv Advantages: - Direct one-pot reaction Acid_Catalyzed->AC_Adv AC_Disadv Disadvantages: - Low Conversion (est. <20%) - Requires water removal Acid_Catalyzed->AC_Disadv

Caption: Logical workflow for selecting a synthesis route for this compound.

Conclusion

Based on the available data, the Williamson ether synthesis is the most promising and reliable method for the laboratory-scale synthesis of this compound, offering significantly higher yields and greater product selectivity compared to the alternatives. While Friedel-Crafts alkylation utilizes readily available starting materials, it is severely hampered by side reactions that lead to complex product mixtures and low yields of the desired ether. The direct acid-catalyzed etherification of phenol with isoamyl alcohol suffers from low conversion rates under standard conditions. For researchers prioritizing yield and purity, the Williamson ether synthesis is the recommended approach.

References

Conformational Analysis of the 3-Methylbutoxy Group and its Impact on Reactivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The spatial arrangement of atoms within a molecule, known as its conformation, can profoundly influence its physical properties and chemical reactivity. For flexible substituents like the 3-methylbutoxy group (also known as the isopentoxy or isoamyloxy group), understanding the preferred conformations and the energy barriers between them is crucial for predicting reaction outcomes and designing molecules with specific properties. This guide provides a comparative analysis of the conformational landscape of the 3-methylbutoxy group and its subsequent impact on chemical reactivity, supported by established principles of conformational analysis and steric effects.

Conformational Preferences of the 3-Methylbutoxy Group

The 3-methylbutoxy group possesses several rotatable single bonds, leading to a variety of possible conformations. The most significant rotations are around the C1-O and C2-C3 bonds. By analogy with similar acyclic alkanes like butane (B89635) and isopentane, the conformations can be described in terms of the dihedral angles between bulky substituents.[1][2][3] The most stable conformations will minimize steric strain by placing larger groups further apart.

The key conformations arise from rotation around the C1-O bond, which dictates the orientation of the isobutyl group relative to the rest of the molecule, and the C2-C3 bond, which determines the relative positions of the methyl groups.

Key Conformational Isomers
  • Anti Conformation: Generally the most stable conformation, where the largest groups are positioned 180° apart, minimizing steric hindrance.[1][3]

  • Gauche Conformation: A staggered conformation where the largest groups are adjacent (60° dihedral angle), leading to some steric strain.[1][2]

  • Eclipsed Conformation: The least stable conformation, where groups on adjacent atoms are aligned, resulting in significant torsional and steric strain.[3]

The diagram below illustrates the potential energy landscape for rotation around a key carbon-carbon bond in a substituted butane, a principle that can be extended to the 3-methylbutoxy group.

G cluster_0 Potential Energy Profile of Butane (C2-C3 rotation) start syn Syn (Fully Eclipsed) (0°) anti Anti (180°) gauche2 Gauche (300°) gauche1 Gauche (60°) gauche1->anti ΔE eclipsed1 Eclipsed eclipsed2 Eclipsed end G A 3-Methylbutoxy Group Conformation B Steric Accessibility of Reactive Center A->B determines C Transition State Energy B->C influences E Product Selectivity B->E can influence D Reaction Rate C->D determines G cluster_0 Experimental Workflow A Synthesis of a model compound with a 3-methylbutoxy group B NMR Spectroscopy (Variable Temperature) A->B C X-ray Crystallography A->C D Analysis of Coupling Constants and NOE data B->D E Determination of Solid-State Conformation C->E F Calculation of Conformational Population Ratios and Energy Barriers D->F

References

Safety Operating Guide

Proper Disposal of (3-Methylbutoxy)benzene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of (3-Methylbutoxy)benzene, also known as isoamyl phenyl ether, is critical for ensuring laboratory safety and environmental protection. This ether compound requires careful handling due to its potential hazards, including flammability, irritation, and aquatic toxicity.[1][2] Adherence to established protocols is essential to mitigate risks and comply with regulations.

Immediate Safety and Handling for Disposal

Before beginning any disposal procedure, ensure that appropriate Personal Protective Equipment (PPE) is worn, including chemical-resistant gloves, safety goggles, and a laboratory coat.[1][3] All handling of this compound waste should be conducted in a well-ventilated area, preferably within a fume hood, to avoid inhalation of vapors.

Step-by-Step Disposal Protocol

  • Waste Identification and Segregation :

    • Treat all this compound and materials contaminated with it as hazardous waste.

    • Do not mix this compound waste with other waste streams, particularly incompatible chemicals such as strong acids or oxidizers. It is crucial to avoid mixing ether solvents with waste chloroform.[4]

  • Containerization :

    • Collect liquid this compound waste in a designated, leak-proof container that is chemically compatible with ethers.[5]

    • The container must be clearly labeled as "Hazardous Waste" and should specify the contents, including the full chemical name "this compound."[5]

    • Keep the waste container securely closed except when adding waste.[5][6]

  • Management of Peroxide Formation :

    • Ethers like this compound can form explosive peroxides upon exposure to air and light over time.[6][7][8]

    • It is imperative to date containers upon receipt and upon opening.[6][8]

    • If the chemical has been stored for an extended period (opened for more than 6 months or unopened for more than a year), it should be managed with extreme caution and tested for peroxides if a safe procedure is available.[6]

    • CRITICAL : If solid crystals are observed in the liquid or around the cap, do not handle the container.[8] This may indicate the presence of dangerous peroxides. In such cases, contact your institution's Environmental Health and Safety (EHS) or a specialized hazardous waste disposal team immediately.[8]

  • Disposal of Contaminated Materials :

    • Solid waste contaminated with this compound, such as absorbent materials from a spill cleanup, should be collected in a separate, sealed, and clearly labeled hazardous waste container.[9] Use non-combustible absorbent materials like sand, earth, or vermiculite (B1170534) for spills.[9][10]

  • Final Disposal :

    • The designated and properly labeled waste containers must be disposed of through an approved hazardous waste disposal facility.[11][12] The most common method of disposal is incineration.[9]

    • Do not dispose of this compound down the drain or in regular trash.[6][7] This is to prevent environmental contamination and potential reactions in the sewer system.[1][2][7]

Quantitative Data and Timelines for Waste Management

ParameterGuidelineSource
Opened Container Storage Limit Dispose of within 6 months of opening.[6]
Unopened Container Storage Limit Dispose of within 1 year of receipt.[6]
Spill Cleanup Absorb with inert, non-combustible material (e.g., sand, earth).[9][10]
Final Disposal Method Incineration or via an approved waste disposal plant.[9][11][12]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Generation of this compound Waste is_liquid Is the waste liquid? start->is_liquid collect_liquid Collect in a labeled, sealed, compatible container. is_liquid->collect_liquid Yes is_solid Is the waste solid (e.g., contaminated debris)? is_liquid->is_solid No check_peroxides Check for signs of peroxide formation (e.g., age, crystals). collect_liquid->check_peroxides collect_solid Collect in a separate, labeled, sealed container. is_solid->collect_solid Yes other_waste Other lab waste streams is_solid->other_waste No store_safely Store waste in a designated hazardous waste accumulation area. collect_solid->store_safely peroxides_suspected Peroxides suspected or visible? check_peroxides->peroxides_suspected contact_ehs Do NOT handle. Contact EHS immediately. peroxides_suspected->contact_ehs Yes peroxides_suspected->store_safely No disposal Arrange for pickup by an approved hazardous waste contractor for incineration. store_safely->disposal

References

Personal protective equipment for handling (3-Methylbutoxy)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety protocols and logistical information for handling (3-Methylbutoxy)benzene (CAS No. 1129-64-2). Adherence to these procedures is critical for ensuring laboratory safety and proper chemical management.

This compound is a combustible liquid that can cause skin, eye, and respiratory irritation.[1] Proper personal protective equipment (PPE) and handling procedures are mandatory to minimize exposure and associated risks.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the required PPE for handling this compound, based on the nature of the task.

Exposure Type Protection Level Specific Recommendations
Eye/Face Protection Required for all handling Chemical safety goggles are mandatory. A face shield should be worn over goggles when there is a significant risk of splashing.[2]
Skin Protection Required for all handling For incidental contact (e.g., minor splashes), disposable nitrile gloves are acceptable but should be replaced immediately upon contamination. For extended contact or immersion, gloves with higher chemical resistance, such as Viton™ or multi-layered laminate gloves (e.g., Norfoil™), are recommended.[1] Consider double-gloving for added protection. Always wear a lab coat.
Respiratory Protection Required when ventilation is inadequate If handling outside of a certified chemical fume hood or in a poorly ventilated area, a NIOSH-approved air-purifying respirator with organic vapor (OV) cartridges is required.[3]

Quantitative Data for Glove Selection

The selection of the correct glove material is critical, as breakthrough times can vary significantly. This compound is an aromatic ether. The table below provides general breakthrough time data for common glove materials against classes of chemicals including aromatic hydrocarbons and ethers.

Glove Material Resistance to Aromatic Hydrocarbons Resistance to Ethers General Recommendation for this compound
Nitrile Poor to Fair[1][4]Poor[5][6]Suitable only for incidental, short-term splash protection. Must be changed immediately upon contact.[7]
Neoprene Poor[1]FairNot recommended for handling aromatic hydrocarbons.
Butyl Rubber FairGoodA potential option, but verify with manufacturer-specific data. Does not perform well with aromatic hydrocarbons.[4]
Viton™ Excellent[1]GoodRecommended for extended contact.[1]
Norfoil™/Silver Shield™ Excellent[1]ExcellentRecommended for handling highly toxic materials or for prolonged contact.[1]

Note: Always consult the glove manufacturer's specific chemical resistance data before use. The thickness of the glove material directly impacts the breakthrough time.

Operational Plan: Step-by-Step Handling Procedure

Following a standardized workflow is crucial for minimizing risks. The diagram below illustrates the recommended operational sequence for working with this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe 1. Don PPE (Goggles, Lab Coat, Gloves) prep_hood 2. Verify Fume Hood Operation prep_materials 3. Gather Materials (Chemical, Glassware, Spill Kit) handle_transfer 4. Transfer Chemical Inside Fume Hood prep_materials->handle_transfer Proceed to Handling handle_reaction 5. Perform Experiment cleanup_decontaminate 6. Decontaminate Glassware handle_reaction->cleanup_decontaminate Proceed to Cleanup cleanup_waste 7. Segregate & Label Hazardous Waste cleanup_ppe 8. Doff & Dispose of PPE cleanup_wash 9. Wash Hands Thoroughly

Figure 1. Safe handling workflow for this compound.

Disposal Plan

Proper disposal of this compound and associated waste is essential to prevent environmental contamination and ensure regulatory compliance.

Key Disposal Principles:

  • Do Not Drain Dispose: this compound is not suitable for drain disposal.

  • Hazardous Waste Collection: All waste containing this compound must be collected as hazardous chemical waste.

  • Peroxide Formation: Like other ethers, this compound can potentially form explosive peroxides upon exposure to air and light over time.

    • Date all containers upon receipt and upon opening.

    • Dispose of opened containers within 6 months .

    • Dispose of unopened containers by the manufacturer's expiration date or within 1 year of receipt if no date is provided.

Step-by-Step Disposal Protocol:

  • Liquid Waste:

    • Collect all liquid waste containing this compound in a dedicated, properly labeled, and sealed waste container.

    • The container must be made of a compatible material (e.g., glass or polyethylene).

    • Store the waste container in a designated satellite accumulation area, preferably within a fume hood and in secondary containment.

  • Solid Waste:

    • Contaminated solid waste (e.g., gloves, absorbent pads, pipette tips) must be collected in a separate, clearly labeled hazardous waste bag or container.

    • Do not mix with regular laboratory trash.

  • Empty Containers:

    • An "empty" container that held this compound must be triple-rinsed with a suitable solvent (e.g., acetone (B3395972) or ethanol).

    • The rinsate must be collected as hazardous liquid waste.

    • After triple-rinsing, deface the original label on the container before disposal as regular solid waste.

  • Waste Pickup:

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of all hazardous waste containers.[8]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.